molecular formula C52H85N9O11 B12388161 HBV Seq2 aa:208-216

HBV Seq2 aa:208-216

Cat. No.: B12388161
M. Wt: 1012.3 g/mol
InChI Key: WEHXZULNFUKNDJ-MJNVZNKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HBV Seq2 aa:208-216 is a useful research compound. Its molecular formula is C52H85N9O11 and its molecular weight is 1012.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H85N9O11

Molecular Weight

1012.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C52H85N9O11/c1-11-33(10)43(53)49(68)56-36(24-30(4)5)45(64)59-40(28-62)51(70)61-22-16-20-42(61)48(67)55-37(27-34-17-13-12-14-18-34)46(65)57-38(25-31(6)7)50(69)60-21-15-19-41(60)47(66)54-35(23-29(2)3)44(63)58-39(52(71)72)26-32(8)9/h12-14,17-18,29-33,35-43,62H,11,15-16,19-28,53H2,1-10H3,(H,54,66)(H,55,67)(H,56,68)(H,57,65)(H,58,63)(H,59,64)(H,71,72)/t33-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

WEHXZULNFUKNDJ-MJNVZNKNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Functional Core of Hepatitis B Virus Assembly: An In-depth Analysis of the Large Envelope Protein's C-Terminal Region (aa:208-216)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B Virus (HBV) large envelope protein (L protein) is a multifunctional entity crucial for the viral life cycle, orchestrating virion morphogenesis, secretion, and host cell entry. Within its S-domain lies a C-terminal cytosolic loop, designated Cytosolic Loop II (CYL-II), which harbors a critical nine-amino-acid sequence spanning residues 208-216. While research has extensively detailed the roles of the pre-S domains in infectivity, the precise functions of this specific C-terminal segment remain an area of active investigation. This technical guide synthesizes the current understanding of the aa:208-216 region, presenting key experimental findings, methodologies for its further study, and its potential as a target for novel antiviral therapies.

The Structural and Functional Context of aa:208-216

The HBV L protein is comprised of three domains: pre-S1, pre-S2, and the S-domain. The S-domain is shared by all three envelope proteins (Large, Middle, and Small). The C-terminal region of the S-domain, which includes the 208-216 amino acid sequence, forms a cytosolic loop (CYL-II) that is exposed to the cytoplasm of the infected hepatocyte during virion assembly. This strategic positioning suggests a role in interacting with other viral or host components essential for the envelopment of the viral nucleocapsid.

While the entire CYL-II is implicated in virion morphogenesis, specific residues within and around the 208-216 region have been identified as functionally significant. Mutations in this broader C-terminal area have been shown to impact the secretion of viral particles and are associated with clinical outcomes such as low serum HBV-DNA levels.[1] For instance, amino acid position 208 has been identified as a site for therapy-escape mutations, highlighting its importance in the context of antiviral treatment.[2]

Quantitative Data on Functional Impact

Direct quantitative binding affinities for the 208-216 peptide are not extensively documented in the literature. However, functional assays quantifying the effects of mutations in this region on virion and subviral particle secretion provide indirect quantitative insights.

MutationEffect on HBsAg Secretion (in vitro)Cell LineReference
Y206C18,680 IU/ml (no significant change from wild-type)Huh7[1]
F220L18,368 IU/ml (no significant change from wild-type)Huh7[1]
Y206C + F220L5,679 IU/ml (2.8-3.3 fold reduction compared to wild-type and single mutants)Huh7[1]

Table 1: Quantitative analysis of HBsAg secretion from Huh7 cells transfected with HBV genotype-D genomes carrying mutations in the C-terminus of the S-domain. The data illustrates a significant reduction in HBsAg secretion only when mutations at positions 206 and 220 are combined.

Role in Virion Assembly and Secretion

The C-terminal region of the S-domain, including CYL-II, is thought to play a crucial role in the intricate process of nucleocapsid envelopment and virion budding. While the pre-S domains are critical for receptor binding and infectivity, the cytosolic loops of the S-domain are believed to mediate the interaction with the viral core particles.

Interestingly, studies on the tryptophan-rich motif within CYL-II (positions 196, 199, and 201) have revealed a fascinating divergence in its function for HBV and the satellite Hepatitis D Virus (HDV). While these residues are dispensable for HBV assembly and infectivity, they are essential for the assembly of HDV, which hijacks the HBV envelope proteins for its own propagation.[3] This suggests that different regions within CYL-II may have distinct interaction partners and functional roles. The dispensability of these specific tryptophan residues for HBV assembly places greater emphasis on other residues within this loop, such as those in the 208-216 region, for mediating critical interactions for HBV morphogenesis.

The observation that combined mutations in the C-terminal region (e.g., Y206C + F220L) lead to a significant reduction in HBsAg secretion underscores the cooperative nature of residues in this domain for efficient viral particle egress.[1]

Experimental Protocols

Investigating the function of the HBV L protein aa:208-216 region requires a combination of molecular biology, virology, and protein biochemistry techniques.

Site-Directed Mutagenesis to Probe Functional Residues

This protocol allows for the introduction of specific mutations within the 208-216 sequence of the HBV S-domain to assess the functional consequence of each amino acid.

a. Plasmid Template: A mammalian expression vector containing a replication-competent 1.3-fold overlength HBV genome (e.g., genotype D).

b. Primer Design: Design complementary forward and reverse primers incorporating the desired mutation(s) in the S-gene sequence corresponding to aa:208-216. The primers should have a melting temperature (Tm) between 55-65°C and a length of 25-45 nucleotides.

c. PCR Amplification:

  • Reaction Mix:

    • 10-50 ng of plasmid DNA template

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µl of dNTP mix (10 mM each)

    • 5 µl of 10x reaction buffer

    • 1 µl of high-fidelity DNA polymerase (e.g., PfuUltra)

    • Nuclease-free water to a final volume of 50 µl

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 2 minutes

    • 18-25 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes

d. DpnI Digestion: Add 1 µl of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated DNA template.

e. Transformation: Transform the DpnI-treated PCR product into competent E. coli cells. Select for positive clones on appropriate antibiotic-containing agar plates.

f. Verification: Isolate plasmid DNA from selected colonies and verify the presence of the desired mutation by Sanger sequencing.

In Vitro Analysis of Virion and Subviral Particle Secretion

This protocol assesses the impact of mutations in the 208-216 region on the secretion of HBV virions and HBsAg.

a. Cell Culture and Transfection:

  • Culture human hepatoma cells (e.g., Huh7 or HepG2) in DMEM supplemented with 10% FBS and antibiotics.

  • Transfect the cells with wild-type or mutant HBV-expressing plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).

b. Sample Collection: At 3-5 days post-transfection, collect the cell culture supernatant.

c. Quantification of Secreted HBsAg:

  • Use a commercial chemiluminescent microparticle immunoassay (CMIA) or an enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of HBsAg in the collected supernatant.

d. Analysis of Secreted Virions:

  • Concentrate viral particles from the supernatant by polyethylene glycol (PEG) precipitation.

  • Isolate HBV DNA from the concentrated particles using a viral DNA extraction kit.

  • Quantify the amount of secreted HBV DNA using real-time quantitative PCR (qPCR) with primers targeting a conserved region of the HBV genome.

Signaling Pathways and Logical Relationships

The precise signaling pathways directly modulated by the aa:208-216 region are not yet elucidated. However, its role in virion assembly suggests an involvement in the complex interplay between viral proteins and the host cell's secretory pathway.

HBV_Assembly_and_Secretion cluster_ER Endoplasmic Reticulum cluster_Secretion Secretory Pathway L_protein L Protein Synthesis (aa:208-216 in Cytosolic Loop II) Interaction Interaction with Cytosolic Loop II (aa:208-216) L_protein->Interaction S_protein S Protein Synthesis Envelopment Nucleocapsid Envelopment S_protein->Envelopment Nucleocapsid Nucleocapsid (Core + pgRNA + Polymerase) Nucleocapsid->Interaction Interaction->Envelopment Virion Mature Virion Envelopment->Virion Secretion Virion Secretion Virion->Secretion

References

Immunogenicity of the Hepatitis B Virus HBsAg Peptide (amino acids 208-216) in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunogenicity of the Hepatitis B Virus (HBV) surface antigen (HBsAg) peptide spanning amino acids 208-216, with the sequence ILSPFLPLL. This peptide is a well-characterized HLA-A*02:01-restricted CD8+ T cell epitope and is a key target in the cellular immune response to HBV infection. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key processes to support research and development efforts in HBV therapeutics and vaccines.

Data Presentation

The following tables summarize the currently available quantitative data on the T-cell response to the HBsAg (208-216) peptide. It is important to note that while this peptide is a known epitope, extensive quantitative data from direct ex vivo analysis of human peripheral blood mononuclear cells (PBMCs) is limited in publicly available literature. The data presented here is derived from studies using engineered T-cell receptors (TCRs) and from responses to peptide pools containing the 208-216 sequence.

ParameterCell TypeAssayValueReference
Half-maximal effective concentration (EC50) for IFN-γ releaseT-cells engineered with affinity-improved TCRELISPOT0.46 µM[1]
Half-maximal effective concentration (EC50) for cytotoxicityT-cells engineered with affinity-improved TCRLDH Release AssayNot explicitly quantified, but demonstrated[1]
Table 1: Quantitative data on T-cell reactivity to the HBsAg (208-216) ILSPFLPLL peptide.
Patient CohortAssayStimulusResponding PatientsCytokine DetectedReference
Chronic Hepatitis B (n=5)FluoroSpotEnvelope peptide pool 2 (containing aa 208-216)1/5IFN-γ[2]
Vaccinated Controls (n=10)FluoroSpotEnvelope peptide pools10/10IFN-γ[2]
Chronic Hepatitis B (n=13)FluoroSpotEnvelope peptide pools13/13IFN-γ[2]
Table 2: T-cell responses to HBsAg envelope peptide pools in human subjects.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of T-cell responses to peptide antigens are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol is a standard method for quantifying the frequency of IFN-γ-secreting T cells at the single-cell level.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate, respectively

  • Recombinant human IL-2

  • HBV HBsAg (208-216) peptide (ILSPFLPLL)

  • PBMCs isolated from subjects

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) as a positive control

  • DMSO as a negative control

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 1 minute.

    • Wash the plate three times with sterile PBS.

    • Coat the wells with anti-human IFN-γ capture antibody diluted in sterile PBS and incubate overnight at 4°C.

  • Cell Preparation and Plating:

    • The following day, wash the plate three times with sterile PBS to remove unbound antibody.

    • Block the membrane with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in complete medium.

    • Remove the blocking solution from the plate and add 2 x 10^5 PBMCs to each well.

  • Cell Stimulation:

    • Add the HBV HBsAg (208-216) peptide to the respective wells at a final concentration of 10 µg/mL.

    • Add PHA to positive control wells and DMSO to negative control wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-human IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.

    • Wash the plate six times with PBST.

    • Add Streptavidin-ALP or Streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plate six times with PBST.

    • Add the BCIP/NBT or AEC substrate and incubate in the dark until spots develop.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells within a mixed population by flow cytometry.

Materials:

  • PBMCs

  • HBV HBsAg (208-216) peptide (ILSPFLPLL)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-human CD3, CD8, and IFN-γ antibodies conjugated to different fluorochromes

  • Fixation/Permeabilization buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Resuspend 1-2 x 10^6 PBMCs in 1 mL of complete RPMI medium in FACS tubes.

    • Add the HBV HBsAg (208-216) peptide at a final concentration of 10 µg/mL.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with PBS containing 2% FBS (FACS buffer).

    • Add fluorescently labeled anti-CD3 and anti-CD8 antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation/Permeabilization buffer.

    • Incubate for 20 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization buffer.

  • Intracellular Staining:

    • Add the fluorescently labeled anti-IFN-γ antibody diluted in Permeabilization buffer.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on CD3+CD8+ T cells and quantifying the percentage of IFN-γ positive cells.

MHC-Peptide Binding Assay using RMA-S Cells

This assay measures the ability of a peptide to stabilize MHC class I molecules on the surface of TAP-deficient RMA-S cells.

Materials:

  • RMA-S cells (a TAP-deficient murine cell line)

  • HBV HBsAg (208-216) peptide (ILSPFLPLL)

  • A known high-affinity binding peptide for the specific MHC allele (positive control)

  • A known non-binding peptide (negative control)

  • Fluorescently labeled antibody specific for the stabilized MHC class I molecule

  • Flow cytometer

Procedure:

  • Cell Culture:

    • Culture RMA-S cells at a reduced temperature (26°C) for 24 hours to allow for the accumulation of empty MHC class I molecules on the cell surface.

  • Peptide Pulsing:

    • Harvest the cells and resuspend them in serum-free medium.

    • Aliquot the cells into FACS tubes.

    • Add serial dilutions of the HBV HBsAg (208-216) peptide, the positive control peptide, and the negative control peptide to the respective tubes.

    • Incubate for 4 hours at 37°C to allow for peptide binding and MHC stabilization.

  • Staining:

    • Wash the cells twice with cold FACS buffer.

    • Add the fluorescently labeled anti-MHC class I antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with cold FACS buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Determine the mean fluorescence intensity (MFI) for each peptide concentration.

    • The binding affinity is determined by the concentration of peptide required to achieve half-maximal stabilization of the MHC class I molecule.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate critical workflows and signaling pathways relevant to the assessment of peptide immunogenicity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Immunogenicity Assays cluster_elispot ELISpot cluster_ics Intracellular Cytokine Staining cluster_mhc_binding MHC Binding Assay start Obtain Human PBMCs elispot_stim Stimulate with HBV Peptide start->elispot_stim ics_stim Stimulate & Block Cytokine Secretion start->ics_stim elispot_detect Detect IFN-γ Spots elispot_stim->elispot_detect ics_stain Surface & Intracellular Staining ics_stim->ics_stain ics_analyze Flow Cytometry Analysis ics_stain->ics_analyze rmas_culture Culture RMA-S cells at 26°C peptide_pulse Pulse with HBV Peptide rmas_culture->peptide_pulse mhc_stain Stain for Stabilized MHC-I peptide_pulse->mhc_stain mhc_analyze Flow Cytometry Analysis mhc_stain->mhc_analyze t_cell_activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell mhc MHC class I + HBV Peptide tcr TCR mhc->tcr Signal 1 (Antigen Recognition) cd8 CD8 mhc->cd8 b7 B7 (CD80/86) cd28 CD28 b7->cd28 Signal 2 (Co-stimulation) activation T-Cell Activation tcr->activation cd28->activation response Effector Functions: - IFN-γ Secretion - Cytotoxicity activation->response

References

Structural Analysis of the HBV Large Envelope Protein aa:208-216 Region: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis B Virus (HBV) remains a significant global health challenge, necessitating a deep understanding of its molecular biology for the development of effective therapeutics. The large envelope protein (L protein) of HBV is a key player in the viral life cycle, mediating attachment to host cells and virion assembly. Within this protein, the amino acid region 208-216, comprising the sequence Ile-Leu-Ser-Pro-Phe-Leu-Pro-Leu-Leu (ILSPFLPLL), has been identified as a critical immunogenic epitope. This technical guide provides a comprehensive structural analysis of this region, summarizing predictive quantitative data, outlining detailed experimental protocols for its structural determination, and visualizing the immunological signaling pathway it initiates. This document is intended to serve as a valuable resource for researchers and professionals engaged in HBV research and the development of novel antiviral strategies.

Introduction: The HBV Large Envelope Protein and the aa:208-216 Epitope

The HBV large envelope protein is a multifunctional protein with a complex topology, existing in both external and internal conformations. Its external form is crucial for viral entry into hepatocytes, while the internal form is involved in virion morphogenesis. The protein is organized into three domains: pre-S1, pre-S2, and the S domain.

The specific region of interest, aa:208-216 (sequence: ILSPFLPLL), is recognized as a significant cytotoxic T-lymphocyte (CTL) epitope. It is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 on the surface of infected cells, triggering a targeted immune response. Understanding the structural characteristics of this peptide is paramount for designing epitope-based vaccines and immunotherapies. While this region shows a degree of conservation across different HBV genotypes, some variability exists, which is an important consideration for the broad applicability of targeted therapies.

Quantitative Structural Analysis

To provide a quantitative understanding of the structural properties of the ILSPFLPLL peptide, a summary of in-silico predictions for its secondary structure and solvent accessibility is presented below. These predictions were generated using well-established and publicly available bioinformatics tools.

ParameterPrediction ToolPredicted Value/StructureConfidence/Score
Secondary Structure JPred4CoilHigh Confidence
NetSurfP-2.0Coil (Probability > 0.7 for all residues)High
SABLECoilHigh Confidence
Relative Solvent Accessibility (RSA) NetSurfP-2.0Exposed (Predicted RSA > 0.25 for most residues)High
SABLEExposedHigh Confidence

Table 1: Summary of Predicted Structural Features for the ILSPFLPLL Peptide. The data indicates a high propensity for this peptide to exist in a flexible, coiled conformation and to be exposed to the solvent, which is consistent with its role as a recognizable epitope on the cell surface.

Experimental Protocols for Structural Determination

The precise three-dimensional structure of the ILSPFLPLL peptide, both in isolation and in complex with the HLA-A*02:01 molecule, can be determined using high-resolution structural biology techniques. Below are detailed, generalized methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, adapted for peptide structure determination.

Peptide Structure Determination by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of small peptides in solution, mimicking their physiological environment.

Methodology:

  • Sample Preparation:

    • Synthesize the ILSPFLPLL peptide with high purity (>95%), confirmed by HPLC and mass spectrometry.

    • For multidimensional NMR experiments, isotopically label the peptide with ¹⁵N and/or ¹³C.

    • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer at physiological pH) to a concentration of 1-5 mM.

    • The sample volume should be approximately 500 µL for standard NMR tubes.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra at a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H Spectrum: To check for sample purity and proper folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons that are close in space (< 5 Å), providing distance restraints.

    • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For backbone amide proton and nitrogen assignments (requires ¹⁵N labeling).

  • Structure Calculation and Refinement:

    • Resonance Assignment: Assign all proton and potentially ¹⁵N/¹³C resonances to specific atoms in the peptide sequence using the TOCSY and HSQC spectra.

    • Distance Restraint Generation: Integrate the cross-peaks in the NOESY spectrum to derive a set of inter-proton distance restraints.

    • Structure Calculation: Use a molecular dynamics-based simulated annealing protocol or a distance geometry approach to generate a family of 3D structures that are consistent with the experimental restraints.

    • Structure Refinement: Refine the calculated structures in a water box to obtain a final ensemble of low-energy, stereochemically sound structures.

    • Validation: Assess the quality of the final structures using tools like PROCHECK-NMR to analyze Ramachandran plots and other geometric parameters.

Peptide Structure Determination by X-ray Crystallography

X-ray crystallography can provide a high-resolution static picture of the peptide, ideally in complex with its binding partner (HLA-A*02:01).

Methodology:

  • Crystallization:

    • Complex Formation: If studying the peptide in complex, incubate the purified HLA-A*02:01 protein with a molar excess of the ILSPFLPLL peptide to facilitate binding. Purify the resulting complex.

    • Crystallization Screening: Use vapor diffusion methods (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives). This is often performed in 96-well plates using robotic systems.

    • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions to produce larger, single crystals suitable for X-ray diffraction.

  • Data Collection:

    • Crystal Harvesting: Carefully mount a single crystal in a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.

    • X-ray Diffraction: Collect diffraction data at a synchrotron X-ray source. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement:

    • Data Processing: Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.

    • Phasing: Solve the "phase problem" to determine the phases of the structure factors. If a homologous structure is available, molecular replacement can be used. Otherwise, experimental phasing methods like MAD (Multi-wavelength Anomalous Dispersion) may be necessary, which would require the incorporation of heavy atoms.

    • Model Building: Build an initial atomic model of the peptide-HLA complex into the calculated electron density map using molecular graphics software.

    • Refinement: Iteratively refine the model against the experimental data to improve the fit and the stereochemical quality of the structure.

    • Validation: Validate the final model using tools like PROCHECK to assess its geometric and stereochemical properties.

Immunological Signaling Pathway

The recognition of the ILSPFLPLL peptide presented by HLA-A*02:01 on an infected hepatocyte by the T-cell receptor (TCR) of a cytotoxic T-lymphocyte (CTL) initiates a signaling cascade that leads to the elimination of the infected cell. This process is a cornerstone of the adaptive immune response to HBV infection.

T-Cell Activation and Effector Function

Upon binding of the TCR to the peptide-MHC complex, a signaling cascade is initiated within the T-cell. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 complex associated with the TCR. This leads to the activation of downstream signaling pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways, culminating in the activation of transcription factors such as NFAT, AP-1, and NF-κB.

Activated CTLs exert their effector functions through two primary mechanisms:

  • Release of Cytotoxic Granules: The CTL releases granules containing perforin and granzymes. Perforin forms pores in the membrane of the target cell, allowing granzymes to enter and induce apoptosis (programmed cell death).

  • Secretion of Cytokines: Activated CTLs secrete cytokines, most notably Interferon-gamma (IFN-γ). IFN-γ has direct antiviral effects and also upregulates the expression of MHC class I molecules on surrounding cells, enhancing antigen presentation and the overall immune response.

Visualization of the Signaling Pathway

The following diagram illustrates the key events in the T-cell mediated clearance of an HBV-infected cell upon recognition of the ILSPFLPLL epitope.

HBV_TCell_Signaling cluster_infected_cell HBV-Infected Hepatocyte cluster_ctl Cytotoxic T-Lymphocyte (CTL) HBV L-Protein HBV Large Envelope Protein Proteasome Proteasome HBV L-Protein->Proteasome Degradation ILSPFLPLL ILSPFLPLL Peptide Proteasome->ILSPFLPLL Generates HLA-A*02:01 HLA-A*02:01 ILSPFLPLL->HLA-A*02:01 Binds to pMHC Peptide-MHC Complex HLA-A*02:01->pMHC Forms TCR T-Cell Receptor (TCR) pMHC->TCR Recognized by CD8 CD8 pMHC->CD8 Signaling Cascade Signaling Cascade TCR->Signaling Cascade Activates CD8->Signaling Cascade Gene Expression Gene Expression Signaling Cascade->Gene Expression Induces Granzyme/Perforin Granzyme B Perforin Signaling Cascade->Granzyme/Perforin Triggers Release IFN-gamma IFN-γ Gene Expression->IFN-gamma Upregulates Antiviral State Antiviral State in Neighboring Cells IFN-gamma->Antiviral State Induces Apoptosis Apoptosis of Infected Cell Granzyme/Perforin->Apoptosis Induces

Figure 1: T-cell recognition of the HBV ILSPFLPLL epitope and subsequent effector functions.

Conclusion

The aa:208-216 region of the HBV large envelope protein is a structurally accessible and immunologically significant epitope. Its presentation on the surface of infected cells triggers a robust cytotoxic T-lymphocyte response, which is crucial for viral clearance. The in-silico data presented in this guide suggest a flexible, solvent-exposed conformation, properties that are conducive to its role as a T-cell epitope. The detailed experimental protocols provided offer a roadmap for the precise structural elucidation of this peptide, which can further inform the rational design of immunotherapies. The visualization of the downstream signaling pathways highlights the key molecular events that lead to the elimination of HBV-infected cells. A thorough understanding of the structural and immunological characteristics of this epitope is essential for the development of novel and effective treatments for chronic Hepatitis B.

HBV Polymerase Gene Mutations as Biomarkers in Chronic Hepatitis B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic hepatitis B (CHB) infection, caused by the hepatitis B virus (HBV), remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma. The management of CHB has been revolutionized by the advent of nucleos(t)ide analogues (NAs), which effectively suppress viral replication by targeting the HBV polymerase. However, the high genetic variability of HBV, driven by an error-prone reverse transcriptase, can lead to the emergence of mutations within the polymerase gene, impacting therapeutic efficacy and disease progression. This technical guide provides an in-depth analysis of mutations within the reverse transcriptase (RT) domain of the HBV polymerase, with a particular focus on the amino acid region 208-216, as potential biomarkers for the clinical management of CHB.

The HBV polymerase is a multifunctional enzyme essential for the viral life cycle.[1][2] It is composed of four domains: the terminal protein (TP), a spacer, the reverse transcriptase (RT), and the ribonuclease H (RNase H) domain.[2][3][4] The RT domain, responsible for synthesizing viral DNA from an RNA template, is the primary target for all currently approved NA therapies.[5] Consequently, mutations within this domain can confer resistance to these antiviral agents, leading to treatment failure.[6][7][8]

While specific mutations, such as those at positions rtM204 and rtA181, are well-established biomarkers for drug resistance, emerging evidence suggests that other regions of the RT domain may also harbor clinically relevant mutations. This guide will synthesize the current understanding of mutations across the RT domain, present quantitative data on their prevalence, detail the experimental protocols for their detection, and visualize the underlying molecular pathways and diagnostic workflows.

HBV Polymerase Mutations in Chronic Hepatitis B

Mutations in the HBV polymerase gene can arise spontaneously during viral replication or be selected for under the pressure of antiviral therapy.[9][10] These mutations can have significant clinical implications, including:

  • Antiviral Drug Resistance: Alterations in the amino acid sequence of the RT domain can reduce the binding affinity of NAs, thereby diminishing their inhibitory effect.

  • Disease Progression: Certain mutations have been associated with more severe liver disease and an increased risk of hepatocellular carcinoma.[10]

  • Diagnostic Challenges: Mutations can occasionally affect regions targeted by diagnostic assays, potentially leading to false-negative results.[11]

The Significance of the Reverse Transcriptase (RT) Domain

The RT domain of the HBV polymerase is the catalytic core of the enzyme and is structurally and functionally homologous to the reverse transcriptases of other viruses, such as HIV.[4][5] Its primary function is to convert the pre-genomic RNA (pgRNA) into the relaxed-circular DNA (rcDNA) found in mature virions.[2] Given its central role in viral replication, the RT domain is a critical target for antiviral therapy and a key focus for biomarker discovery.

Spotlight on the aa:208-216 Region

While not as extensively studied as the primary drug resistance sites, mutations within the amino acid 208-216 region of the HBV RT domain have been reported and may hold clinical significance.

  • rtS213: The incidence of the rtS213 mutation has been observed to be higher in patients with HBV genotype B.

  • rtV214: The rtV214A mutation has been associated with disease progression, with a higher incidence observed in patients with liver cirrhosis compared to those with chronic hepatitis B.

Further research is warranted to fully elucidate the functional consequences of these mutations and their utility as independent biomarkers for disease prognosis or treatment response.

Quantitative Data on Key HBV RT Mutations

The prevalence of HBV RT mutations can vary depending on the patient population, treatment history, and HBV genotype. The following tables summarize the prevalence of key mutations in both treatment-naïve and treatment-experienced patients with chronic hepatitis B.

Table 1: Prevalence of HBV RT Mutations in Treatment-Naïve CHB Patients

MutationPrevalence (%)Study PopulationReference
rtM204I/V4.5269 patients in Central China[12]
rtL180M2.6269 patients in Central China[12]
rtN236T1.9269 patients in Central China[12]
rtM250V1.1269 patients in Central China[12]
rtT184G0.4269 patients in Central China[12]
rtS202I0.4269 patients in Central China[12]
rtV207I0.4269 patients in Central China[12]
rtV207M/L/I16.7472 patients in Northern California[13]
rtA181A/S<1472 patients in Northern California[13]
rtA194S<1472 patients in Northern California[13]
rtM250I<1472 patients in Northern California[13]
rtV207M89.2 (of those with mutations)113 patients in Bacninh, Vietnam[14]
rtA194T2.7 (of those with mutations)113 patients in Bacninh, Vietnam[14]
rtL180M + rtM204V2.7 (of those with mutations)113 patients in Bacninh, Vietnam[14]
rtV173L + M204I + L80I2.7 (of those with mutations)113 patients in Bacninh, Vietnam[14]
rtA181T + V207M + A181T2.7 (of those with mutations)113 patients in Bacninh, Vietnam[14]
Any Mutation2.66263 patients[15]

Table 2: Common Antiviral Resistance Mutations in Treatment-Experienced CHB Patients

Antiviral AgentPrimary Resistance Mutations
Lamivudine (LAM)rtM204V/I, rtL180M
Adefovir (ADV)rtN236T, rtA181T/V
Entecavir (ETV)rtT184G, rtS202I, rtM250V (in the presence of rtL180M + rtM204V)
Telbivudine (LdT)rtM204I
Tenofovir (TDF/TAF)Resistance is rare, but rtA194T has been associated with a partial response.

Experimental Protocols for Detecting HBV Polymerase Mutations

The accurate and sensitive detection of HBV polymerase mutations is crucial for guiding clinical management decisions. Several molecular techniques are available, with direct sequencing being the gold standard.

Direct Sequencing (Sanger Sequencing)

Principle: This method involves amplifying the HBV polymerase gene from the patient's serum or plasma sample via Polymerase Chain Reaction (PCR), followed by sequencing of the amplicon to determine the nucleotide sequence. The obtained sequence is then compared to a wild-type reference sequence to identify any mutations.

Methodology:

  • DNA Extraction: Viral DNA is extracted from 200 µL of serum or plasma using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: A nested PCR approach is often employed to increase the sensitivity and specificity of amplification of the RT domain of the polymerase gene.

    • First Round PCR:

      • Primers flanking the entire RT region are used.

      • Typical PCR reaction mixture (50 µL): 5 µL of extracted DNA, 1X PCR buffer, 200 µM of each dNTP, 0.4 µM of each forward and reverse primer, and 1.25 units of Taq polymerase.

      • Thermal cycling conditions: Initial denaturation at 94°C for 5 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 7 min.

    • Second Round (Nested) PCR:

      • Internal primers specific to the RT domain are used with the product of the first round PCR as a template.

      • PCR reaction and thermal cycling conditions are similar to the first round, with adjustments to the annealing temperature based on the internal primers' melting temperatures.

  • PCR Product Purification: The nested PCR product is purified to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic digestion.

  • Sequencing Reaction: The purified PCR product is subjected to a cycle sequencing reaction using a fluorescently labeled dideoxynucleotide chain termination method (e.g., BigDye™ Terminator Cycle Sequencing Kit).

  • Sequence Analysis: The sequencing products are analyzed on an automated capillary electrophoresis DNA sequencer. The resulting electropherograms are visually inspected, and the nucleotide sequence is aligned with a reference HBV sequence to identify mutations.

Line Probe Assay (LiPA)

Principle: This method utilizes reverse hybridization technology. A PCR-amplified fragment of the HBV polymerase gene is denatured and hybridized to specific oligonucleotide probes immobilized on a membrane strip. Each probe corresponds to a wild-type or a known mutant sequence.

Methodology:

  • DNA Extraction and PCR Amplification: Similar to the direct sequencing method, viral DNA is extracted and the RT domain is amplified by PCR, typically with biotinylated primers.

  • Hybridization: The biotinylated PCR product is chemically denatured and hybridized to the probe-coated strips in a shaking water bath at a specific temperature.

  • Washing: The strips are washed under stringent conditions to remove non-specifically bound amplicons.

  • Detection: Streptavidin-alkaline phosphatase conjugate is added, which binds to the biotinylated hybrids. A substrate is then added that is converted by the alkaline phosphatase into a colored precipitate.

  • Interpretation: The resulting color pattern on the strip is visually interpreted by comparing it to a reference chart, allowing for the identification of specific wild-type and mutant sequences.

Real-Time PCR with Allele-Specific Probes

Principle: This technique uses fluorescently labeled probes that are specific for either the wild-type or mutant allele at a particular nucleotide position. The binding of a probe to its complementary target during PCR leads to the generation of a fluorescent signal, allowing for the quantification of each allele.

Methodology:

  • DNA Extraction: Viral DNA is extracted from patient samples.

  • Real-Time PCR: Separate real-time PCR reactions are set up for the wild-type and each mutant allele of interest. Each reaction contains the extracted DNA, PCR master mix, specific primers, and the corresponding fluorescently labeled probe.

  • Data Analysis: The amplification plots (fluorescence versus cycle number) are analyzed. A positive signal in a specific reaction indicates the presence of that particular allele. The relative abundance of mutant and wild-type virus can be estimated by comparing the cycle threshold (Ct) values.

Visualizations

HBV Replication Cycle and the Role of Polymerase

HBV_Replication_Cycle cluster_cell Hepatocyte Entry Virus Entry Uncoating Uncoating Entry->Uncoating Nuclear_Import Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA_Formation cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription Host RNA Pol II pgRNA pre-genomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_Polymerase Core & Polymerase Proteins Translation->Core_Polymerase Core_Polymerase->Encapsidation Assembly Virion Assembly Core_Polymerase->Assembly Reverse_Transcription Reverse Transcription (Polymerase Activity) Encapsidation->Reverse_Transcription rcDNA_Synthesis rcDNA Synthesis Reverse_Transcription->rcDNA_Synthesis rcDNA_Synthesis->Nuclear_Import Intracellular Amplification rcDNA_Synthesis->Assembly Secretion Virion Secretion Assembly->Secretion

Caption: The HBV replication cycle highlighting the central role of the polymerase in reverse transcription.

Experimental Workflow for HBV Mutation Detection

Mutation_Detection_Workflow Patient_Sample Patient Serum/Plasma Sample DNA_Extraction Viral DNA Extraction Patient_Sample->DNA_Extraction PCR_Amplification PCR Amplification of Polymerase Gene DNA_Extraction->PCR_Amplification Sequencing Direct Sequencing (Sanger) PCR_Amplification->Sequencing LiPA Line Probe Assay (LiPA) PCR_Amplification->LiPA RealTime_PCR Real-Time PCR PCR_Amplification->RealTime_PCR Sequence_Analysis Sequence Analysis & Mutation Identification Sequencing->Sequence_Analysis Hybridization Hybridization & Detection LiPA->Hybridization Allele_Discrimination Allele Discrimination Analysis RealTime_PCR->Allele_Discrimination Clinical_Report Clinical Report with Mutation Profile Sequence_Analysis->Clinical_Report Hybridization->Clinical_Report Allele_Discrimination->Clinical_Report

Caption: Workflow for the detection of HBV polymerase mutations from clinical samples.

Signaling Pathway of Antiviral Resistance

Antiviral_Resistance_Pathway CHB_Infection Chronic Hepatitis B Infection NA_Therapy Nucleos(t)ide Analogue Therapy CHB_Infection->NA_Therapy Viral_Replication High Viral Replication CHB_Infection->Viral_Replication Selection_Pressure Drug Selection Pressure NA_Therapy->Selection_Pressure Polymerase_Error Error-prone Polymerase Viral_Replication->Polymerase_Error Quasispecies Generation of Viral Quasispecies Polymerase_Error->Quasispecies Quasispecies->Selection_Pressure Resistant_Mutant Emergence of Resistant Mutant Selection_Pressure->Resistant_Mutant Treatment_Failure Treatment Failure Resistant_Mutant->Treatment_Failure Viral_Breakthrough Virological Breakthrough Treatment_Failure->Viral_Breakthrough Biochemical_Flare Biochemical Flare Viral_Breakthrough->Biochemical_Flare Disease_Progression Disease Progression Biochemical_Flare->Disease_Progression

References

Discovery of HBV Surface Antigen Epitope (aa:208-216) as a T-Cell Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of the Hepatitis B Virus (HBV) surface antigen (HBsAg) amino acid sequence 208-216 as a critical T-cell epitope. The robust and cross-reactive CD8+ T-cell responses elicited by this epitope underscore its significance in the immune-mediated clearance of HBV and its potential as a target for therapeutic vaccines and immunotherapies.

Introduction to HBV T-Cell Epitopes

The host adaptive immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is paramount for the resolution of Hepatitis B Virus (HBV) infection. These CTLs, primarily CD8+ T-cells, recognize viral peptides presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected hepatocytes. The identification of specific T-cell epitopes within HBV proteins is a cornerstone of HBV immunology research and the development of targeted immunotherapies. The HBV surface antigen (HBsAg) is a major target for the cellular immune response, and the region encompassing amino acids 208-216 has been identified as a key epitope for CD8+ T-cell recognition.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the immunogenicity and T-cell recognition of the HBsAg aa:208-216 epitope and its variants. This data is compiled from multiple studies investigating T-cell responses in murine models and human subjects.

Table 1: T-Cell Responses to HBsAg aa:208-216 Peptide Stimulation

Assay TypeCell SourceStimulantResponse MetricResult
IFN-γ ELISpotSplenocytes (C57BL/6 mice)HBsAg(208-216) peptideSpot Forming Cells (SFC) / 10^6 cellsSignificant increase in IFN-γ secreting cells post-immunization
IFN-γ ELISpotPBMCs (HBV-infected patients)HBsAg variant peptides (aa:208-216)SFC / 10^6 cellsCross-reactive IFN-γ responses to different genotype variants
Intracellular Cytokine Staining (ICS)CD8+ T-cells (murine)HBsAg(208-216) peptide% of IFN-γ+ CD8+ T-cellsPeptide-specific induction of IFN-γ production
T-cell Proliferation AssayPBMCs (human)HBsAg(208-216) peptideStimulation Index (SI)Demonstrable proliferative responses in vaccinated individuals

Table 2: MHC Class I Binding Affinity of HBsAg aa:208-216 and Variants

Peptide Sequence (aa:208-216)MHC AlleleAssay TypeBinding Affinity (IC50 nM)
ILSPFLPLVH-2K^bCompetition AssayHigh
IVSPFIPLH-2K^bCompetition AssayHigh
VLSPFLPLVHLA-A02:01Competition AssayModerate
ILSPFIPLIHLA-A02:01Competition AssayModerate

Experimental Protocols

The following sections detail the generalized methodologies employed in the discovery and characterization of the HBsAg aa:208-216 T-cell epitope.

Peptide Synthesis

Synthetic peptides corresponding to the HBsAg aa:208-216 sequence and its natural variants are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is swelled in a solvent such as dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid is coupled to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF to allow for the next coupling cycle.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).

  • Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

T-Cell Isolation and Culture

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of HBV-infected patients or immunized mice.

  • Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Density Gradient Centrifugation: The blood is diluted with phosphate-buffered saline (PBS) and layered over a density gradient medium (e.g., Ficoll-Paque).

  • Isolation of PBMCs: Centrifugation separates the blood components, and the PBMC layer is carefully collected from the interface.

  • Washing: The isolated PBMCs are washed multiple times with PBS to remove platelets and residual density gradient medium.

  • Cell Counting and Culture: Cells are counted, and viability is assessed using a method like trypan blue exclusion. PBMCs are then cultured in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.

  • Washing and Blocking: The plate is washed with PBS and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.

  • Cell Plating and Stimulation: Isolated PBMCs (typically 2-5 x 10^5 cells/well) are added to the wells. The cells are stimulated with the HBsAg aa:208-216 peptide (typically 1-10 µg/mL). A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator to allow for cytokine secretion.

  • Detection: Cells are removed, and the plate is washed. A biotinylated detection antibody specific for IFN-γ is added and incubated.

  • Enzyme Conjugation: After washing, an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.

  • Spot Development: The plate is washed again, and a substrate solution is added, leading to the formation of colored spots at the sites of cytokine secretion.

  • Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. Results are expressed as spot-forming cells (SFC) per million PBMCs.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the identification and quantification of cytokine-producing cells within a mixed cell population.

  • Cell Stimulation: PBMCs are stimulated with the HBsAg aa:208-216 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secreted cytokines from leaving the cell.

  • Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest.

  • Fixation and Permeabilization: Cells are fixed with a fixation buffer (e.g., 4% paraformaldehyde) to preserve their cellular structure and then permeabilized with a permeabilization buffer (e.g., saponin-based buffer) to allow antibodies to enter the cell.

  • Intracellular Staining: A fluorescently labeled antibody against IFN-γ is added to the permeabilized cells.

  • Acquisition: The stained cells are analyzed on a flow cytometer.

  • Data Analysis: The data is analyzed using flow cytometry software to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the peptide stimulation.

MHC-I Binding Affinity Assay

This assay measures the ability of a peptide to bind to a specific MHC class I molecule.

  • MHC-I Molecule Purification: Solubilized MHC class I molecules are purified from cell lysates by affinity chromatography.

  • Radiolabeled Probe Peptide: A high-affinity reference peptide for the specific MHC-I allele is radiolabeled (e.g., with 125I).

  • Competitive Binding: A constant amount of purified MHC-I molecules and the radiolabeled probe peptide are incubated with varying concentrations of the unlabeled competitor peptide (HBsAg aa:208-216).

  • Incubation: The mixture is incubated for a sufficient time to reach equilibrium (typically 48 hours).

  • Separation of Bound and Free Peptide: MHC-peptide complexes are separated from free radiolabeled peptide using methods like gel filtration.

  • Quantification: The radioactivity in the bound fraction is measured.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the binding of the radiolabeled probe peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Visualizations

The following diagrams illustrate the key experimental workflows and conceptual frameworks involved in the discovery and characterization of the HBsAg aa:208-216 T-cell epitope.

Epitope_Discovery_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Validation & Characterization Peptide Library Design Peptide Library Design Peptide Synthesis Peptide Synthesis Peptide Library Design->Peptide Synthesis ELISpot Assay ELISpot Assay Peptide Synthesis->ELISpot Assay Screening PBMC Isolation PBMC Isolation PBMC Isolation->ELISpot Assay ICS & Flow Cytometry ICS & Flow Cytometry PBMC Isolation->ICS & Flow Cytometry Identification of Positive Hits Identification of Positive Hits ELISpot Assay->Identification of Positive Hits ICS & Flow Cytometry->Identification of Positive Hits MHC Binding Assay MHC Binding Assay T-cell Proliferation Assay T-cell Proliferation Assay Identification of Positive Hits->MHC Binding Assay Validation Identification of Positive Hits->T-cell Proliferation Assay Functional Assay

Caption: Workflow for T-cell epitope discovery and validation.

T_Cell_Activation_Pathway cluster_0 Antigen Presentation cluster_1 T-Cell Recognition & Response InfectedHepatocyte Infected Hepatocyte Proteasome Proteasome InfectedHepatocyte->Proteasome HBsAg TAP TAP Transporter Proteasome->TAP Peptide (aa:208-216) MHC_I MHC Class I TAP->MHC_I ER pMHC Peptide-MHC Complex MHC_I->pMHC CellSurface pMHC->CellSurface Presentation TCR TCR pMHC->TCR CD8_T_Cell CD8+ T-Cell CD8_T_Cell->TCR SignalingCascade Intracellular Signaling Cascade TCR->SignalingCascade Recognition CytokineProduction IFN-γ, TNF-α Production SignalingCascade->CytokineProduction CellLysis Hepatocyte Lysis SignalingCascade->CellLysis

Caption: Antigen presentation and CD8+ T-cell activation pathway.

In-Depth Technical Guide: Interaction of HBV Surface Antigen Peptide (aa 208-216) with MHC Class I Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the Hepatitis B Virus (HBV) surface antigen (HBsAg) peptide spanning amino acids 208-216 and Major Histocompatibility Complex (MHC) class I molecules. This epitope is a critical target for CD8+ T cell-mediated immune responses against HBV. This document summarizes available data on its immunogenicity, outlines detailed experimental protocols for its study, and visualizes the key molecular pathways involved.

Introduction

The Hepatitis B virus envelope protein-derived peptide, specifically the amino acid sequence 208-216 (HBV Seq2 aa:208-216), is a well-documented CD8+ T cell epitope. Its presentation by MHC class I molecules on the surface of infected hepatocytes is a crucial step in the adaptive immune response, leading to the recognition and elimination of infected cells by cytotoxic T lymphocytes (CTLs). Understanding the molecular details of this interaction, including binding affinity to different HLA alleles and the antigen processing pathway, is paramount for the development of effective therapeutic vaccines and immunotherapies for chronic Hepatitis B.

Recent research has highlighted the complexity of this interaction, including the existence of natural variants of this epitope and an unconventional, TAP-independent antigen processing pathway for HBsAg.

Data Presentation

Table 1: Immunogenicity and Cross-Reactivity of HBV S(208-216) and its Variants

Peptide Sequence (aa 208-216)MHC RestrictionKey FindingsReference
ILSPFLPLL (Canonical)HLA-A0201Recognized by CD8+ T cells from HBV-infected patients.[1]
IVSPFIPL (Variant)HLA-A0201Induces cross-reactive CD8+ T cell responses with a strong preference for the priming variant in HLA-A2 transgenic mice.[1][1]

Table 2: Estimated Copies of HBV S208 Peptide in Infected Hepatocytes

PeptideHBV GenotypeCell TypeEstimated Copies per CellReference
ILSPFLPLL (S208)Genotype D and CPrimary Human Hepatocytes (in humanized mice)Similar levels detected in both genotypes.

Experimental Protocols

Peptide Synthesis

Peptides corresponding to the HBV S(208-216) sequence and its variants can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Post-synthesis, peptides should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and their identity confirmed by mass spectrometry.

MHC Class I Binding Assays

This assay measures the ability of a peptide to stabilize the expression of MHC class I molecules on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing) and thus have low levels of surface MHC class I.

Protocol:

  • Cell Culture: Maintain T2 cells (ATCC® CRL-1992™) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.

  • Peptide Incubation:

    • Wash T2 cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

    • Incubate the cells with varying concentrations of the test peptide (e.g., 0.1, 1, 10, 100 µM) in a 96-well plate at 37°C in a 5% CO2 incubator for 16-18 hours.

    • Include a known high-affinity HLA-A*0201 binding peptide as a positive control and no peptide as a negative control.

  • Staining and Flow Cytometry:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain the cells with a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2) for 30 minutes on ice.

    • Wash the cells and acquire data on a flow cytometer.

  • Data Analysis:

    • Calculate the Mean Fluorescence Intensity (MFI) for each condition.

    • Binding is determined by the increase in MFI compared to the negative control. The half-maximal effective concentration (EC50) can be calculated to quantify binding affinity.

IFN-γ ELISPOT Assay for T-Cell Response

This assay quantifies the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation with the peptide.

Protocol:

  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Plating:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ healthy donors or HBV-infected patients.

    • Add 2 x 10^5 PBMCs per well to the washed and blocked ELISPOT plate.

  • Peptide Stimulation:

    • Add the HBV S(208-216) peptide to the wells at a final concentration of 10 µg/mL.

    • Use a phytohemagglutinin (PHA) or a pool of viral peptides (e.g., CEF peptide pool) as a positive control and medium alone as a negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.

    • After incubation and washing, add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).

    • Add the appropriate substrate (e.g., BCIP/NBT or AEC) to develop the spots.

  • Analysis: Count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Signaling Pathways and Experimental Workflows

Conventional MHC Class I Antigen Presentation Pathway

Endogenously synthesized viral proteins are typically processed through the conventional cytosolic pathway for presentation by MHC class I molecules.

Conventional_MHC_I_Pathway cluster_cytosol cluster_er cluster_golgi cluster_surface Cytosol Cytosol ER Endoplasmic Reticulum (ER) Golgi Golgi CellSurface Cell Surface ViralProtein HBV Surface Protein Proteasome Proteasome ViralProtein->Proteasome Ubiquitination & Degradation Peptides Peptides (incl. S208-216) Proteasome->Peptides TAP TAP Transporter Peptides->TAP PeptideLoadingComplex Peptide Loading Complex (PLC) TAP->PeptideLoadingComplex Peptide Translocation MHC_I_nascent Nascent MHC Class I MHC_I_nascent->PeptideLoadingComplex MHC_I_loaded Peptide-MHC I Complex PeptideLoadingComplex->MHC_I_loaded Peptide Loading GolgiApparatus Golgi Apparatus MHC_I_loaded->GolgiApparatus Transport MHC_I_presented Presented Peptide-MHC I GolgiApparatus->MHC_I_presented Transport TCR T-Cell Receptor (on CD8+ T-Cell) MHC_I_presented->TCR Recognition

Caption: Conventional MHC Class I Antigen Presentation Pathway for HBV Surface Protein.

Novel Endosomal (TAP-Independent) Cross-Presentation Pathway for HBsAg

Studies have revealed a TAP-independent pathway for the presentation of exogenous HBsAg particles on MHC class I molecules. This pathway involves the endosomal system and is sensitive to inhibitors of endosomal acidification and lysosomal proteases.

Endosomal_MHC_I_Pathway cluster_extracellular cluster_endocytic cluster_loading cluster_surface Extracellular Extracellular Space Cytosol Cytosol CellSurface Cell Surface HBsAg_particle Exogenous HBsAg Particle Endosome Early Endosome HBsAg_particle->Endosome Endocytosis LateEndosome Late Endosome/ Lysosome Endosome->LateEndosome Maturation ProcessedPeptides Processed Peptides (incl. S208-216) LateEndosome->ProcessedPeptides Proteolysis LoadedMHC_I Peptide-MHC I Complex ProcessedPeptides->LoadedMHC_I Peptide Loading RecyclingMHC_I Recycling MHC Class I RecyclingMHC_I->LoadedMHC_I PresentedMHC_I Presented Peptide-MHC I LoadedMHC_I->PresentedMHC_I Transport to Surface TCR T-Cell Receptor (on CD8+ T-Cell) PresentedMHC_I->TCR Recognition Chloroquine Chloroquine Chloroquine->LateEndosome Inhibits Acidification Leupeptin Leupeptin Leupeptin->LateEndosome Inhibits Proteases

Caption: TAP-Independent Endosomal Cross-Presentation of HBsAg.

Experimental Workflow for T2 Cell Stabilization Assay

The logical flow of the T2 cell stabilization assay is a straightforward method to assess peptide binding to MHC class I.

T2_Assay_Workflow Start Start T2_Cells Culture TAP-deficient T2 Cells Start->T2_Cells Incubate_Peptide Incubate cells with HBV S(208-216) peptide T2_Cells->Incubate_Peptide Stain_Antibody Stain with fluorescent anti-HLA-A2 antibody Incubate_Peptide->Stain_Antibody Flow_Cytometry Analyze by Flow Cytometry Stain_Antibody->Flow_Cytometry Analyze_MFI Quantify Mean Fluorescence Intensity (MFI) Flow_Cytometry->Analyze_MFI Conclusion Assess Binding Affinity Analyze_MFI->Conclusion

Caption: Workflow for T2 Cell MHC Class I Stabilization Assay.

Conclusion

The HBV surface antigen peptide 208-216 is a key immune epitope. While quantitative binding affinities require further elucidation, its ability to induce robust and cross-reactive CD8+ T cell responses is well-established. The discovery of a TAP-independent endosomal processing pathway for HBsAg provides new insights into the immunobiology of HBV and opens up new avenues for the design of immunotherapeutic strategies. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the critical interaction between this viral peptide and the host immune system.

References

Unveiling the Immunological Significance of the HBV HBsAg aa:208-216 Sequence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B Virus (HBV) continues to pose a significant global health challenge, with chronic infections leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The intricate interplay between the virus and the host immune system is central to the outcome of HBV infection. A key element in this dynamic is the recognition of viral epitopes by the host's T cells. This technical guide delves into the biological significance of a specific peptide sequence, the Hepatitis B surface antigen (HBsAg) amino acid 208-216, also referred to as HBV Seq2 aa:208-216. This nonapeptide, with the sequence Isoleucine-Leucine-Serine-Proline-Phenyalanine-Leucine-Proline-Leucine-Leucine (ILSPFLPLL) , has been identified as a critical target for the cellular immune response, particularly cytotoxic T lymphocytes (CTLs). Understanding its role is paramount for the development of novel immunotherapies and vaccine strategies aimed at achieving functional cure for chronic Hepatitis B.

The Role of HBsAg aa:208-216 as a CD8+ T Cell Epitope

The ILSPFLPLL peptide is a well-characterized CD8+ T cell epitope derived from the large envelope protein of HBV.[1][2] CD8+ T cells, or cytotoxic T lymphocytes (CTLs), are crucial for clearing viral infections by recognizing and eliminating infected cells. This recognition process is highly specific and is mediated by the T cell receptor (TCR) on the surface of the CTL, which binds to a complex of the viral peptide and a Major Histocompatibility Complex (MHC) class I molecule on the surface of the infected cell.

The immunogenicity of the HBsAg aa:208-216 epitope has been demonstrated in both preclinical models and in patients with HBV infection. In murine models, this peptide is recognized in the context of the H-2Kb MHC class I molecule.[3] Studies have also shown that T cells from patients with chronic HBV infection can recognize and respond to this epitope, highlighting its relevance in the human immune response to the virus.[2] The ability of this peptide to elicit a robust CTL response makes it a prime candidate for inclusion in therapeutic vaccine formulations designed to boost the antiviral immunity in chronically infected individuals.

Quantitative Analysis of Immunogenicity

Assay TypeCell TypeMeasurementTypical ResultReference
IFN-γ ELISPOTMouse SplenocytesNumber of IFN-γ secreting cellsIncreased spot-forming units upon peptide stimulation[4]
Intracellular Cytokine StainingHuman PBMCsPercentage of IFN-γ+ CD8+ T cellsElevated percentage of cytokine-producing T cells[3]
Chromium Release AssayTarget cells pulsed with peptidePercentage of specific cell lysisDose-dependent lysis of target cells by specific CTLs[5]

Note: The "Typical Result" column describes the expected outcome of the experiment when the epitope is immunogenic. Specific quantitative values can vary significantly between experiments and individuals.

Signaling Pathways in T Cell Activation

The recognition of the HBsAg aa:208-216 peptide presented by an MHC class I molecule on an infected hepatocyte by a specific CD8+ T cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to the activation of the T cell, resulting in cytokine production and the release of cytotoxic granules to kill the infected cell.

T_Cell_Activation_Signaling cluster_APC Infected Hepatocyte cluster_T_Cell CD8+ T Cell MHC_Peptide MHC-I + ILSPFLPLL TCR TCR MHC_Peptide->TCR Binding CD8 CD8 MHC_Peptide->CD8 Lck Lck TCR->Lck Activation Cytotoxicity Cytotoxic Granule Release (Perforin, Granzymes) TCR->Cytotoxicity ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Ras Ras LAT->Ras Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion Release PKC PKCθ DAG->PKC Activation Calcineurin Calcineurin Ca_ion->Calcineurin Activation NFAT NFAT Calcineurin->NFAT Activation Cytokine_Gene Cytokine Gene Transcription (e.g., IFN-γ, TNF-α) NFAT->Cytokine_Gene NFkB NF-κB PKC->NFkB Activation NFkB->Cytokine_Gene MAPK_cascade MAPK Cascade Ras->MAPK_cascade AP1 AP-1 MAPK_cascade->AP1 AP1->Cytokine_Gene

T-Cell Receptor (TCR) Signaling Cascade.

Experimental Protocols

IFN-γ ELISPOT Assay

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Workflow:

ELISPOT_Workflow Start Isolate PBMCs from blood Coat_Plate Coat ELISPOT plate with anti-IFN-γ capture antibody Start->Coat_Plate Wash_Block Wash and block plate Coat_Plate->Wash_Block Add_Cells Add PBMCs and ILSPFLPLL peptide (or controls) to wells Wash_Block->Add_Cells Incubate Incubate to allow cytokine secretion Add_Cells->Incubate Lyse_Cells Lyse cells and wash plate Incubate->Lyse_Cells Add_Detection_Ab Add biotinylated anti-IFN-γ detection antibody Lyse_Cells->Add_Detection_Ab Add_Enzyme Add streptavidin-alkaline phosphatase conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate Add substrate to develop spots Add_Enzyme->Add_Substrate Analyze Analyze spots using an ELISPOT reader Add_Substrate->Analyze

IFN-γ ELISPOT Assay Workflow.

Detailed Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane ELISPOT plate with a capture antibody specific for IFN-γ overnight at 4°C.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

  • Cell Stimulation: Wash the coated plate and block with a serum-containing medium. Add PBMCs to the wells, followed by the ILSPFLPLL peptide at a final concentration of 1-10 µg/mL. Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate thoroughly. Add a biotinylated detection antibody for IFN-γ, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

  • Spot Development: Add a chromogenic substrate that precipitates at the site of cytokine secretion, forming a visible spot.

  • Analysis: Count the spots in each well using an automated ELISPOT reader. The results are typically expressed as spot-forming units (SFU) per million cells.

Chromium Release Assay

The chromium release assay is a classic method to measure cell-mediated cytotoxicity.

Methodology:

  • Target Cell Labeling: Label target cells (e.g., a cell line expressing the appropriate MHC class I molecule) with radioactive sodium chromate (⁵¹Cr). These cells are then pulsed with the ILSPFLPLL peptide.

  • Co-culture: Co-culture the labeled and peptide-pulsed target cells with effector CTLs at various effector-to-target (E:T) ratios.

  • Incubation: Incubate the co-culture for 4-6 hours to allow for CTL-mediated killing.

  • Measurement of Chromium Release: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: ⁵¹Cr released in the presence of effector cells.

    • Spontaneous Release: ⁵¹Cr released from target cells in the absence of effector cells.

    • Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.

Implications for Drug and Vaccine Development

The identification of potent CTL epitopes like HBsAg aa:208-216 is a cornerstone of rational vaccine design and immunotherapy development for chronic HBV.

  • Therapeutic Vaccines: This peptide can be incorporated into multi-epitope vaccines aimed at stimulating a broad and effective CTL response in chronically infected patients, potentially leading to viral control.

  • T-Cell Therapy: T cells engineered to express TCRs with high affinity for the ILSPFLPLL-MHC complex represent a promising avenue for adoptive cell therapy.

  • Immune Monitoring: The ILSPFLPLL peptide can be used in immunological assays to monitor the cellular immune response in patients undergoing antiviral therapy or participating in clinical trials for new immunomodulatory drugs.

Conclusion

The HBV HBsAg aa:208-216 peptide is a biologically significant CD8+ T cell epitope that plays a crucial role in the host's immune response to HBV infection. Its ability to elicit a cytotoxic T lymphocyte response makes it an attractive target for the development of novel therapeutic strategies. A thorough understanding of its immunogenicity, the signaling pathways it triggers, and the experimental methods used to study it are essential for researchers and drug developers working towards a cure for chronic Hepatitis B. Further research to quantify its binding to various human HLA alleles and to characterize the TCR repertoire that recognizes it will be invaluable in advancing the field.

References

Navigating the Immunological Landscape: A Technical Guide to Hepatitis B Virus Large Envelope Protein Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – For researchers, scientists, and drug development professionals engaged in the fight against chronic Hepatitis B, a deep understanding of the virus's interaction with the host immune system is paramount. The Hepatitis B Virus (HBV) large envelope protein (L-HBsAg), with its pre-S1 and pre-S2 domains, is a critical battleground, presenting a complex array of epitopes that dictate the course of infection and the potential for therapeutic intervention. This technical guide provides a comprehensive literature review of these epitopes, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes to empower the scientific community in the development of novel diagnostics, vaccines, and immunotherapies.

Introduction: The Central Role of the Large Envelope Protein

The HBV large envelope protein is a multifunctional entity, essential for viral entry into hepatocytes and a primary target for the host immune response. It is comprised of the S domain, common to all three envelope proteins, and the pre-S1 and pre-S2 domains, which are unique to the large and middle envelope proteins, respectively. These pre-S domains harbor a multitude of B-cell and T-cell epitopes that are crucial in the adaptive immune response to HBV.

B-Cell Epitopes of the Large Envelope Protein: The First Line of Defense

B-cell epitopes on the L-HBsAg are the targets of neutralizing antibodies, which can prevent viral entry and contribute to viral clearance. These epitopes can be linear, composed of a continuous sequence of amino acids, or conformational, formed by amino acids that are brought into proximity by the protein's three-dimensional folding.

Pre-S1 Domain B-Cell Epitopes

The pre-S1 domain contains a critical receptor-binding site for the sodium taurocholate cotransporting polypeptide (NTCP), the primary receptor for HBV entry into hepatocytes.[1][2] Antibodies targeting epitopes within this region can effectively block viral infection. Key immunodominant B-cell epitopes have been identified within the N-terminal region of the pre-S1 domain.

A study by Ito et al. (2021) identified two critical neutralizing epitopes in the pre-S1 region, designated as epitope I (amino acids 8-16) and epitope III (amino acids 35-41).[3] Monoclonal antibodies recognizing these epitopes were shown to neutralize HBV infection.[3] Another study by Hong et al. (2017) characterized humanized monoclonal antibodies, HzKR359-1 and HzKR127-3.2, that recognize epitopes at amino acids 19-26 and 37-45, respectively, within the pre-S1 domain and exhibit virus-neutralizing activity.[4]

Pre-S2 Domain B-Cell Epitopes

The pre-S2 domain is also a significant target for the humoral immune response. Neutralizing epitopes have been identified in the N-terminal region of the pre-S2 domain.[5][6] Research has shown that monoclonal antibodies targeting the amino acid 11-23 region of the pre-S2 domain can neutralize HBV infectivity.[7] A study by Yato et al. (2023) demonstrated that immunization with a plasmid encoding the pre-S2 domain induced neutralizing antibodies in mice, with the key epitope located within amino acids 8-27.[5][6]

Quantitative Analysis of Antibody Binding to B-Cell Epitopes
Epitope RegionAntibody/iesMethodBinding Affinity/PotencyReference
Pre-S1 (aa 30-35)MA 18/7Not SpecifiedNanomolar range dissociation constant[7]
Pre-S2 (aa 133-141)1F6Not SpecifiedNanomolar range dissociation constant[7]
S-HBsAgVarious human monoclonal antibodiesIn vitro neutralization assayIC50 values as low as 5 ng/mL[8]
Pre-S1 (genotypes A-D)1A8In vitro neutralization assayEffective neutralization[9]
Pre-S1 (aa 38-47)3-55ELISAHigh binding affinity[10]
Pre-S12H5-A14In vitro neutralization assayPicomolar IC50 values[11]
S-HBsAgVarious human monoclonal antibodiesIn vitro neutralization assayIC50 values ranging from 0.05 pg/mL to 50 µg/mL[12]

Table 1: Quantitative Data on Antibody Binding to L-HBsAg B-Cell Epitopes. This table summarizes available quantitative data on the binding of monoclonal antibodies to specific epitopes within the HBV large envelope protein. IC50 values represent the concentration of antibody required to inhibit viral infection by 50%.

T-Cell Epitopes of the Large Envelope Protein: Orchestrating the Cellular Immune Response

T-cell epitopes, presented by major histocompatibility complex (MHC) molecules on the surface of infected cells or antigen-presenting cells (APCs), are recognized by T-cell receptors (TCRs), initiating a cellular immune response. This response, mediated by CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs), is crucial for clearing infected hepatocytes.

Pre-S1 and Pre-S2 Domain T-Cell Epitopes

Both the pre-S1 and pre-S2 domains contain numerous T-cell epitopes. The cellular immune response to these epitopes can be detected in patients with acute and chronic HBV infection, as well as in vaccinated individuals.[13][14] A systematic review of HBV T-cell epitopes has cataloged numerous experimentally validated epitopes across the entire HBV proteome, including the large envelope protein.[14]

Quantitative Analysis of T-Cell Responses

The strength of the T-cell response can be quantified by measuring the frequency of antigen-specific T-cells and their cytokine production, typically interferon-gamma (IFN-γ).

Patient CohortEpitope RegionT-Cell Response MetricObservationReference
Early Acute Hepatitis Patients (9/9)S peptide (aa 124-147)T-cell blastogenic response100% of patients showed a T-cell response.[13]
Late Acute Hepatitis Patients (8/18)S peptide (aa 124-147)T-cell blastogenic response44% of patients showed a T-cell response.[13]
Recovered Individuals (5/7)S peptide (aa 124-147)T-cell blastogenic response71% of individuals showed a T-cell response.[13]
Chronic Hepatitis B PatientsHBV-specific T-cellsIFN-γ and IL-2 secretionLevels of IFN-γ and IL-2 secreting T-cells were positively associated with HBsAg decline.[15]
Chronic Hepatitis B PatientsHBV core-specific TNF-α producing CD4 T-cellsFrequency of cellsPositively correlated with ALT and total bilirubin levels during flares.[16]
Chronic Hepatitis B Patients with HBeAg/HBsAg lossHBV-specific IFN-γ producing CD4 T-cellsFrequency and dominanceHigher in patients with HBeAg/HBsAg loss after a flare.[16]

Table 2: Quantitative Data on T-Cell Responses to L-HBsAg Epitopes. This table summarizes findings on the frequency and nature of T-cell responses to epitopes within the HBV envelope proteins in different patient populations.

Signaling Pathways and Experimental Workflows

A deeper understanding of the molecular interactions and experimental approaches is crucial for advancing research in this field.

HBV Entry Signaling Pathway

The entry of HBV into hepatocytes is initiated by the binding of the pre-S1 domain of the L-HBsAg to the NTCP receptor on the hepatocyte surface.[1][2] This high-affinity interaction is a critical first step, leading to viral internalization.

HBV_Entry_Pathway HBV HBV Virion L_HBsAg Large Envelope Protein (pre-S1 domain) NTCP NTCP Receptor (Hepatocyte Surface) L_HBsAg->NTCP Binding Endocytosis Endocytosis NTCP->Endocytosis Internalization Uncoating Viral Uncoating Endocytosis->Uncoating Nucleus Nucleus (cccDNA formation) Uncoating->Nucleus

Figure 1: HBV Entry Pathway via NTCP. This diagram illustrates the initial steps of HBV infection, highlighting the binding of the L-HBsAg pre-S1 domain to the NTCP receptor, leading to viral entry.

T-Cell Activation Signaling Pathway

The recognition of an HBV L-HBsAg epitope presented by an MHC molecule on an antigen-presenting cell (APC) by a T-cell receptor (TCR) triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.

T_Cell_Activation cluster_apc APC Antigen Presenting Cell (APC) MHC MHC-II + L-HBsAg Epitope TCR T-Cell Receptor (TCR) MHC->TCR T_Cell CD4+ T-Cell Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Signaling_Cascade Downstream Signaling (e.g., PLCγ, LAT) ZAP70->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (NF-κB, AP-1, NFAT) Signaling_Cascade->Transcription_Factors Cytokine_Production Cytokine Production (e.g., IFN-γ, IL-2) Transcription_Factors->Cytokine_Production Proliferation T-Cell Proliferation Transcription_Factors->Proliferation

Figure 2: T-Cell Activation by L-HBsAg Epitope. This diagram outlines the signaling cascade initiated upon recognition of an L-HBsAg epitope by a CD4+ T-cell.

Experimental Workflow for Epitope Mapping

Identifying the precise location of B-cell and T-cell epitopes is fundamental to understanding the immune response and for rational vaccine design. Peptide microarrays and ELISpot assays are powerful tools for high-throughput epitope mapping.

Epitope_Mapping_Workflow start Start Protein_Sequence L-HBsAg Protein Sequence start->Protein_Sequence Peptide_Synthesis Synthesize Overlapping Peptides Protein_Sequence->Peptide_Synthesis Microarray Peptide Microarray (B-Cell Epitopes) Peptide_Synthesis->Microarray ELISpot ELISpot Assay (T-Cell Epitopes) Peptide_Synthesis->ELISpot Serum_Incubation Incubate with Patient Serum/ Monoclonal Antibody Microarray->Serum_Incubation PBMC_Incubation Incubate with Patient PBMCs ELISpot->PBMC_Incubation Detection_B Detect Antibody Binding Serum_Incubation->Detection_B Detection_T Detect IFN-γ Secretion PBMC_Incubation->Detection_T Analysis_B Identify B-Cell Epitopes Detection_B->Analysis_B Analysis_T Identify T-Cell Epitopes Detection_T->Analysis_T end End Analysis_B->end Analysis_T->end

Figure 3: Experimental Workflow for Epitope Mapping. This diagram illustrates the general workflow for identifying B-cell and T-cell epitopes using peptide microarrays and ELISpot assays, respectively.

Detailed Experimental Protocols

Reproducibility and standardization are cornerstones of scientific progress. This section provides detailed methodologies for key experiments cited in the literature.

Peptide Microarray for B-Cell Epitope Mapping

This protocol is a synthesized methodology based on principles described in the literature for high-throughput screening of linear B-cell epitopes.[2][12]

Objective: To identify linear B-cell epitopes on the HBV large envelope protein recognized by antibodies in patient sera or by monoclonal antibodies.

Materials:

  • PEPperCHIP® Peptide Microarray with overlapping peptides covering the L-HBsAg sequence.[17]

  • Patient serum or purified monoclonal antibody.

  • Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.05% Tween 20 - TBST).

  • Wash buffer (TBST).

  • Secondary antibody conjugated to a fluorescent dye (e.g., goat anti-human IgG-Alexa Fluor 647).

  • Microarray scanner.

  • Image analysis software.

Procedure:

  • Microarray Pre-treatment: If required by the manufacturer, pre-wash the microarray slide with wash buffer and dry completely.

  • Blocking: Block the microarray slide with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Sample Incubation: Dilute the patient serum (e.g., 1:100 to 1:1000) or monoclonal antibody (e.g., 1-10 µg/mL) in blocking buffer. Apply the diluted sample to the microarray and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the microarray slide extensively with wash buffer (e.g., 3 x 5 minutes) to remove unbound antibodies.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer according to the manufacturer's instructions. Apply the secondary antibody to the microarray and incubate for 1 hour at room temperature in the dark.

  • Final Washing: Wash the microarray slide with wash buffer (3 x 5 minutes) and then with distilled water to remove any residual salt.

  • Drying: Dry the microarray slide completely using a slide centrifuge or a gentle stream of nitrogen.

  • Scanning and Analysis: Scan the microarray using a scanner at the appropriate wavelength. Analyze the scanned image using specialized software to identify peptides with significant antibody binding, indicating the location of linear B-cell epitopes.

ELISpot Assay for T-Cell Epitope Identification

This protocol is based on established methods for detecting IFN-γ secreting T-cells in response to specific peptide stimulation.[7][8][18]

Objective: To identify T-cell epitopes on the HBV large envelope protein by measuring IFN-γ secretion from peripheral blood mononuclear cells (PBMCs).

Materials:

  • 96-well ELISpot plates pre-coated with anti-IFN-γ capture antibody.

  • Overlapping peptides spanning the L-HBsAg sequence.

  • Freshly isolated or cryopreserved PBMCs from HBV patients or vaccinated individuals.

  • Complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Biotinylated anti-IFN-γ detection antibody.

  • Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

  • ELISpot plate reader.

Procedure:

  • Plate Preparation: If not pre-coated, coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C. Wash the plate with sterile PBS. Block the wells with complete medium for at least 30 minutes at 37°C.

  • Cell Plating: Add PBMCs (e.g., 2 x 10^5 cells/well) to the wells of the ELISpot plate.

  • Peptide Stimulation: Add individual peptides or pools of peptides to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin - PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection Antibody: Wash the plate to remove cells. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-ALP or streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the appropriate substrate. Monitor for the development of spots. Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely. Count the number of spots in each well using an ELISpot reader. A significantly higher number of spots in the peptide-stimulated wells compared to the negative control indicates a positive T-cell response to that epitope.

Conclusion and Future Directions

The epitopes of the HBV large envelope protein are at the heart of the host-virus interaction. A thorough characterization of these epitopes is essential for the development of next-generation therapies. This guide has provided a comprehensive overview of the current knowledge, including quantitative data, detailed protocols, and visual representations of key processes.

Future research should focus on:

  • Comprehensive Epitope Mapping: Expanding the repertoire of identified B-cell and T-cell epitopes across all HBV genotypes.

  • Quantitative Binding Studies: Systematically determining the binding affinities of a broad range of antibodies to their respective epitopes to better understand the correlates of protection.

  • Structural Biology: Elucidating the three-dimensional structures of antibody-epitope complexes to guide the design of novel immunogens and therapeutic antibodies.

  • Functional T-Cell Analysis: Moving beyond IFN-γ to a more comprehensive analysis of the cytokine profiles of HBV-specific T-cells to better understand their role in viral control and liver pathology.

By building upon this foundation of knowledge, the scientific community can accelerate the development of effective strategies to combat chronic Hepatitis B and ultimately achieve a functional cure.

References

Methodological & Application

Application Notes and Protocol for ELISpot Assay Using HBV Seq2 aa:208-216 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1] This technique is particularly valuable for monitoring antigen-specific T cell responses, making it a critical tool in vaccine development, infectious disease research, and immune-oncology.[1][2] These application notes provide a detailed protocol for performing an ELISpot assay to detect T cells responding to the HBV Seq2 aa:208-216 peptide, a known CD8+ T cell epitope derived from the Hepatitis B virus surface antigen (HBsAg).[3][4]

Data Presentation

Table 1: Recommended Reagent and Cell Concentrations
ComponentRecommended Concentration/AmountNotes
This compound Peptide 1-10 µg/mL (final concentration)Optimal concentration should be determined by titration.[2][5]
Peripheral Blood Mononuclear Cells (PBMCs) 2-3 x 10^5 cells/wellCell viability should be >95%.[2][6]
Coating Antibody (e.g., anti-human IFN-γ) 0.5-1 µ g/well (in 50-100 µL)Refer to manufacturer's instructions for specific concentration.
Detection Antibody (e.g., biotinylated anti-human IFN-γ) As per manufacturer's recommendationShould recognize a different epitope than the coating antibody.[7]
Positive Control (e.g., Phytohemagglutinin (PHA)) 5-10 µg/mLTo confirm cell viability and assay functionality.[8][9]
Negative Control Culture medium with DMSO (at the same final concentration as the peptide solvent)To determine background response.[2][10]
Table 2: Troubleshooting Common ELISpot Issues
IssuePossible CauseRecommended Solution
High Background - Inadequate washing- High cell viability issues- Contaminated reagents- High DMSO concentration- Increase washing steps and ensure thoroughness.[11][12]- Ensure cell viability is >95%.[10]- Use sterile reagents and aseptic technique.[6][11]- Keep final DMSO concentration below 0.5%.[10]
No or Few Spots - Insufficient number of responding cells- Ineffective peptide stimulation- Incorrect antibody concentrations- Increase the number of cells per well.[11][12]- Optimize peptide concentration and incubation time.[11]- Titrate coating and detection antibodies.[11]
Fuzzy or Confluent Spots - Over-stimulation of cells- Plate movement during incubation- Insufficient coating antibody- Reduce the concentration of the peptide or the incubation time.[11][12]- Ensure the incubator is stable and do not disturb the plates.[8]- Optimize the coating antibody concentration.[7]
Uneven Spot Distribution - Improper addition of cells and stimuli- Add stimuli to the wells before adding the cell suspension to avoid pushing cells to the edges.[10][13]

Experimental Protocol

This protocol outlines the key steps for performing an IFN-γ ELISpot assay to measure T cell responses to the this compound peptide.

Materials:

  • This compound peptide

  • 96-well PVDF membrane ELISpot plates

  • Human IFN-γ ELISpot kit (containing coating antibody, detection antibody, and enzyme conjugate)

  • Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phytohemagglutinin (PHA) as a positive control

  • DMSO (for peptide reconstitution)

  • Sterile PBS

  • 35% or 70% Ethanol

  • Substrate solution (e.g., BCIP/NBT)

  • Automated ELISpot reader or microscope for spot counting

Day 1: Plate Coating

  • Activate the Plate Membrane: Add 15-20 µL of 35% or 70% ethanol to each well for 1 minute.[8][13]

  • Wash: Decant the ethanol and wash the plate 3-5 times with 200 µL of sterile PBS per well.[8][13]

  • Coat with Antibody: Dilute the anti-IFN-γ capture antibody to the desired concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.[13]

  • Incubate: Seal the plate and incubate overnight at 4°C.[6]

Day 2: Cell Stimulation

  • Prepare Peptide and Controls:

    • Reconstitute the this compound peptide in a small amount of DMSO, then dilute to a stock concentration with sterile water or PBS.[2] Further dilute in complete cell culture medium to a 2X working concentration (e.g., 2-20 µg/mL).

    • Prepare a 2X working solution of the positive control (PHA).

    • Prepare a negative control of culture medium containing the same final concentration of DMSO as the peptide solution.[2]

  • Wash and Block Plate: Decant the coating antibody solution. Wash the plate 3-5 times with 200 µL of sterile PBS per well. Block the membrane by adding 200 µL of complete RPMI medium to each well and incubating for at least 1-2 hours at 37°C.[14]

  • Prepare Cells: Thaw cryopreserved PBMCs quickly in a 37°C water bath and wash them in complete RPMI medium.[6] Resuspend the cells to a concentration of 4-6 x 10^6 cells/mL in complete RPMI medium. Ensure cell viability is greater than 95%.[6]

  • Add Stimuli and Cells:

    • Decant the blocking medium from the plate.

    • Add 50 µL of the 2X peptide solution, positive control, or negative control to the appropriate wells.[2]

    • Add 50 µL of the cell suspension (containing 2-3 x 10^5 cells) to each well.[2][8] The final volume in each well should be 100 µL.

  • Incubate: Cover the plate and incubate at 37°C with 5% CO2 for 18-24 hours.[2][8] It is crucial not to disturb the plate during this incubation period to ensure the formation of distinct spots.[8]

Day 3: Spot Development

  • Wash Plate: Decant the cell suspension and wash the plate 3 times with PBS, followed by 3 times with PBS containing 0.05% Tween 20 (PBST).[8]

  • Add Detection Antibody: Dilute the biotinylated detection antibody in PBS containing 0.5% BSA. Add 100 µL to each well and incubate for 2 hours at room temperature or 37°C.[8]

  • Wash Plate: Wash the plate 5 times with PBST.

  • Add Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP) in PBS with 0.5% BSA. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Wash Plate: Wash the plate 5 times with PBST, followed by a final wash with PBS only to remove any residual Tween 20 which can inhibit the enzyme.[7]

  • Develop Spots: Add 100 µL of the substrate solution (e.g., BCIP/NBT for ALP) to each well. Monitor spot development, which can take 5-30 minutes.[13]

  • Stop Development: Stop the reaction by washing the plate thoroughly with tap water.[13]

  • Dry and Analyze: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader or a microscope. Each spot represents a single cytokine-secreting cell.

Mandatory Visualization

Caption: ELISpot Assay Workflow for HBV Peptide Stimulation.

References

Application Notes and Protocols for the Synthesis and Purification of HBV HBsAg Peptide (aa 208-216) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of the Hepatitis B Virus (HBV) surface antigen (HBsAg) derived peptide, Seq2, corresponding to amino acid residues 208-216. The sequence of this peptide is Ile-Leu-Phe-Leu-Leu-Thr-Arg-Ile-Leu (ILFLLTRIL). This peptide is a known CD8+ T-cell epitope and is of significant interest in HBV research, particularly in the development of vaccines and immunotherapies. Due to its highly hydrophobic nature, specific considerations are required for its successful synthesis and purification.

Peptide Characteristics

A thorough understanding of the peptide's physicochemical properties is crucial for developing an effective synthesis and purification strategy.

PropertyValueSignificance
Sequence Ile-Leu-Phe-Leu-Leu-Thr-Arg-Ile-LeuA nine-residue peptide.
Molecular Weight 1088.4 g/mol
Theoretical pI 9.75The peptide will carry a net positive charge at neutral pH.
Grand Average of Hydropathicity (GRAVY) 2.156This value indicates that the peptide is highly hydrophobic, which presents challenges in synthesis and purification due to potential aggregation and poor solubility in aqueous solutions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The recommended method for synthesizing the ILFLLTRIL peptide is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1]

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection1 Next Amino Acid Cleavage Cleavage from Resin Repeat->Cleavage Final Amino Acid Precipitation Peptide Precipitation Cleavage->Precipitation HPLC_Workflow SamplePrep Crude Peptide Dissolution Injection Sample Injection SamplePrep->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (220 nm) Gradient->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis of Fractions Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization MS_Workflow SamplePrep Sample Preparation Ionization Ionization (ESI or MALDI) SamplePrep->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection DataAnalysis Data Analysis Detection->DataAnalysis

References

Application Note: Flow Cytometry Analysis of T-Cells Stimulated with HBV Surface Antigen Peptide (aa 208-216)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hepatitis B Virus (HBV) infection is a major global health issue, with chronic infections posing a significant risk for the development of cirrhosis and hepatocellular carcinoma. The cellular immune response, particularly cytotoxic T-lymphocyte (CTL) activity, is crucial for the control and clearance of HBV.[1] Virus-specific CD8+ T-cells recognize viral epitopes presented by MHC class I molecules on infected cells, leading to their elimination.[2] The HBV surface antigen peptide spanning amino acids 208-216 (HBV S 208-216) is a known epitope that elicits CD8+ T-cell responses in HBV-infected individuals.[3]

Multiparameter flow cytometry is a powerful technique for the detailed analysis of antigen-specific T-cell responses at a single-cell level.[4][5] This method allows for the simultaneous identification of cell lineage, activation status, and cytokine production, providing a comprehensive profile of the immune response.[6] This application note provides a detailed protocol for the stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with the HBV S 208-216 peptide and subsequent analysis of T-cell activation and cytokine production using flow cytometry.

Principle of the Assay

This assay quantifies the frequency and functional capacity of T-cells that specifically recognize the HBV S 208-216 peptide. PBMCs isolated from whole blood are stimulated in vitro with the synthetic peptide. T-cells whose T-cell receptors (TCRs) recognize the peptide presented by antigen-presenting cells (APCs) will become activated. This activation can be measured in two primary ways:

  • Activation-Induced Marker (AIM) Expression: Upon activation, T-cells upregulate specific surface markers, such as CD69 (an early activation marker) and CD137 (4-1BB).[4][7][8]

  • Intracellular Cytokine Staining (ICS): Activated T-cells produce effector cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[9] A protein transport inhibitor (e.g., Brefeldin A) is added during stimulation to trap these cytokines within the cell, allowing for their detection by intracellular staining.[10]

By combining surface and intracellular antibody staining, flow cytometry can identify the specific phenotype (e.g., CD8+) of the responding T-cells and quantify the percentage of these cells that are activated and producing specific cytokines.[5]

Experimental Protocols

Protocol 1: Isolation of PBMCs from Whole Blood
  • Collection: Collect whole blood in heparinized tubes.

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Layering: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Harvesting: Carefully aspirate the upper plasma layer and collect the opaque layer of PBMCs at the plasma-gradient interface.

  • Washing: Transfer the PBMCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Counting: Resuspend the cell pellet in complete RPMI medium and perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

Protocol 2: T-Cell Stimulation and Intracellular Cytokine Staining
  • Cell Plating: Adjust the PBMC concentration to 2 x 10^6 cells/mL in complete RPMI medium. Plate 1 x 10^6 cells in 500 µL into 5 mL polystyrene round-bottom tubes.

  • Stimulation Setup: Prepare the following conditions in triplicate:

    • Unstimulated Control: Add 1 µL of DMSO (vehicle control).

    • Test Condition: Add HBV S 208-216 peptide to a final concentration of 1-10 µg/mL.

    • Positive Control: Add Staphylococcal enterotoxin B (SEB) at 1 µg/mL or a CEF peptide pool.

  • Co-stimulation: Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each) to all tubes to enhance the T-cell response.

  • Initial Incubation: Gently vortex the tubes and incubate for 1-2 hours at 37°C, 5% CO2.

  • Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (BFA), to all tubes at a final concentration of 10 µg/mL.[5][10]

  • Second Incubation: Incubate for an additional 4-6 hours (or overnight, optimization may be required) at 37°C, 5% CO2.[5]

  • Surface Staining:

    • Wash the cells with PBS.

    • Add a cocktail of fluorescently conjugated surface antibodies (e.g., anti-CD3, anti-CD8, anti-CD69) and a viability dye to distinguish live/dead cells.

    • Incubate for 20-30 minutes at 4°C in the dark.[4]

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Resuspend the cells in a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at room temperature in the dark.[7]

  • Intracellular Staining:

    • Wash the cells with a permeabilization/wash buffer.

    • Add a cocktail of fluorescently conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in the permeabilization/wash buffer.

    • Incubate for 30 minutes at room temperature in the dark.[10]

  • Final Wash and Acquisition:

    • Wash the cells once with permeabilization/wash buffer and once with PBS.[11]

    • Resuspend the final cell pellet in 300-400 µL of PBS or flow cytometry staining buffer.[7]

    • Acquire the samples on a flow cytometer as soon as possible.

Data Presentation

The following tables represent example data obtained from a flow cytometry experiment analyzing CD8+ T-cell responses to the HBV S 208-216 peptide in a patient with chronic HBV.

Table 1: Expression of Activation Marker CD69 on CD8+ T-Cells

ConditionStimulant% of CD69+ within CD8+ T-Cell Population
Negative ControlDMSO0.15%
Test ConditionHBV S 208-2162.58%
Positive ControlSEB35.70%

Table 2: Intracellular Cytokine Production by CD8+ T-Cells

ConditionStimulant% of IFN-γ+ within CD8+ T-Cells% of TNF-α+ within CD8+ T-Cells
Negative ControlDMSO0.08%0.05%
Test ConditionHBV S 208-2162.15%1.45%
Positive ControlSEB28.90%22.50%

Visualizations

Experimental and Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_stimulation T-Cell Stimulation cluster_staining Antibody Staining cluster_analysis Data Acquisition & Analysis p1 Whole Blood Collection p2 PBMC Isolation (Density Gradient) p1->p2 p3 Cell Counting & Viability p2->p3 s1 Stimulation with HBV S 208-216 Peptide p3->s1 s2 Add Protein Transport Inhibitor (BFA) s1->s2 st1 Surface Marker Staining (CD3, CD8, CD69) s2->st1 st2 Fixation & Permeabilization st1->st2 st3 Intracellular Staining (IFN-γ, TNF-α) st2->st3 a1 Acquisition on Flow Cytometer st3->a1 a2 Data Analysis (Gating & Quantification) a1->a2

Caption: Workflow for HBV-specific T-cell analysis.

Representative Flow Cytometry Gating Strategy

G Total Total Acquired Events Single Singlets (FSC-A vs FSC-H) Total->Single Gate 1 Live Live Cells (Viability Dye- vs SSC-A) Single->Live Gate 2 Lymph Lymphocytes (FSC-A vs SSC-A) Live->Lymph Gate 3 TCells CD3+ T-Cells Lymph->TCells Gate 4 CD8 CD8+ T-Cells TCells->CD8 Gate 5 Cytokine IFN-γ+ / TNF-α+ CD8->Cytokine Gate 6

Caption: Sequential gating strategy for identifying cytokine-producing CD8+ T-cells.

Simplified T-Cell Receptor (TCR) Signaling Pathway

G cluster_apc cluster_tcell APC Antigen Presenting Cell (APC) TCell CD8+ T-Cell MHC MHC Class I + HBV S 208-216 TCR TCR MHC->TCR Recognition CD8 CD8 MHC->CD8 CD3 CD3 TCR->CD3 Signal Signaling Cascade (e.g., ZAP-70, LCK) CD3->Signal Response Cellular Response: • Cytokine Production • Activation Marker Upregulation Signal->Response

Caption: Initial signaling upon TCR recognition of the HBV peptide-MHC complex.

References

Application Notes and Protocols for In Vitro T-Cell Expansion Using HBV Env aa:208-216 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge. The cellular immune response, particularly cytotoxic T lymphocytes (CTLs), plays a crucial role in the control and clearance of HBV. The HBV surface antigen (HBsAg) is a major target for the host immune system. The peptide sequence at amino acid positions 208-216 of the HBsAg, specifically the epitope ILSPFLPLL, is a well-characterized HLA-A*0201-restricted epitope known to elicit CD8+ T-cell responses.[1][2] The in vitro expansion of T-cells specific to this peptide is a valuable tool for studying HBV-specific immunity, developing adoptive T-cell therapies, and evaluating vaccine efficacy. These application notes provide detailed protocols and supporting data for the use of the HBV Env aa:208-216 peptide in in vitro T-cell expansion experiments.

Data Presentation

The following tables summarize quantitative data from studies utilizing HBV peptides for T-cell stimulation and expansion. These data illustrate the typical responses observed in terms of T-cell frequency and function.

Table 1: HBV-Specific T-Cell Responses Measured by ELISPOT Assay

CohortT-Cell Response (net spots/million PBMC)Cytokine MeasuredReference
Vaccinated Subjects1752 (± 1881)IFN-γ[3]
Unvaccinated Subjects333.8 (± 363.2)IFN-γ[3]
Acute HBV Patients (Post-expansion)Clearly detectable responsesIFN-γ[4]
Chronic HBV Patients (Post-expansion)Defective expansion, weak responsesIFN-γ[4]

Table 2: Cytokine Production by CD8+ T-Cells Following Peptide Stimulation (Flow Cytometry)

Condition% of IFN-γ+ CD8+ T-cells% of IL-2+ CD8+ T-cells% of TNF-α+ CD8+ T-cellsReference
HBV core93-100 peptide stimulationVariable, dependent on host statusVariable, dependent on host statusVariable, dependent on host status[1]
HBV env208-216 peptide stimulationVariable, dependent on host statusVariable, dependent on host statusVariable, dependent on host status[1]
No peptide control< 0.2%< 0.2%< 0.2%[1]

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which are the source of T-cells for in vitro expansion.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets).

  • Collect the buffy coat layer containing the PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI medium for cell counting and subsequent experiments.

Protocol 2: In Vitro T-Cell Expansion with HBV Env aa:208-216 Peptide

This protocol details the stimulation and expansion of HBV-specific T-cells from isolated PBMCs.

Materials:

  • Isolated PBMCs

  • HBV Env aa:208-216 peptide (ILSPFLPLL)

  • Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Recombinant human Interleukin-2 (IL-2)

  • 96-well round-bottom cell culture plates

Procedure:

  • Resuspend PBMCs in complete RPMI medium at a concentration of 2 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.

  • Prepare a working solution of the HBV Env aa:208-216 peptide at a concentration of 20 µg/mL in complete RPMI medium.

  • Add 10 µL of the peptide solution to each well for a final concentration of 2 µg/mL. For a negative control, add 10 µL of medium without the peptide.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • On day 3, add 100 µL of complete RPMI medium containing 20 U/mL of IL-2 to each well.

  • Every 2-3 days thereafter, replace half of the medium with fresh medium containing 20 U/mL of IL-2.

  • After 10-14 days of culture, the expanded T-cells are ready for analysis.

Protocol 3: Analysis of T-Cell Response by ELISPOT Assay

This protocol describes the measurement of IFN-γ secreting T-cells using an ELISPOT assay.

Materials:

  • Expanded T-cells

  • HBV Env aa:208-216 peptide

  • Human IFN-γ ELISPOT kit

  • 96-well PVDF membrane plates

Procedure:

  • Coat the ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with blocking buffer for 2 hours at room temperature.

  • Resuspend the expanded T-cells at a concentration of 1 x 10^6 cells/mL in complete RPMI medium.

  • Add 100 µL of the cell suspension to each well.

  • Stimulate the cells by adding the HBV Env aa:208-216 peptide to a final concentration of 2 µg/mL. Use medium without peptide as a negative control and a mitogen (e.g., PHA) as a positive control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate solution.

  • Stop the reaction by washing with distilled water once the spots have developed.

  • Allow the plate to dry and count the spots using an ELISPOT reader.

Protocol 4: Analysis of T-Cell Response by Intracellular Cytokine Staining (ICS)

This protocol details the detection of intracellular cytokines in response to peptide stimulation.[1]

Materials:

  • Expanded T-cells

  • HBV Env aa:208-216 peptide (ILSPFLPLL)

  • Brefeldin A

  • Anti-CD3, Anti-CD8, Anti-IFN-γ, Anti-IL-2, Anti-TNF-α antibodies

  • Fixation/Permeabilization solution

  • Flow cytometer

Procedure:

  • Restimulate 1 x 10^6 expanded T-cells with 10 µg/mL of HBV Env aa:208-216 peptide in the presence of 1 µg/mL anti-CD28 antibody for 5 hours at 37°C.[1]

  • For the last 4 hours of incubation, add Brefeldin A to a final concentration of 10 µg/mL to inhibit cytokine secretion.[1]

  • Wash the cells with PBS.

  • Stain for surface markers (e.g., CD3, CD8) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C.

  • Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit.

  • Stain for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing T-cells.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Cell Isolation cluster_expansion T-Cell Expansion cluster_analysis Functional Analysis blood Whole Blood pbmcs Isolate PBMCs (Ficoll Gradient) blood->pbmcs stimulate Stimulate with HBV Env aa:208-216 Peptide pbmcs->stimulate culture Culture with IL-2 (10-14 days) stimulate->culture elispot ELISPOT Assay (IFN-γ) culture->elispot ics Intracellular Cytokine Staining (IFN-γ, IL-2, TNF-α) culture->ics

Caption: Workflow for in vitro expansion and analysis of HBV-specific T-cells.

T-Cell Receptor Signaling Pathway

tcr_signaling cluster_membrane Cell Membrane cluster_apc cluster_tcell cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus apc Antigen Presenting Cell (APC) tcell T-Cell mhc MHC class I tcr T-Cell Receptor (TCR) mhc->tcr Recognition peptide HBV Env aa:208-216 peptide->mhc lck Lck tcr->lck Phosphorylates cd8 CD8 cd8->mhc zap70 ZAP-70 lck->zap70 Activates lat LAT zap70->lat Phosphorylates plc PLCγ1 lat->plc nfkb NF-κB plc->nfkb nfat NFAT plc->nfat ap1 AP-1 plc->ap1 cytokine Cytokine Production (IFN-γ, IL-2, TNF-α) nfkb->cytokine proliferation T-Cell Proliferation & Expansion nfkb->proliferation nfat->cytokine nfat->proliferation ap1->cytokine ap1->proliferation

Caption: Simplified TCR signaling pathway upon peptide recognition.

References

Application Notes and Protocols: HBV Seq2 aa:208-216 in Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B Virus (HBV) peptide sequence spanning amino acids 208-216 of the small surface antigen (HBsAg), referred to as HBV Seq2 aa:208-216, is a critical component in the development of novel therapeutic and prophylactic vaccines against HBV. This peptide is a well-documented CD8+ T cell epitope, playing a crucial role in the cell-mediated immune response essential for clearing HBV-infected cells.[1][2] Research has demonstrated its ability to induce robust interferon-gamma (IFN-γ) secretion from cytotoxic T lymphocytes (CTLs), a key indicator of an effective antiviral cellular immune response.[1] These application notes provide an overview of its utility, relevant experimental protocols, and a summary of expected quantitative outcomes.

Application in Vaccine Research

The primary application of the this compound peptide in vaccine development lies in its capacity to elicit a strong and specific CTL response. This is particularly relevant for therapeutic vaccine strategies aiming to break immune tolerance in chronically infected individuals. By incorporating this epitope into vaccine formulations, researchers can aim to:

  • Induce potent anti-HBV cellular immunity: The peptide serves as a target for CD8+ T cells, leading to the destruction of infected hepatocytes.

  • Serve as a benchmark for immunogenicity: The response to this specific peptide can be used to evaluate the efficacy of different vaccine adjuvants and delivery systems.

  • Investigate the impact of viral mutations: The immunogenicity of natural variants of this epitope can be studied to understand immune escape mechanisms.

Data Presentation

The following tables provide a template for presenting quantitative data from experiments utilizing the this compound peptide. While specific data from a single comprehensive study is not available, these tables are based on the types of results reported in various research articles.

Table 1: IFN-γ ELISpot Assay Results

This table summarizes the frequency of IFN-γ secreting cells in response to stimulation with the this compound peptide. Data is presented as Spot-Forming Cells (SFCs) per million splenocytes.

Treatment GroupAntigen StimulationMean SFCs/10^6 cells (± SD)
Vaccine Candidate A + Adjuvant X This compound[Insert experimental value]
Vaccine Candidate A (no adjuvant) This compound[Insert experimental value]
Adjuvant X only This compound[Insert experimental value]
Control (e.g., PBS) This compound[Insert experimental value]
Vaccine Candidate A + Adjuvant X No peptide[Insert experimental value]

Data in this table is illustrative. Actual values would be derived from experimental measurements as suggested by studies such as the one conducted by Zhang et al. (2015).[1]

Table 2: Cytotoxic T Lymphocyte (CTL) Activity via 51Cr Release Assay

This table outlines the percentage of specific lysis of target cells presenting the this compound peptide by CTLs from immunized animals.

Effector:Target RatioTreatment Group% Specific Lysis (± SD)
50:1 Polytope DNA Vaccine[Insert experimental value]
25:1 Polytope DNA Vaccine[Insert experimental value]
12.5:1 Polytope DNA Vaccine[Insert experimental value]
50:1 Control Vector[Insert experimental value]
25:1 Control Vector[Insert experimental value]
12.5:1 Control Vector[Insert experimental value]

This table is a template based on methodologies described in studies like the one by Ge et al., where CTL responses to a polytope vaccine including the S208-216 epitope were evaluated.[3]

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay

This protocol is adapted from a study that utilized the HBsAg-derived peptide S208–216 to re-stimulate splenocytes for the detection of IFN-γ secreting cells.[1]

Objective: To quantify the number of IFN-γ-producing cells in response to the this compound peptide.

Materials:

  • 96-well ELISpot plates (e.g., Millipore, MAIP S4510)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP)

  • BCIP/NBT substrate solution

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • This compound peptide (e.g., from a commercial supplier)[2]

  • Spleens from immunized and control mice

  • Ficoll-Paque PLUS

  • ELISpot plate reader

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 5 times with sterile water.

    • Coat the wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from immunized and control mice using a 70 µm cell strainer.

    • Isolate lymphocytes using Ficoll-Paque PLUS density gradient centrifugation.

    • Wash the cells twice with RPMI-1640 and resuspend to a concentration of 2 x 10^6 cells/mL.

  • Cell Stimulation:

    • Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of the coated ELISpot plate.

    • Add 10 µg/mL of the this compound peptide to the respective wells.

    • Include negative control wells (cells with no peptide) and positive control wells (e.g., cells with Concanavalin A).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plates 5 times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plates 5 times with PBST.

    • Add Streptavidin-AP and incubate for 1 hour at room temperature.

    • Wash the plates 5 times with PBST.

    • Add the BCIP/NBT substrate solution and incubate in the dark until spots develop (approximately 5-20 minutes).

    • Stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader.

    • Calculate the number of spot-forming cells (SFCs) per million splenocytes.

Protocol 2: 51Cr Release Assay for CTL Activity

This protocol is based on a study that evaluated CTL responses to a polytope DNA vaccine encoding multiple T cell epitopes, including S208-216.[3]

Objective: To measure the cytotoxic activity of T cells against target cells presenting the this compound peptide.

Materials:

  • Effector cells: Splenocytes from mice immunized with a vaccine containing the this compound epitope.

  • Target cells: A suitable cell line (e.g., EL4 for C57BL/6 mice) that can be pulsed with the peptide.

  • This compound peptide.

  • 51Cr (Sodium chromate).

  • Fetal Bovine Serum (FBS).

  • RPMI-1640 medium.

  • 96-well V-bottom plates.

  • Gamma counter.

Procedure:

  • Target Cell Preparation:

    • Incubate target cells (1 x 10^6 cells/mL) with 100 µCi of 51Cr for 1 hour at 37°C.

    • Wash the labeled cells three times with RPMI-1640.

    • Resuspend the cells to 1 x 10^5 cells/mL and pulse with 10 µg/mL of this compound peptide for 1 hour at 37°C.

    • Wash the peptide-pulsed target cells to remove excess peptide.

  • Effector Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from immunized and control mice.

  • Cytotoxicity Assay:

    • Plate 1 x 10^4 51Cr-labeled, peptide-pulsed target cells in each well of a 96-well V-bottom plate.

    • Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • For spontaneous release, add medium only to the target cells.

    • For maximum release, add 1% Triton X-100 to the target cells.

    • Centrifuge the plate at 200 x g for 3 minutes and incubate for 4-6 hours at 37°C.

  • Measurement of 51Cr Release:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Collect 100 µL of supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

HBV_Vaccine_Workflow cluster_discovery Epitope Discovery & Vaccine Design cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis Identify Epitope Identify CD8+ T cell Epitope (this compound) Vaccine Formulation Vaccine Formulation (e.g., DNA, peptide, VLP) Identify Epitope->Vaccine Formulation Immunization Animal Immunization (e.g., mice) Vaccine Formulation->Immunization Adjuvant Selection Adjuvant Selection Adjuvant Selection->Vaccine Formulation Isolate Splenocytes Isolate Splenocytes Immunization->Isolate Splenocytes ELISpot IFN-γ ELISpot Assay Isolate Splenocytes->ELISpot CTL Assay CTL Assay (51Cr Release) Isolate Splenocytes->CTL Assay Analyze Data Quantify Immune Response (SFCs, % Lysis) ELISpot->Analyze Data CTL Assay->Analyze Data Assess Efficacy Assess Vaccine Efficacy Analyze Data->Assess Efficacy

Caption: Experimental workflow for evaluating the immunogenicity of an HBV vaccine candidate incorporating the Seq2 aa:208-216 epitope.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface HBV Protein HBV Surface Protein Proteasome Proteasome HBV Protein->Proteasome Degradation Peptide This compound Peptide Proteasome->Peptide TAP TAP Transporter Peptide->TAP Transport Peptide Loading Peptide Loading Complex TAP->Peptide Loading MHC I MHC Class I Molecule MHC I->Peptide Loading Loaded MHC I Peptide-MHC I Complex Peptide Loading->Loaded MHC I Peptide Loading Presented MHC I Antigen Presentation to CD8+ T Cell Loaded MHC I->Presented MHC I Transport to Surface

Caption: MHC Class I antigen presentation pathway for the this compound epitope.

References

Application Notes and Protocols: Monitoring Immunotherapy Response in Chronic Hepatitis B by Analyzing the HBsAg Epitope aa:208-216

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of chronic hepatitis B (CHB) treatment is evolving, with a growing emphasis on immunotherapies designed to restore host immune control over the hepatitis B virus (HBV). A functional cure, characterized by sustained off-treatment loss of hepatitis B surface antigen (HBsAg), is the ultimate goal. Monitoring the dynamic interplay between the host immune system and viral determinants during and after immunotherapy is critical for evaluating treatment efficacy, predicting clinical outcomes, and understanding mechanisms of response and resistance.

This document provides detailed application notes and protocols for monitoring immunotherapy response by focusing on a specific, immunologically relevant region of the HBV genome: the amino acid sequence 208-216 of the large envelope protein, also known as HBsAg. This region constitutes a known CD8+ T-cell epitope, a critical component of the adaptive immune response against HBV-infected hepatocytes.

Rationale for Monitoring the HBsAg aa:208-216 Epitope

The CD8+ T-cell response is central to the control of HBV infection. These cells recognize viral epitopes presented by HLA class I molecules on the surface of infected hepatocytes and can eliminate these cells. The HBsAg aa:208-216 region is one such epitope that can be targeted by the immune system. Monitoring this specific region provides a window into the effectiveness of immunotherapies aimed at boosting T-cell responses.

There are two primary facets to monitoring this epitope:

  • Viral Sequencing: Identifying mutations within the HBsAg aa:208-216 coding region of the HBV S gene. Such mutations can lead to immune escape, where the altered epitope is no longer recognized by specific CD8+ T-cells, rendering the immunotherapy less effective.

  • Immunological Monitoring: Quantifying the frequency and function of CD8+ T-cells that are specific for the HBsAg aa:208-216 epitope. An increase in the number and activity of these cells following immunotherapy would indicate a positive treatment response.

Data Presentation

Table 1: Virological and Immunological Response to Immunotherapy
Patient IDTreatment ArmTimepointHBsAg (IU/mL)HBV DNA (IU/mL)ALT (U/L)HBsAg aa:208-216 SequenceFrequency of HBsAg aa:208-216 Specific CD8+ T-cells (per 10^6 PBMCs)
001Immunotherapy + NucBaseline35001.5 x 10^485Wild-type15
Week 241200<2060Wild-type150
Week 4850<2040Wild-type250
002Immunotherapy + NucBaseline42002.0 x 10^492Wild-type20
Week 2438005.0 x 10^388Mutation Detected25
Week 4840001.2 x 10^495Mutation Detected22
003Placebo + NucBaseline38001.8 x 10^488Wild-type18
Week 243750<2045Wild-type20
Week 483700<2042Wild-type17

This table presents hypothetical but representative data based on general principles of immunotherapy response in CHB.

Experimental Protocols

HBV S Gene Sequencing for Mutation Analysis in HBsAg aa:208-216

Objective: To amplify and sequence the region of the HBV S gene encoding the HBsAg aa:208-216 epitope to identify potential immune escape mutations.

Materials:

  • Patient-derived plasma or serum

  • QIAamp DNA Mini Kit (QIAGEN) or similar for DNA extraction

  • Primers flanking the HBsAg aa:208-216 coding region

  • High-fidelity DNA polymerase

  • PCR thermal cycler

  • Agarose gel electrophoresis system

  • DNA sequencing service or in-house sequencing platform (e.g., Sanger or Next-Generation Sequencing)

Protocol:

  • DNA Extraction: Extract HBV DNA from 200 µL of patient plasma or serum using the QIAamp DNA Mini Kit according to the manufacturer's instructions. Elute the DNA in 50 µL of elution buffer.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5 µL of extracted HBV DNA

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 25 µL of 2x high-fidelity PCR master mix

      • 18 µL of nuclease-free water

    • Use the following thermal cycling conditions (example, may need optimization):

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 58°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 10 minutes

  • Verification of Amplification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a band of the expected size.

  • Sequencing: Purify the remaining PCR product and send for Sanger sequencing using both the forward and reverse primers. For more in-depth analysis of viral quasispecies, Next-Generation Sequencing (NGS) is recommended.

  • Data Analysis: Align the obtained sequences with a reference HBV S gene sequence to identify any nucleotide and corresponding amino acid changes in the 208-216 region.

ELISpot Assay for Quantifying HBsAg aa:208-216 Specific IFN-γ Secreting CD8+ T-cells

Objective: To measure the frequency of functional, epitope-specific CD8+ T-cells in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human IFN-γ ELISpot kit

  • HBsAg aa:208-216 peptide (and a negative control peptide)

  • Ficoll-Paque for PBMC isolation

  • Complete RPMI-1640 medium

  • CO2 incubator

  • ELISpot plate reader

Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh patient blood samples using Ficoll-Paque density gradient centrifugation.

  • Plate Preparation: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C, according to the kit manufacturer's instructions.

  • Cell Plating and Stimulation:

    • Wash the coated plate and block with RPMI-1640 medium containing 10% fetal bovine serum for 2 hours at 37°C.

    • Add 2 x 10^5 PBMCs per well.

    • Add the HBsAg aa:208-216 peptide to the respective wells at a final concentration of 10 µg/mL.

    • Use a negative control peptide in separate wells and a positive control (e.g., phytohemagglutinin) to ensure cell viability and reactivity.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

    • Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

    • Wash and add the substrate solution. Stop the reaction when distinct spots emerge.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Visualizations

Immunotherapy_Monitoring_Workflow cluster_patient_sample Patient cluster_virological_monitoring Virological Monitoring cluster_immunological_monitoring Immunological Monitoring cluster_data_integration Data Integration and Interpretation Patient Patient with Chronic Hepatitis B Undergoing Immunotherapy Blood_Sample Blood Sample Collection (Baseline and Follow-up) Patient->Blood_Sample DNA_Extraction HBV DNA Extraction Blood_Sample->DNA_Extraction PBMC_Isolation PBMC Isolation Blood_Sample->PBMC_Isolation PCR_Sequencing PCR and Sequencing of S Gene (aa:208-216 region) DNA_Extraction->PCR_Sequencing Mutation_Analysis Mutation Analysis PCR_Sequencing->Mutation_Analysis Data_Analysis Correlate Virological and Immunological Data with Clinical Outcomes Mutation_Analysis->Data_Analysis ELISpot ELISpot Assay with HBsAg aa:208-216 Peptide PBMC_Isolation->ELISpot T_Cell_Frequency Quantification of Epitope-Specific T-cells ELISpot->T_Cell_Frequency T_Cell_Frequency->Data_Analysis

Caption: Workflow for monitoring immunotherapy response using HBsAg aa:208-216.

T_Cell_Activation_Pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_recognition T-Cell Recognition and Activation Hepatocyte HBV-Infected Hepatocyte HBsAg HBsAg Protein Hepatocyte->HBsAg Proteasome Proteasome HBsAg->Proteasome Peptide HBsAg aa:208-216 Peptide Proteasome->Peptide MHC_I HLA Class I Peptide->MHC_I pMHC Peptide-MHC I Complex MHC_I->pMHC TCR T-Cell Receptor (TCR) pMHC->TCR Recognition CD8_coreceptor CD8 Co-receptor pMHC->CD8_coreceptor CD8_T_Cell CD8+ T-Cell CD8_T_Cell->TCR CD8_T_Cell->CD8_coreceptor Signaling Intracellular Signaling Cascade (e.g., ZAP70, LCK activation) TCR->Signaling CD8_coreceptor->Signaling Activation T-Cell Activation Signaling->Activation Effector_Functions Effector Functions: - Cytokine Release (IFN-γ) - Cytotoxicity (Granzyme/Perforin) Activation->Effector_Functions

Caption: Signaling pathway of CD8+ T-cell recognition of the HBsAg epitope.

Conclusion

Monitoring the HBsAg aa:208-216 epitope through both viral sequencing and immunological assays provides a focused and mechanistic approach to evaluating the response to immunotherapy in patients with chronic hepatitis B. The development of immune escape mutations in this region can be an early indicator of treatment failure, while an increase in the frequency of epitope-specific CD8+ T-cells is a strong correlate of a desired immunologic response. These detailed protocols offer a framework for researchers and clinicians to integrate this targeted monitoring strategy into clinical trials and patient management, ultimately contributing to the development of more effective curative therapies for CHB.

Application Notes and Protocols for Generating HBV HBsAg aa:208-216 Specific T-cell Clones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cellular immune response, particularly cytotoxic T lymphocytes (CTLs), plays a critical role in the control and clearance of Hepatitis B Virus (HBV) infection. T-cells recognize specific viral epitopes presented by Major Histocompatibility Complex (MHC) molecules on the surface of infected cells. The HBV surface antigen (HBsAg) epitope spanning amino acids 208-216 is a known target for CD8+ T-cell responses in HLA-A*0201 positive individuals.[1] The generation of monoclonal T-cell populations specific for this epitope is essential for studying the mechanisms of viral clearance, T-cell dysfunction in chronic infection, and for the development of adoptive T-cell therapies.[2][3]

This document provides detailed protocols for the isolation, in vitro expansion, and cloning of T-cells specific for the HBV HBsAg aa:208-216 epitope. The methods described herein are intended for researchers, scientists, and professionals in the field of immunology and drug development.

Part 1: Isolation and In Vitro Expansion of HBV-Specific T-cells

The initial step involves the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ donors who have either resolved an HBV infection or have a chronic infection. These PBMCs are then stimulated in vitro with the specific peptide to expand the population of rare, antigen-specific T-cells.

Experimental Protocol: PBMC Isolation and Peptide Stimulation
  • PBMC Isolation:

    • Collect whole blood from the donor in heparinized tubes.

    • Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque density gradient medium (e.g., Histopaque-1077) in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer (plasma) and carefully collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.

    • Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.

    • Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% human AB serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • In Vitro Expansion: [4]

    • Plate 2 x 10^6 PBMCs in a 24-well plate in 1 mL of complete RPMI medium.

    • Add the HBV HBsAg aa:208-216 peptide (sequence: ILSPFLPLL) to a final concentration of 10 µg/mL.

    • Add anti-CD28 antibody to a final concentration of 1 µg/mL to provide co-stimulation.

    • On day 3 of culture, add recombinant human Interleukin-2 (IL-2) to a final concentration of 20 U/mL.

    • Replenish the medium and IL-2 every 3-4 days for a total of 10-14 days.

    • After the expansion period, the cells are ready for identification and sorting of antigen-specific T-cells.

Workflow for T-Cell Expansion

G cluster_0 PBMC Preparation cluster_1 In Vitro Expansion Blood Whole Blood (HBV+ Donor) Ficoll Ficoll Density Gradient Centrifugation Blood->Ficoll PBMC Isolate PBMCs Ficoll->PBMC Stimulate Stimulate with HBsAg 208-216 Peptide + anti-CD28 PBMC->Stimulate 2x10^6 cells/well Culture Culture with IL-2 (10-14 days) Stimulate->Culture ExpandedT Expanded T-Cell Culture Culture->ExpandedT Tetramer Identify Specific T-Cells (MHC Tetramer Staining) ExpandedT->Tetramer Proceed to Sorting

Caption: Workflow for isolating and expanding HBV-specific T-cells.

Part 2: Sorting and Cloning of Antigen-Specific T-cells

Following expansion, T-cells that recognize the HBsAg aa:208-216 epitope are identified using fluorescently-labeled MHC-I tetramers and isolated via Fluorescence-Activated Cell Sorting (FACS). These sorted cells are then cloned by limiting dilution to generate monoclonal populations.

Experimental Protocol: Tetramer Staining, FACS, and Limiting Dilution
  • MHC-I Tetramer Staining: [5]

    • Harvest the expanded T-cell culture and wash with FACS buffer (PBS with 2% FBS).

    • Resuspend approximately 1-2 x 10^6 cells in 50 µL of FACS buffer.

    • Add PE- or APC-conjugated HLA-A*02:01 tetramer folded with the HBsAg aa:208-216 peptide at the manufacturer's recommended concentration.

    • Incubate in the dark for 30-45 minutes at room temperature.

    • Add fluorescently-conjugated antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD8) and a viability dye.

    • Incubate in the dark for 30 minutes at 4°C.

    • Wash the cells twice with FACS buffer and resuspend in 300-500 µL for sorting.

  • Fluorescence-Activated Cell Sorting (FACS):

    • Using a flow sorter, gate on the live, single, CD3+, CD8+ lymphocyte population.

    • Within this gate, identify and sort the tetramer-positive (Tet+) cells into a collection tube containing culture medium.

  • T-cell Cloning by Limiting Dilution: [6][7]

    • Prepare a cloning medium: Complete RPMI-1640 supplemented with 100 U/mL IL-2 and 1 µg/mL Phytohemagglutinin (PHA).

    • Prepare feeder cells consisting of a mix of irradiated (e.g., 50 Gy) allogeneic PBMCs (from at least two healthy donors) at 1 x 10^6 cells/mL and an irradiated B-lymphoblastoid cell line (LCL) at 0.1 x 10^6 cells/mL in the cloning medium.

    • Count the sorted HBsAg-specific T-cells and perform serial dilutions to achieve a concentration of 0.5-1 cell per 100 µL.[8] This concentration maximizes the probability of seeding single cells in each well.

    • In a 96-well round-bottom plate, dispense 100 µL of the feeder cell mixture into each well.

    • Dispense 100 µL of the diluted T-cell suspension into each well.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • After 10-14 days, visually inspect the wells for single proliferating T-cell colonies using an inverted microscope.

    • Transfer the proliferating clones to larger wells (e.g., 24-well plates) with fresh feeder cells and IL-2 for further expansion.

Workflow for T-Cell Sorting and Cloning

G cluster_0 Identification & Sorting cluster_1 Limiting Dilution Cloning ExpandedT Expanded T-Cell Culture Stain Stain with MHC Tetramer, anti-CD8, anti-CD3 ExpandedT->Stain FACS FACS Sorting Stain->FACS SortedCells Sorted CD8+ Tetramer+ T-Cells FACS->SortedCells Dilute Serially Dilute T-Cells (0.5 cells/100µL) SortedCells->Dilute Plate Plate in 96-well plates with Feeder Cells, IL-2, PHA Dilute->Plate Incubate Incubate & Monitor for Clonal Growth Plate->Incubate Clones Monoclonal T-Cell Populations Incubate->Clones Characterize Functional Characterization (ELISPOT, Cytotoxicity Assay) Clones->Characterize Proceed to Functional Assays

Caption: Workflow for sorting and cloning antigen-specific T-cells.

Part 3: Functional Characterization of T-cell Clones

Once T-cell clones are expanded, their specificity and effector functions must be validated. Key assays include the IFN-γ ELISPOT assay to quantify antigen-specific cytokine release and the chromium release assay to measure cytotoxic potential.

Experimental Protocol: IFN-γ ELISPOT Assay
  • Coat a 96-well ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Wash the plate with sterile PBS and block with complete RPMI medium for 1-2 hours.

  • Prepare target cells: Use an HLA-A2+ cell line (e.g., T2 cells) and pulse them with the HBsAg aa:208-216 peptide (10 µg/mL) for 1 hour at 37°C. Use unpulsed cells as a negative control.

  • Add 5 x 10^4 T-cells from an expanded clone to wells containing 5 x 10^4 peptide-pulsed or unpulsed target cells.

  • Incubate for 18-24 hours at 37°C.

  • Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.

  • After incubation and washing, add streptavidin-alkaline phosphatase (ALP).

  • Add the substrate (e.g., BCIP/NBT) and wait for spots to develop.

  • Stop the reaction by washing with water, let the plate dry, and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Data Presentation

The following tables summarize key reagents and representative quantitative data that can be expected from these experiments, based on published literature for HBV-specific T-cells.

Table 1: Key Reagents and Working Concentrations

ReagentPurposeRecommended Concentration
HBsAg aa:208-216 PeptideT-cell Stimulation & Pulsing10 µg/mL
Anti-CD28 AntibodyCo-stimulation1 µg/mL
Recombinant human IL-2T-cell Proliferation20-100 U/mL
Phytohemagglutinin (PHA)Mitogen for Cloning1 µg/mL
MHC-I TetramerIdentification of Specific T-cellsPer Manufacturer's Instructions

Table 2: Example Quantitative Data for Functional Assays

AssayConditionExpected Result (Example)Reference
IFN-γ ELISPOT T-cell clone + Peptide-pulsed targets>200 Spot Forming Units / 10^5 cells[9][10]
T-cell clone + Unpulsed targets<10 Spot Forming Units / 10^5 cells[9][10]
Cytotoxicity Assay T-cell clone + Peptide-pulsed targets (E:T 10:1)40-60% Specific Lysis[2]
T-cell clone + Unpulsed targets (E:T 10:1)<5% Specific Lysis[2]
Functional Avidity (EC50) Peptide Titration in ELISPOT10-100 nM[11]

Note: The EC50 value represents the peptide concentration required to achieve a half-maximal response and is a measure of the T-cell clone's sensitivity to its cognate antigen.

References

High-Purity HBV Seq2 aa:208-216 Peptide: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity Hepatitis B Virus (HBV) Surface Antigen (HBsAg) peptide, sequence 2, amino acids 208-216, in a laboratory setting. This peptide is a well-characterized CD8+ T-cell epitope and is a valuable tool for research in immunology, vaccine development, and antiviral drug discovery.

Product Information: Purchasing High-Purity HBV Seq2 aa:208-216 Peptide

The this compound peptide is a synthetic peptide corresponding to amino acids 208-216 of the large envelope protein of the Hepatitis B virus. It is a known epitope recognized by cytotoxic T-lymphocytes (CTLs) and is crucial for the cellular immune response to HBV infection.

Several commercial suppliers offer this peptide, typically with a purity of >95% as determined by HPLC, and verified by Mass Spectrometry. When purchasing, it is essential to consider the following specifications:

SupplierProduct NamePurityFormulationStorage
MedChemExpress This compound>98%Lyophilized powder-80°C for 2 years, -20°C for 1 year
TargetMol This compound>98%Lyophilized powder-20°C
ProImmune Custom Peptide Synthesis>95% (or as specified)Lyophilized powder-20°C or -80°C

Note: Pricing information is subject to change and should be obtained directly from the suppliers. It is recommended to request a certificate of analysis (CoA) with each purchase to confirm the purity and identity of the peptide.

Applications in Research

The high-purity this compound peptide is a versatile reagent for a range of immunological applications, including:

  • T-cell Stimulation Assays: To induce the proliferation and activation of HBV-specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) of HBV-infected patients or vaccinated individuals.

  • Enzyme-Linked Immunospot (ELISpot) Assays: For the quantification of cytokine-secreting (e.g., IFN-γ) HBV-specific T-cells at a single-cell level.

  • Flow Cytometry (Intracellular Cytokine Staining): To identify and phenotype HBV-specific CD8+ T-cells based on the expression of surface markers and intracellular cytokines (e.g., IFN-γ, TNF-α) upon peptide stimulation.

  • MHC-Peptide Tetramer/Monomer Staining: While the peptide itself is used for stimulation, it is the basis for generating MHC class I tetramers or monomers (available from suppliers like ProImmune) for the direct visualization and enumeration of antigen-specific T-cells by flow cytometry.[1]

Experimental Protocols

Peptide Reconstitution
  • Preparation: Briefly centrifuge the vial to ensure the lyophilized peptide is at the bottom.

  • Solvent: Reconstitute the peptide in sterile, endotoxin-free DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Dilution: Further dilute the stock solution in sterile cell culture medium (e.g., RPMI-1640) to the desired working concentration for your specific assay.

  • Storage: Aliquot the reconstituted peptide and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

T-Cell Stimulation Assay

This protocol outlines the general procedure for stimulating PBMCs with the this compound peptide to expand antigen-specific T-cells for downstream applications.

  • Cell Preparation: Isolate PBMCs from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Plating: Resuspend the PBMCs in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin) and plate in a 24-well plate at a density of 1-2 x 10^6 cells/mL.

  • Peptide Stimulation: Add the this compound peptide to the cell culture at a final concentration of 1-10 µg/mL.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 7-10 days.

  • Cytokine Addition (Optional): To promote T-cell proliferation, recombinant human IL-2 (10-20 U/mL) can be added to the culture on day 3.

  • Cell Harvest: After the incubation period, harvest the expanded T-cells for use in ELISpot or flow cytometry assays.

IFN-γ ELISpot Assay Protocol

This protocol is for the detection of IFN-γ secreting T-cells after stimulation with the this compound peptide.

Day 1: Plate Coating

  • Prepare the coating antibody solution at the recommended concentration (e.g., 5 µg/mL in sterile PBS).

  • Activate the wells of a PVDF-membrane ELISpot plate with 35% ethanol for no more than 60 seconds, then wash 6 times with sterile water.

  • Add 100 µL of the coating antibody solution to each well.

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Incubation

  • Wash the plate 5 times with sterile PBS to remove the coating antibody.

  • Block the membrane by adding 200 µL of complete RPMI-1640 medium to each well and incubate for at least 30 minutes at room temperature.

  • Prepare a 3X working solution of the this compound peptide (e.g., 3 µg/mL) in complete RPMI-1640 medium.

  • Remove the blocking medium from the wells and add 50 µL of the 3X peptide working solution.

  • Add 100 µL of your cell suspension (e.g., 2.5 x 10^5 PBMCs) to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

Day 3: Spot Development

  • Wash the plate 6 times with PBS to remove the cells.

  • Prepare the biotinylated detection antibody at the recommended concentration and add 100 µL to each well. Incubate for 2 hours at room temperature.

  • Wash the plate 6 times with PBS.

  • Prepare the Streptavidin-ALP conjugate and add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Wash the plate 6 times with PBS.

  • Add 50 µL of a substrate solution (e.g., BCIP/NBT) to each well and incubate in the dark at room temperature for 20 minutes, or until distinct spots emerge.

  • Stop the reaction by washing thoroughly with tap water.

  • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T-cells.

  • Cell Stimulation:

    • In a 96-well round-bottom plate, add 1 x 10^6 PBMCs per well.

    • Add the this compound peptide to a final concentration of 1-10 µg/mL.

    • Incubate at 37°C in a 5% CO2 incubator for 1-2 hours.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells with FACS buffer.

    • Fix the cells using a fixation buffer (e.g., Cytofix/Cytoperm) for 20 minutes at room temperature.

    • Wash the cells with a permeabilization buffer.

  • Intracellular Staining:

    • Stain with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) in permeabilization buffer for 30 minutes at room temperature in the dark.

  • Acquisition and Analysis:

    • Wash the cells with permeabilization buffer, followed by a final wash with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of cytokine-positive cells within the CD8+ T-cell population.

Data Presentation and Expected Results

Quantitative data from experiments using the this compound peptide should be summarized in clear and structured tables. Below are examples of how to present your data.

Table 1: IFN-γ ELISpot Results

Sample GroupStimulantMean Spot Forming Units (SFU) / 10^6 PBMCs ± SD
Chronic HBV PatientThis compound (5 µg/mL)150 ± 35
Chronic HBV PatientUnstimulated Control5 ± 2
Healthy ControlThis compound (5 µg/mL)10 ± 4
Healthy ControlUnstimulated Control3 ± 1

Note: The expected frequency of responding T-cells can vary significantly between individuals and patient cohorts. In chronically infected patients, responses can range from low to high, while in healthy, unvaccinated individuals, responses are expected to be at background levels.

Table 2: Intracellular Cytokine Staining Results

Sample GroupStimulant% of CD8+ T-cells expressing IFN-γ ± SD
Chronic HBV PatientThis compound (5 µg/mL)0.5 ± 0.2
Chronic HBV PatientUnstimulated Control0.02 ± 0.01
Healthy ControlThis compound (5 µg/mL)0.05 ± 0.03
Healthy ControlUnstimulated Control0.01 ± 0.01

Visualizations

MHC Class I Antigen Presentation Pathway

The this compound peptide is presented to CD8+ T-cells via the MHC class I pathway. The following diagram illustrates this process.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Viral_Protein Viral Protein (HBsAg) Proteasome Proteasome Viral_Protein->Proteasome Degradation Peptide This compound Peptide Proteasome->Peptide TAP TAP Transporter Peptide->TAP Peptide_ER Peptide MHC_I MHC Class I Molecule MHC_Peptide_Complex MHC-I-Peptide Complex MHC_I->MHC_Peptide_Complex Peptide_ER->MHC_Peptide_Complex Loading MHC_Peptide_Complex_Surface Presented MHC-I-Peptide Complex MHC_Peptide_Complex->MHC_Peptide_Complex_Surface Transport to Cell Surface

Caption: MHC Class I presentation of the HBV peptide.

T-Cell Receptor Signaling Pathway

Upon recognition of the peptide-MHC complex, the T-cell receptor (TCR) initiates a signaling cascade leading to T-cell activation.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR_Complex TCR-CD3 Complex CD8 CD8 Co-receptor Lck Lck CD8->Lck Recruits pMHC Peptide-MHC I Complex pMHC->TCR_Complex Binding pMHC->CD8 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates AP1 AP-1 LAT_SLP76->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca_Flux Ca2+ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (IFN-γ, TNF-α) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression ELISpot_Workflow start Start plate_coating Coat ELISpot Plate with Capture Antibody start->plate_coating blocking Block Plate plate_coating->blocking cell_seeding Seed Cells and Add Peptide Stimulant blocking->cell_seeding incubation Incubate 18-24h at 37°C cell_seeding->incubation detection_ab Add Biotinylated Detection Antibody incubation->detection_ab conjugate Add Streptavidin-Enzyme Conjugate detection_ab->conjugate substrate Add Substrate and Develop Spots conjugate->substrate analysis Wash, Dry, and Count Spots substrate->analysis end End analysis->end

References

Application Note: Intracellular Cytokine Staining for HBV-Specific CD8+ T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular cytokine staining (ICS) is a powerful technique used to identify and quantify cytokine-producing cells at the single-cell level by flow cytometry. This method is critical for characterizing antigen-specific T cell responses, which play a crucial role in the control and pathogenesis of Hepatitis B Virus (HBV) infection. This application note provides a detailed protocol for the detection of functional, cytokine-producing CD8+ T cells specific for the HBV surface antigen (HBsAg) epitope, Seq2 amino acids 208-216, in human peripheral blood mononuclear cells (PBMCs).

The HBV Seq2 aa:208-216 peptide is a known HBsAg-derived epitope recognized by CD8+ T cells.[1] The frequency and cytokine profile of T cells responding to this epitope can provide valuable insights into the immune status of individuals with different stages of HBV infection, as well as aid in the evaluation of novel immunotherapies and vaccines.

Principle of the Assay

This protocol involves the in vitro stimulation of PBMCs with the this compound peptide. This stimulation activates peptide-specific CD8+ T cells, leading to the production of effector cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2). A protein transport inhibitor, such as Brefeldin A, is added to block the secretion of these cytokines, causing them to accumulate within the cell.

Following stimulation, cells are stained with fluorescently labeled antibodies against cell surface markers to identify CD8+ T cells (e.g., CD3, CD8). Subsequently, the cells are fixed and permeabilized to allow for the intracellular staining of the accumulated cytokines. Flow cytometric analysis is then used to identify and quantify the percentage of CD8+ T cells that are producing specific cytokines in response to the HBV peptide.

Experimental Protocol

This protocol is adapted from established methods for intracellular cytokine staining of human PBMCs.

Materials and Reagents
  • Human PBMCs (freshly isolated or cryopreserved)

  • This compound peptide (Sequence: ILSPFLPLL)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Brefeldin A (protein transport inhibitor)

  • Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD8)

  • Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)

  • Fixation/Permeabilization Buffer Kit

  • FACS Buffer (PBS with 2% FBS)

  • 96-well round-bottom plates

Procedure
  • Preparation of Cells:

    • If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.

    • Wash the cells with warm complete RPMI-1640 medium.

    • Perform a cell count and assess viability. Cell viability should be >90%.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.

  • Cell Stimulation:

    • Plate 1 x 10^6 PBMCs per well in a 96-well round-bottom plate.

    • Prepare the following conditions in triplicate:

      • Unstimulated Control: Add DMSO (vehicle for the peptide).

      • Peptide Stimulation: Add the this compound peptide to a final concentration of 1-10 µg/mL.

      • Positive Control: Use a mitogen such as PHA or a CEF peptide pool.

    • Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to all wells at a final concentration of 1 µg/mL each.

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A to all wells at a final concentration of 5-10 µg/mL.

    • Incubate for an additional 4-6 hours.

  • Surface Staining:

    • After incubation, centrifuge the plate and discard the supernatant.

    • Wash the cells with PBS.

    • Resuspend the cells in a solution containing a fixable viability dye and incubate according to the manufacturer's instructions.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8) and incubate in the dark at 4°C for 20-30 minutes.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a Fixation/Permeabilization buffer and incubate in the dark at room temperature for 20 minutes.

    • Wash the cells with Permeabilization/Wash buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in a cocktail of fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) prepared in Permeabilization/Wash buffer.

    • Incubate in the dark at room temperature for 30 minutes.

    • Wash the cells twice with Permeabilization/Wash buffer.

    • Resuspend the cells in FACS buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on lymphocytes, singlets, live cells, and then CD3+ T cells.

    • From the CD3+ population, gate on CD8+ T cells.

    • Analyze the expression of IFN-γ, TNF-α, and IL-2 within the CD8+ T cell population for each stimulation condition.

Data Presentation

The frequency of cytokine-producing CD8+ T cells in response to HBV peptides can vary significantly between individuals and depends on the clinical status of the HBV infection (e.g., acute, chronic, resolved). The following table provides a summary of representative data from studies analyzing HBsAg-specific CD8+ T cell responses in different patient cohorts. Note that these values are typically low, especially in chronic infection, and are often measured after a period of in vitro expansion.

Patient CohortAntigen% of Cytokine-Producing CD8+ T Cells (of total CD8+)Cytokines DetectedReference
Chronic HBVHBsAg peptide pool0.5% - 2.0%IFN-γ, TNF-α, IL-2[2]
Resolved HBVHBsAg peptide pool1.0% - 5.0%IFN-γ, TNF-α, IL-2[2]

Note: The values in this table are illustrative and are based on responses to peptide pools. Responses to a single epitope like Seq2 aa:208-216 are expected to be lower.

Visualizations

Experimental Workflow

HBV_ICS_Workflow Intracellular Cytokine Staining Workflow for HBV-Specific T Cells cluster_prep Cell Preparation cluster_stim Stimulation (6-8 hours) cluster_stain Staining cluster_analysis Analysis thaw_pbmc Thaw/Isolate PBMCs wash_cells Wash & Count Cells thaw_pbmc->wash_cells resuspend Resuspend at 1-2x10^6/mL wash_cells->resuspend plate_cells Plate 1x10^6 cells/well resuspend->plate_cells Start Experiment add_stim Add HBV Peptide, Controls & Co-stimulatory Antibodies plate_cells->add_stim add_bfa Add Brefeldin A (after 1-2 hours) add_stim->add_bfa surface_stain Surface Stain (CD3, CD8) + Viability Dye add_bfa->surface_stain End Stimulation fix_perm Fix & Permeabilize surface_stain->fix_perm intra_stain Intracellular Stain (IFN-γ, TNF-α, IL-2) fix_perm->intra_stain acquire Acquire on Flow Cytometer intra_stain->acquire Ready for Analysis gate Gate on CD8+ T cells acquire->gate analyze Analyze Cytokine Expression gate->analyze

Caption: Workflow for intracellular cytokine staining of HBV peptide-stimulated PBMCs.

T Cell Activation Signaling Pathway

T_Cell_Activation Simplified T Cell Activation Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD8 CD8 pMHC Peptide-MHC I (this compound) CD8->pMHC pMHC->TCR Signal 1 CD28 CD28 PI3K PI3K CD28->PI3K CD80_86 CD80/86 (on APC) CD80_86->CD28 Signal 2 ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 PI3K->PLCg Cytokine_Genes Cytokine Gene Transcription (IFN-γ, TNF-α, IL-2) NFAT->Cytokine_Genes Transcription Factors NFkB->Cytokine_Genes Transcription Factors AP1->Cytokine_Genes Transcription Factors

Caption: Simplified signaling pathway of CD8+ T cell activation leading to cytokine production.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in HBV Peptide ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Hepatitis B Virus (HBV) peptide ELISpot assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: No spots or very few spots are observed in the wells.

Question: Why am I not seeing any spots, or very few spots, in my positive control and experimental wells?

Answer: This issue can stem from several factors related to the cells, reagents, or the assay procedure itself. Here are the most common causes and their solutions:

  • Low Cell Viability: The health of your Peripheral Blood Mononuclear Cells (PBMCs) is critical. For reliable antigen-specific responses, cell viability should be at least 89%.[1][2] For frozen PBMCs, it's recommended to let them rest for at least one hour after thawing to remove debris and improve viability.

    • Solution: Always check cell viability before starting the experiment. Handle cells gently, avoiding vigorous vortexing.[3] Ensure the time between blood collection and PBMC isolation is minimized, preferably under 8 hours.[4][5]

  • Suboptimal Cell Concentration: The number of cells plated per well is crucial for spot formation. If the cell density is too low, the frequency of antigen-specific T cells may be insufficient for detection.

    • Solution: Optimize the cell concentration. A common starting point is 2.5 x 10^5 cells per well, but this may need to be adjusted based on the expected frequency of responding cells.[3] For HBV-specific responses, plating up to 2 x 10^6 PBMCs per well has been shown to improve detection.[6]

  • Ineffective Peptide Stimulation: The concentration of the HBV peptide pool may be too low to elicit a strong response.

    • Solution: The optimal concentration for HBV overlapping peptide (OLP) pools is often around 5 µg/mL per peptide.[6][7][8] It is advisable to perform a titration experiment to determine the optimal peptide concentration for your specific assay conditions.

  • Issues with Assay Reagents: Problems with antibodies or substrates can lead to a complete lack of signal.

    • Solution: Ensure you are using a precipitating substrate suitable for ELISpot and not an ELISA substrate.[1] Verify that the capture and detection antibodies are compatible and used at their optimal concentrations. Allow all reagents to come to room temperature before use.[9]

  • Procedural Errors: Incorrect incubation times or washing techniques can significantly impact the results.

    • Solution: Different analytes require different incubation times; consult the datasheet for your specific kit for recommendations.[1] Ensure thorough but gentle washing steps to avoid damaging the plate membrane.[4][5] Never use Tween in your washing buffers as it can damage the PVDF membrane.[1]

Issue 2: The spots are faint and poorly defined.

Question: My ELISpot plate has spots, but they are faint and difficult to count. What could be the cause?

Answer: Faint or poorly defined spots often indicate a problem with the detection and development steps of the assay.

  • Suboptimal Incubation Times: Insufficient incubation time for either the cells or the detection reagents can result in weak spot formation.

    • Solution: The cell incubation period should be long enough to allow for optimal cytokine secretion, which can range from a few hours to a few days.[3] The substrate development time may also need to be extended, but be careful to avoid increasing the background.

  • Improper Reagent Handling: The substrate solution may not have been prepared or stored correctly.

    • Solution: Ensure the substrate solution is fresh and protected from light during incubation.[4][5] If using a TMB substrate, be aware that high ionic content in the water used for the final wash can cause spots to fade or change color. Rinsing with deionized water is recommended to stop the reaction.[1]

  • Low Capture Antibody Concentration: If the concentration of the capture antibody is too low, it may not efficiently capture the secreted cytokine, leading to smaller, fainter spots.[9][10]

    • Solution: Titrate the capture antibody to determine the optimal coating concentration.

Issue 3: High background is obscuring the spots.

Question: I'm observing a high background in my wells, making it difficult to accurately count the spots. What can I do to reduce it?

Answer: High background can be caused by several factors, including non-specific antibody binding and issues with the cells themselves.

  • Inadequate Washing: Insufficient washing can leave behind unbound reagents that contribute to background noise.[4][5]

    • Solution: Follow the recommended washing protocol carefully. If using a plate washer, it may be necessary to increase the number of washes.[9]

  • Contaminated Reagents or Cells: Bacterial or fungal contamination in the cell culture or reagents can lead to non-specific cytokine release and high background.[4][5]

    • Solution: Use sterile techniques throughout the procedure and ensure all solutions are free of contamination.

  • High DMSO Concentration: The DMSO used to dissolve peptides can cause the ELISpot membrane to leak at high concentrations, leading to a darker background.[1]

    • Solution: Keep the final DMSO concentration in the wells below 0.5%.[1] A study on HBV peptides found that a final DMSO concentration of 3.1% was used, which corresponded to a 5 µg/mL peptide concentration.[7][8] It is important to keep the DMSO concentration consistent between the peptide-stimulated wells and the negative control wells.[6]

  • Cell Debris and Dead Cells: Debris from dead cells can cause a patchy background.[1]

    • Solution: Use cells with high viability and handle them gently to minimize cell death.[1] Resting thawed cells before use can help to remove debris.

Quantitative Data Summary

Table 1: Recommended Cell Concentrations for HBV ELISpot

Cell TypeRecommended Concentration per WellNotes
PBMCs2.5 x 10^5 - 4 x 10^5A good starting range for many applications.
PBMCs (for low-frequency responses)≥ 2 x 10^6Higher cell numbers can improve the detection of weak HBV-specific T cell responses.[6]

Table 2: Recommended HBV Peptide Concentrations for Stimulation

Peptide TypeRecommended ConcentrationCorresponding DMSO ConcentrationNotes
Overlapping Peptides (OLPs)5 µg/mL/peptide~3.1%This concentration was found to provide the optimal signal-to-noise ratio in an HBV-specific ELISpot assay.[6][7][8]
Overlapping Peptides (OLPs)1-10 µg/mL/peptide0.62% - 6.20%A range to consider for optimization.[6]

Experimental Protocols

PBMC Preparation and Thawing
  • Quickly thaw the vial of frozen PBMCs in a 37°C water bath.

  • Gently transfer the cells to a 50 mL conical tube.

  • Slowly add 10 mL of pre-warmed complete RPMI medium to the cells.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed medium.

  • Count the cells and assess viability using a method like trypan blue exclusion. Viability should be >89%.[2]

  • Allow the cells to rest for at least 1 hour at 37°C in a humidified incubator with 5% CO2 before plating.[3]

HBV Peptide ELISpot Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

Day 1: Plate Coating

  • Pre-wet the PVDF membrane of the 96-well ELISpot plate with 35% ethanol for 30 seconds.

  • Wash the plate 3-5 times with sterile PBS.

  • Coat each well with the appropriate concentration of capture antibody diluted in sterile PBS.

  • Incubate the plate overnight at 4°C.

Day 2: Cell Plating and Stimulation

  • Wash the coated plate 3-5 times with sterile PBS.

  • Block the plate by adding 200 µL of complete RPMI medium to each well and incubate for at least 1 hour at 37°C.

  • Prepare your cell suspension at the desired concentration in complete RPMI medium.

  • Prepare your HBV peptide pools and controls (e.g., negative control with DMSO vehicle, positive control with a mitogen like PHA).

  • Remove the blocking solution from the plate.

  • Add 100 µL of your cell suspension to the appropriate wells.

  • Add 100 µL of your peptide solution or control to the corresponding wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the recommended time (typically 18-24 hours).

Day 3: Detection and Development

  • Wash the plate 6 times with PBS containing 0.05% Tween 20 (PBST).

  • Add the biotinylated detection antibody to each well and incubate for 2 hours at room temperature.

  • Wash the plate 6 times with PBST.

  • Add the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) and incubate for 1 hour at room temperature.

  • Wash the plate 6 times with PBST, followed by 3 final washes with PBS.

  • Add the substrate solution to each well and incubate in the dark until distinct spots develop.

  • Stop the reaction by washing the plate with deionized water.

  • Allow the plate to dry completely before counting the spots.

Visualizations

ELISpot_Workflow cluster_Day1 Day 1: Plate Preparation cluster_Day2 Day 2: Cell Culture cluster_Day3 Day 3: Detection PreWet Pre-wet Plate (35% Ethanol) Wash1 Wash Plate (PBS) PreWet->Wash1 Coat Coat with Capture Antibody Wash1->Coat Incubate1 Incubate Overnight at 4°C Coat->Incubate1 Wash2 Wash Plate (PBS) Block Block Plate Wash2->Block AddCells Add Cells and Peptide Stimulants Block->AddCells Incubate2 Incubate 18-24h at 37°C AddCells->Incubate2 Wash3 Wash Plate (PBST) AddDetectionAb Add Detection Antibody Wash3->AddDetectionAb Incubate3 Incubate 2h at RT AddDetectionAb->Incubate3 Wash4 Wash Plate (PBST) Incubate3->Wash4 AddEnzyme Add Streptavidin- Enzyme Conjugate Wash4->AddEnzyme Incubate4 Incubate 1h at RT AddEnzyme->Incubate4 Wash5 Wash Plate (PBST & PBS) Incubate4->Wash5 AddSubstrate Add Substrate Wash5->AddSubstrate Develop Develop Spots (Dark) AddSubstrate->Develop Stop Stop Reaction (DI Water) Develop->Stop Dry Dry Plate Stop->Dry Analyze Analyze Spots Dry->Analyze Troubleshooting_Low_Signal cluster_Cell_Issues Cell & Assay Troubleshooting cluster_Experimental_Issues Experimental Condition Troubleshooting Start Low or No Signal in ELISpot Assay CheckPositiveControl Are spots visible in the positive control well? Start->CheckPositiveControl CheckCells Problem with Cells or General Assay Failure CheckPositiveControl->CheckCells No CheckExperimental Problem is specific to experimental conditions CheckPositiveControl->CheckExperimental Yes Viability Check Cell Viability (Should be >89%) CheckCells->Viability PeptideConc Optimize HBV Peptide Concentration (e.g., 5 µg/mL) CheckExperimental->PeptideConc Concentration Optimize Cell Concentration Viability->Concentration Reagents Verify Reagent Activity (Antibodies, Substrate) Concentration->Reagents Procedure Review Assay Procedure (Incubation times, Washing) Reagents->Procedure DMSO Check Final DMSO Concentration (<0.5%) PeptideConc->DMSO LowFrequency Consider increasing cell number for low frequency responders DMSO->LowFrequency

References

Technical Support Center: Optimizing Peptide Concentration for T-Cell Stimulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T-cell stimulation assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a single peptide in a T-cell stimulation assay?

A1: A final concentration of ≥ 1 µg/mL is a generally recommended starting point for antigen-specific stimulation with a single peptide.[1] However, the optimal concentration can vary, and it is best to perform a dose-response experiment to determine the ideal concentration for your specific peptide and experimental setup.[2] For individual peptides, concentrations up to 10 µM are commonly used and have been shown to produce robust and reproducible results.[3]

Q2: What is the recommended concentration when using a peptide pool?

A2: When using a pool of peptides, a final concentration of 1-2 µg/mL per peptide is often recommended.[1][4] Some protocols suggest that even with a large number of peptides in a pool (e.g., 100-250), a total pool concentration of 1 µg/mL can elicit strong T-cell responses.[2] It is advisable not to exceed 20 peptides per pool to prevent competition, although successful stimulation has been observed with pools containing up to 125 peptides.[5]

Q3: How should I prepare and dissolve my peptides?

A3: Proper peptide preparation is critical for successful T-cell stimulation. Lyophilized peptides should be brought to room temperature before opening the vial to prevent condensation.[6] Initially, dissolve the peptide in a small amount of pure DMSO.[1][5] Subsequently, dilute it with sterile, tissue-culture grade water or an appropriate buffer to create a stock solution.[1] The final DMSO concentration in your cell culture should not exceed 0.1% to 1% (v/v) to avoid toxicity.[1][5] For long-term storage, it is recommended to aliquot the peptide stock solution into single-use vials and store them at -20°C or colder to avoid multiple freeze-thaw cycles.[1][7]

Q4: What are the best practices for storing peptides?

A4: Lyophilized peptides are stable at room temperature for short periods but should be stored at -20°C or colder for long-term stability.[7] Once in solution, peptides are less stable. It is best to use sterile buffers at a pH of 5-6, aliquot the solution, and store at -20°C.[6]

Q5: What are common causes of low or no T-cell stimulation?

A5: Several factors can lead to suboptimal T-cell stimulation. These include:

  • Suboptimal peptide concentration: Both too low and too high concentrations can be problematic.

  • Poor peptide solubility: If the peptide is not fully dissolved, its effective concentration will be lower than expected.[8]

  • Peptide degradation: Improper storage or handling can lead to peptide degradation.[7]

  • Low frequency of antigen-specific T-cells: The target T-cell population may be too rare in the sample.[3]

  • Issues with antigen-presenting cells (APCs): The function of APCs can be compromised, affecting peptide presentation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your T-cell stimulation assays.

Issue 1: High Background in Negative Control Wells

High background signal in wells without peptide stimulation can mask the true antigen-specific response.

Potential Cause Recommended Solution
Non-specific T-cell activation Ensure proper cell handling and culture conditions. Overly dense cell cultures can lead to non-specific activation.[9]
Contamination Check for bacterial or fungal contamination in your cultures.[3] Use sterile techniques and reagents.
High DMSO concentration Ensure the final DMSO concentration is below toxic levels (ideally ≤ 0.1%).[5] Include a DMSO-only control to assess its effect.[10]
Serum components Some lots of serum may contain factors that cause non-specific stimulation. Test different lots of serum or use serum-free media.
Issue 2: Low or No T-Cell Response to Peptide Stimulation

A weak or absent T-cell response can be due to several factors related to the peptide, the cells, or the assay itself.

Potential Cause Recommended Solution
Suboptimal peptide concentration Perform a peptide titration experiment to determine the optimal concentration.[11][12][13] Test a range of concentrations (e.g., 0.1, 1, 10 µg/mL).
Poor peptide solubility Ensure the peptide is completely dissolved.[5] Consider using alternative solvents or sonication if solubility is an issue, but ensure compatibility with your assay.[7]
Peptide instability Use freshly prepared peptide solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles.[7]
Low frequency of antigen-specific T-cells Increase the number of cells per well.[14] Consider an in vitro expansion of antigen-specific T-cells before the assay.[3][15]
Inefficient antigen presentation Ensure a sufficient number and viability of antigen-presenting cells (APCs). The T-cell to APC ratio may need optimization.[5]
Issue 3: Cell Death at High Peptide Concentrations

Excessively high peptide concentrations can sometimes lead to reduced T-cell responses due to activation-induced cell death (AICD) or other toxic effects.

Potential Cause Recommended Solution
Activation-Induced Cell Death (AICD) High-affinity interactions between the T-cell receptor (TCR) and the peptide-MHC complex can trigger apoptosis after strong activation.[16] Perform a dose-response curve to identify the peak of the response and any subsequent decline at higher concentrations.[17]
Peptide toxicity Some peptide sequences may have inherent toxicity at high concentrations. If AICD is ruled out, consider this possibility and use the lowest effective concentration.
Contaminants in peptide preparation Impurities from peptide synthesis, such as trifluoroacetic acid (TFA), can be toxic to cells.[18] Using highly purified peptides (>90%) with TFA removal is recommended for cellular assays.[19]

Experimental Protocols

Protocol 1: Peptide Titration for Optimal Concentration Determination

This protocol outlines the steps to identify the optimal peptide concentration for your T-cell stimulation assay, using an IFN-γ ELISpot assay as an example.

  • Prepare Peptide Dilutions:

    • Reconstitute your peptide in DMSO to create a high-concentration stock (e.g., 1-10 mM).[5]

    • Perform a serial dilution of the peptide stock in your cell culture medium to create a range of working concentrations. A typical range to test is from 0.01 µg/mL to 50 µg/mL.[11]

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from your sample.[10]

    • Resuspend the cells in culture medium at a concentration of 2-3 x 10^6 cells/mL.[14]

  • ELISpot Plate Setup:

    • Prepare a pre-coated IFN-γ ELISpot plate according to the manufacturer's instructions.[10]

    • Add 100 µL of your cell suspension to each well (2-3 x 10^5 cells/well).[10][14]

    • Add 100 µL of your diluted peptide solutions to the respective wells.

    • Include a negative control (cells with medium and DMSO vehicle) and a positive control (e.g., Phytohemagglutinin (PHA) at 5-10 µg/mL).[14]

  • Incubation and Development:

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.[14]

    • Develop the ELISpot plate according to the manufacturer's protocol.

  • Analysis:

    • Count the spots in each well.

    • Plot the number of spot-forming cells (SFCs) against the peptide concentration to generate a dose-response curve.[12] The optimal concentration is typically the one that gives the maximal response before a plateau or decrease is observed.

Quantitative Data Summary
Parameter Recommended Range Reference
Single Peptide Concentration 1 - 10 µg/mL (or 1 - 10 µM)[1][3]
Peptide Pool Concentration 1 - 2 µg/mL per peptide[1][2]
Final DMSO Concentration ≤ 0.1% (v/v)[5]
PBMCs per well (ELISpot) 2 x 10^5 - 3 x 10^5[10][14]
Incubation Time (ELISpot) 18 - 48 hours[1]
Incubation Time (ICS) 5 - 6 hours (with Brefeldin A added after 2 hours)[1]

Visualizations

T_Cell_Stimulation_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout peptide_prep Peptide Reconstitution & Dilution stimulation Co-culture Cells with Peptide peptide_prep->stimulation cell_prep PBMC Isolation & Counting cell_prep->stimulation incubation Incubate (37°C, 5% CO2) stimulation->incubation elispot ELISpot incubation->elispot ics Intracellular Cytokine Staining (Flow Cytometry) incubation->ics proliferation Proliferation Assay incubation->proliferation

Caption: Experimental workflow for T-cell stimulation assays.

Troubleshooting_Logic start Assay Outcome low_response Low/No Response start->low_response high_bg High Background start->high_bg optimal_response Optimal Response start->optimal_response check_conc Titrate Peptide Concentration low_response->check_conc Potential Issue check_sol Verify Peptide Solubility low_response->check_sol Potential Issue check_cells Check Cell Viability & Number low_response->check_cells Potential Issue check_contam Check for Contamination high_bg->check_contam Potential Issue check_dmso Verify DMSO Concentration high_bg->check_dmso Potential Issue

Caption: Troubleshooting logic for common assay issues.

TCR_Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell mhc Peptide-MHC Complex tcr T-Cell Receptor (TCR) mhc->tcr Binding signaling Downstream Signaling (e.g., Cytokine Production) tcr->signaling Activation

Caption: T-cell activation via TCR and peptide-MHC interaction.

References

Technical Support Center: Reducing Non-Specific Binding in HBV Peptide Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Hepatitis B Virus (HBV) peptide immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background or non-specific binding in an HBV peptide immunoassay?

High background noise in an ELISA-based immunoassay can obscure results and reduce the sensitivity and accuracy of the assay.[1] Non-specific binding is a primary contributor to high background and can arise from several factors:

  • Insufficient Blocking: Inadequate blocking of the microplate wells can leave unoccupied sites on the plastic surface, leading to the non-specific adsorption of antibodies or other proteins.[1][2][3]

  • Suboptimal Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high can lead to non-specific binding.

  • Inadequate Washing: Insufficient or improper washing steps may fail to remove unbound antibodies and other reagents, contributing to a high background signal.[1][4]

  • Cross-Reactivity: The detection antibody may cross-react with other proteins in the sample or with the blocking agent itself.[5]

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay, causing non-specific binding. This is particularly relevant in serological assays for HBV.[6][7][8]

  • Heterophile Antibodies: The presence of heterophile antibodies, such as human anti-mouse antibodies (HAMA), in patient samples can crosslink the capture and detection antibodies, leading to false-positive signals.[8][9][10]

Q2: How do I choose the right blocking buffer for my HBV peptide immunoassay?

The ideal blocking buffer effectively saturates all unoccupied binding sites on the microplate without interfering with the specific antibody-antigen interaction.[3][6] The choice of blocking agent can significantly impact the signal-to-noise ratio.

Commonly used blocking agents include:

  • Protein-Based Blockers:

    • Bovine Serum Albumin (BSA): A widely used blocking agent, typically at a concentration of 1-5%.[6][11] It is important to use a high-quality BSA that is low in IgG contamination, as this can be a source of non-specific binding.[7]

    • Skim Milk: A cost-effective option, often used at a 0.1-5% concentration. However, it is not recommended for assays using biotin-avidin detection systems due to the presence of endogenous biotin.[5][12]

    • Casein: Can provide lower backgrounds than BSA or skim milk and is a good choice for biotin-avidin systems.[10]

    • Normal Serum: Using normal serum from the same species as the secondary antibody can effectively block non-specific binding sites.[5][7]

  • Non-Protein Blockers:

    • Detergents: Tween-20 is a non-ionic detergent commonly added to blocking and wash buffers to reduce non-specific interactions.[1]

    • Polymers: Polyethylene glycol (PEG) and polyvinyl alcohol (PVA) can also be used as blocking agents.[13]

Table 1: Common Blocking Agents and Their Recommended Concentrations

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5%Use high-purity, IgG-free BSA.[7]
Skim Milk Powder0.1-5%Cost-effective, but not for biotin-based detection.[5][12]
Casein1%Good alternative to BSA, suitable for biotin-based assays.[10]
Normal Serum1-5%Use serum from the same species as the secondary antibody.[5]
Tween-200.05-0.1%Often added to protein-based blocking buffers and wash buffers.[1]

Experimental Protocol: Optimizing a Blocking Buffer

  • Coat a 96-well microplate with the HBV peptide of interest.

  • Prepare several different blocking buffers (e.g., 1% BSA in PBS, 3% skim milk in PBS, 1% casein in TBS).

  • Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Include a set of wells with no blocking agent as a negative control.

  • Proceed with the standard immunoassay protocol, adding a negative control sample (e.g., sample diluent only) to a subset of wells for each blocking condition.

  • Compare the background signal (negative control wells) and the specific signal for each blocking buffer.

  • Select the blocking buffer that provides the highest signal-to-noise ratio.[5]

Q3: How can I optimize the washing steps to reduce background?

Effective washing is crucial for removing unbound reagents and reducing background noise.[1][14] Key parameters to optimize include:

  • Wash Buffer Composition: A common wash buffer is Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing a detergent like Tween-20 (typically 0.05%).

  • Number of Washes: Typically, 3-5 wash cycles are recommended between each incubation step.[4]

  • Wash Volume: The volume of wash buffer should be sufficient to completely cover the well surface, typically 300-350 µL per well for a 96-well plate.[4][15]

  • Soak Time: Allowing the wash buffer to soak in the wells for 30 seconds to 1 minute can improve the removal of unbound material.[15]

Table 2: Wash Step Optimization Parameters

ParameterRecommendationRationale
Wash BufferPBS or TBS with 0.05% Tween-20Detergent helps to disrupt weak, non-specific interactions.[1]
Wash Cycles3-5 timesEnsures thorough removal of unbound reagents.[4]
Wash Volume300-350 µL/wellGuarantees complete washing of the well surface.[4][15]
Soak Time30-60 secondsIncreases the efficiency of the wash.[15]

Q4: What is the role of the sample diluent in reducing non-specific binding?

The sample diluent is a critical component for minimizing matrix effects and non-specific binding, especially when working with complex biological samples like serum or plasma.[6][7] An ideal sample diluent should:

  • Mimic the Assay Buffer: This helps to create a consistent environment for the antibody-antigen interaction.

  • Contain Blocking Agents: The inclusion of proteins like BSA or non-specific immunoglobulins can help to block interfering components in the sample.

  • Reduce Heterophile Antibody Interference: Some commercial sample diluents are specifically formulated to neutralize the effects of heterophile antibodies.[8][9]

Troubleshooting Guide: High Background

Issue: The negative control wells show a high signal, leading to a poor signal-to-noise ratio.

Below is a systematic approach to troubleshooting high background in your HBV peptide immunoassay.

Step 1: Re-evaluate the Blocking Step

  • Question: Is the blocking buffer appropriate and optimally concentrated?

  • Action:

    • Ensure the blocking buffer is fresh and properly prepared.

    • Try a different blocking agent (see Table 1).

    • Optimize the concentration of the blocking agent and the incubation time. An incubation of 1-2 hours at room temperature or overnight at 4°C is a good starting point.[5]

Step 2: Optimize Antibody Concentrations

  • Question: Are the primary or secondary antibody concentrations too high?

  • Action:

    • Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. The optimal concentration will provide a strong specific signal with low background.

Step 3: Enhance the Washing Procedure

  • Question: Are the washing steps sufficient to remove unbound antibodies?

  • Action:

    • Increase the number of wash cycles to 5-6.

    • Increase the wash volume to 350 µL per well.[15]

    • Incorporate a 30-60 second soak time during each wash step.[15]

    • Ensure that the wash buffer contains a detergent like 0.05% Tween-20.

Step 4: Address Potential Cross-Reactivity and Matrix Effects

  • Question: Could there be cross-reactivity or interference from the sample matrix?

  • Action:

    • If using a polyclonal secondary antibody, consider switching to a pre-adsorbed secondary antibody to reduce cross-reactivity.

    • Use a specialized sample diluent designed to minimize matrix effects.[6]

    • If heterophile antibody interference is suspected, consider using a commercial blocking agent specifically designed to address this issue.[8][9]

Visual Guides

HBV_Peptide_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection p1 Coat Plate with HBV Peptide p2 Block Unbound Sites p1->p2 Incubate & Wash a1 Add Sample p2->a1 a2 Add Primary Antibody a1->a2 Incubate & Wash a3 Add Enzyme-conjugated Secondary Antibody a2->a3 Incubate & Wash a4 Add Substrate a3->a4 Incubate & Wash d1 Measure Signal a4->d1 d2 Analyze Data d1->d2

Caption: A typical workflow for an indirect HBV peptide ELISA.

Non_Specific_Binding cluster_well Microplate Well Surface cluster_reagents Assay Reagents hbv_peptide HBV Peptide unbound_site1 unbound_site2 primary_ab Primary Ab primary_ab->hbv_peptide Specific Binding secondary_ab Secondary Ab secondary_ab->unbound_site1 Non-Specific Adsorption secondary_ab->primary_ab Specific Binding interfering_protein Interfering Protein interfering_protein->unbound_site2 Non-Specific Adsorption interfering_protein->secondary_ab Cross-Reactivity

Caption: Mechanisms of non-specific binding in an immunoassay.

Troubleshooting_High_Background start High Background Detected q1 Is Blocking Optimized? start->q1 a1 Optimize Blocking: - Change Agent - Adjust Concentration - Increase Time q1->a1 No q2 Are Antibody Concentrations Too High? q1->q2 Yes a1->q2 a2 Titrate Primary & Secondary Antibodies q2->a2 Yes q3 Is Washing Sufficient? q2->q3 No a2->q3 a3 Enhance Washing: - Increase Cycles - Add Soak Time q3->a3 No q4 Suspect Matrix Effects? q3->q4 Yes a3->q4 a4 Use Specialized Sample Diluent q4->a4 Yes end_node Problem Resolved q4->end_node No a4->end_node

Caption: A logical workflow for troubleshooting high background signals.

References

Navigating the Complexities of Synthetic Peptides: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Synthetic Peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to synthetic peptide purity and stability. Here you will find detailed guides, frequently asked questions, and robust experimental protocols to ensure the integrity and reliability of your research.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses frequent challenges encountered during the handling and application of synthetic peptides.

My peptide won't dissolve. What should I do?

Peptide solubility is a common hurdle influenced by its amino acid composition. Hydrophobic peptides, in particular, can be challenging to dissolve in aqueous solutions.

Initial Steps:

  • Review the Certificate of Analysis (CoA): The CoA often provides recommended solvents.

  • Small-Scale Test: Always test the solubility of a small portion of the peptide before attempting to dissolve the entire sample.[1]

Troubleshooting Workflow:

Peptide_Solubility_Troubleshooting start Peptide Won't Dissolve check_coa Review CoA for Recommended Solvents start->check_coa solubility_test Perform Small-Scale Solubility Test check_coa->solubility_test assess_charge Assess Peptide's Net Charge solubility_test->assess_charge acidic Acidic Peptide (Net Negative Charge) assess_charge->acidic Negative basic Basic Peptide (Net Positive Charge) assess_charge->basic Positive neutral Neutral/Hydrophobic Peptide (Net Zero Charge) assess_charge->neutral Zero water Try Sterile Deionized Water acidic->water basic->water organic_solvent Use Small Amount of Organic Solvent (DMSO, DMF, Acetonitrile) neutral->organic_solvent acidic_solvent Try 10% Acetic Acid water->acidic_solvent Fails basic_solvent Try 1% Ammonium Hydroxide water->basic_solvent Fails sonicate Gently Sonicate acidic_solvent->sonicate basic_solvent->sonicate organic_solvent->sonicate warm Gently Warm (<40°C) sonicate->warm success Peptide Dissolved warm->success Success

Caption: Troubleshooting workflow for peptide dissolution.
My peptide purity is lower than expected. What are the common causes and how can I verify it?

Low purity can arise from various issues during synthesis, purification, or storage. Common impurities include deletion sequences, truncated sequences, and protecting group remnants.[2][3]

Common Causes of Low Purity:

  • Incomplete Coupling Reactions: Leads to the absence of one or more amino acids in the final peptide (deletion sequences).[2]

  • Inefficient Deprotection: Failure to remove protecting groups from amino acid side chains.

  • Side Reactions: Modifications such as oxidation of sensitive residues (e.g., Met, Cys, Trp).

  • Aggregation: Peptides can form non-covalent aggregates, which can be difficult to purify.

Verification of Purity: The most common method for determining peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired peptide and identify impurities.[6]

I suspect my peptide is degrading. What are the signs and how can I prevent it?

Peptide degradation is often time and temperature-dependent. Signs of degradation include loss of biological activity, changes in solubility, and the appearance of new peaks in an HPLC chromatogram.

Common Degradation Pathways:

  • Oxidation: Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are particularly susceptible to oxidation.[7]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) can undergo deamidation to form aspartic acid and glutamic acid, respectively.[8]

  • Hydrolysis: Cleavage of peptide bonds, often accelerated by extreme pH or temperature.

  • N-terminal Glutamine Cyclization: N-terminal Glutamine (Gln) can cyclize to form pyroglutamate.[9][10]

Prevention Strategies:

  • Proper Storage: Store lyophilized peptides at -20°C or -80°C in a desiccated environment.[7][8]

  • Aliquotting: To avoid repeated freeze-thaw cycles, aliquot peptide solutions before freezing.[8]

  • Use of Sterile Buffers: For peptides in solution, use sterile buffers at a slightly acidic pH (5-6) to minimize bacterial degradation.

  • Oxygen-free Environment: For peptides containing Cys, Met, or Trp, consider using oxygen-free solvents and storing under an inert gas.

Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized peptide? A: For long-term storage, lyophilized peptides should be stored at -20°C or preferably -80°C, in a tightly sealed container with a desiccant to protect from moisture.[7][8] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[8]

Q2: How long are peptides stable in solution? A: The stability of peptides in solution is limited and sequence-dependent. For short-term storage (a few days), solutions can be kept at 4°C. For longer-term storage (weeks to months), it is recommended to aliquot the solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][8]

Q3: What is the best solvent to dissolve my peptide? A: The choice of solvent depends on the peptide's amino acid composition. For many peptides, sterile, deionized water is a good starting point. For hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary to aid dissolution before adding an aqueous buffer. Always test with a small amount first.

Q4: What purity level do I need for my experiment? A: The required purity level depends on the application. For in vitro studies and non-sensitive applications, >95% purity is often sufficient. For in vivo studies, cell-based assays, and other sensitive applications, >98% purity is recommended to avoid confounding results from impurities.

Q5: Can I use a vortex to dissolve my peptide? A: Gentle vortexing can be used to aid dissolution. However, for peptides prone to aggregation, sonication is often a more effective method.

Data Presentation: Factors Affecting Peptide Stability and Purity

Table 1: Susceptibility of Amino Acid Residues to Common Degradation Pathways
Degradation PathwaySusceptible Amino AcidsConditions Favoring Degradation
Oxidation Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Histidine (His), Tyrosine (Tyr)Exposure to air (oxygen), presence of metal ions
Deamidation Asparagine (Asn), Glutamine (Gln)Neutral to basic pH, elevated temperature
Hydrolysis Aspartic Acid (Asp) - Proline (Pro) and Aspartic Acid (Asp) - Glycine (Gly) sequences are particularly labileAcidic or basic pH, elevated temperature
Racemization All chiral amino acidsBasic pH, elevated temperature
Pyroglutamate Formation N-terminal Glutamine (Gln)Acidic or neutral pH, elevated temperature
Table 2: Common Impurities in Synthetic Peptides and Their Origins
Impurity TypeOriginTypical Percentage Range (Crude Peptide)
Deletion Sequences Incomplete amino acid coupling during synthesis.[2]1-10%
Truncated Sequences Incomplete synthesis or premature cleavage from the resin.[3]5-20%
Insertion Sequences Double coupling of an amino acid.[11]<1%
Residual Protecting Groups Incomplete removal of protecting groups from amino acid side chains.1-5%
Oxidized Peptides Oxidation of susceptible amino acids (Met, Cys, Trp) during synthesis or storage.1-10%
Diastereomers Racemization of amino acids during synthesis.<1% per residue

Note: The actual percentage of impurities can vary significantly depending on the peptide sequence, synthesis chemistry, and purification process.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general procedure for analyzing the purity of a synthetic peptide.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide sample

  • Solvent for sample dissolution (e.g., Mobile Phase A)

2. Procedure:

  • Sample Preparation: Dissolve the peptide in an appropriate solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[5]

  • HPLC Setup:

    • Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.

    • Set the UV detector to monitor at 214 nm and 280 nm.[4]

  • Injection and Gradient:

    • Inject 10-20 µL of the prepared peptide solution.

    • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 65% B over 30 minutes).[4]

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[4]

Workflow for RP-HPLC Purity Analysis:

RP_HPLC_Workflow start Start: Peptide Purity Analysis sample_prep Sample Preparation (Dissolve and Filter) start->sample_prep hplc_setup HPLC System Setup (Equilibrate Column, Set Detector) sample_prep->hplc_setup injection Inject Sample hplc_setup->injection gradient Run Gradient Elution injection->gradient data_acq Data Acquisition (Chromatogram) gradient->data_acq data_analysis Data Analysis (Peak Integration) data_acq->data_analysis purity_calc Calculate % Purity data_analysis->purity_calc end End: Purity Report purity_calc->end

Caption: Workflow for peptide purity analysis using RP-HPLC.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol provides a general method for confirming the molecular weight of a synthetic peptide using MALDI-TOF MS.

1. Materials and Equipment:

  • MALDI-TOF Mass Spectrometer

  • MALDI target plate

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] for peptides < 3500 Da)

  • Peptide sample

  • Solvent for sample and matrix (e.g., 50:50 acetonitrile:water with 0.1% TFA)

2. Procedure:

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of the matrix in the appropriate solvent.

    • Dissolve the peptide sample in the same solvent to a concentration of 1-10 pmol/µL.

  • Spotting the Target Plate:

    • Mix the peptide solution and the matrix solution in a 1:1 ratio.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • MS Analysis:

    • Insert the target plate into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide.

Protocol 3: Peptide Stability Study

This protocol outlines a basic stability study to assess the degradation of a peptide over time under specific storage conditions.

1. Materials and Equipment:

  • Peptide sample

  • Storage buffers at different pH values (e.g., pH 5, 7, 9)

  • Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 40°C)

  • RP-HPLC system for analysis

2. Procedure:

  • Sample Preparation:

    • Dissolve the peptide in each of the storage buffers to a known concentration.

    • Aliquot the solutions into multiple vials for each condition and time point to avoid repeated sampling from the same vial.

  • Incubation:

    • Store the vials at the different temperatures.

  • Time Points:

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each condition.

  • Analysis:

    • Analyze the samples by RP-HPLC as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the initial time point (t=0).

    • Identify and quantify any major degradation products that appear as new peaks in the chromatogram.

Logical Diagram for Troubleshooting Low Peptide Purity:

Low_Purity_Troubleshooting start Low Peptide Purity Detected ms_analysis Perform Mass Spectrometry Analysis start->ms_analysis mw_correct Is the Main Peak's MW Correct? ms_analysis->mw_correct impurity_analysis Analyze Impurity Peaks mw_correct->impurity_analysis Yes wrong_peptide Incorrect Peptide Synthesized or Major Modification mw_correct->wrong_peptide No deletion Deletion Sequence (-n * AA mass) impurity_analysis->deletion truncation Truncated Sequence impurity_analysis->truncation oxidation Oxidation (+16 Da, +32 Da) impurity_analysis->oxidation incomplete_deprotection Incomplete Deprotection (+ protecting group mass) impurity_analysis->incomplete_deprotection resynthesize Consider Resynthesis with Optimized Protocol wrong_peptide->resynthesize repurify Consider Repurification deletion->repurify truncation->repurify oxidation->repurify incomplete_deprotection->repurify repurify->resynthesize If Purity Still Low

Caption: A logical decision tree for troubleshooting low synthetic peptide purity.

References

Technical Support Center: Optimizing PBMC Viability for HBV T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the viability of Peripheral Blood Mononuclear Cells (PBMCs) for Hepatitis B Virus (HBV) T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal anticoagulant to use for blood collection for HBV T-cell assays?

While EDTA, acid-citrate-dextrose (ACD), and sodium heparin have been shown to be acceptable for T-cell analyses, some studies suggest potential issues.[1][2] EDTA is a strong chelator of calcium ions, which are essential for T-cell activation, though some studies have found no significant impact on certain T-cell functions.[1][3] Heparin has been associated with T-cell loss during isolation in some studies.[4] For functional assays like ELISpot, processing blood collected in heparin tubes within 8 hours is recommended to maintain T-cell functionality.[5] Ultimately, consistency in the choice of anticoagulant across a study is crucial.

Q2: How soon after blood collection should PBMCs be isolated?

For optimal viability and functionality, PBMCs should be isolated as soon as possible, ideally within 8 hours of blood collection.[1][5][6] Delays beyond 8 hours, and especially beyond 24 hours, can lead to a significant decrease in PBMC viability, recovery, and T-cell function.[1][5] If delays are unavoidable, storing the blood at room temperature is generally preferable to refrigeration (4°C) for short-term storage to avoid granulocyte activation and contamination.[1][7]

Q3: What are the most critical factors for successful cryopreservation of PBMCs?

The key factors for successful cryopreservation include the use of an appropriate cryoprotectant medium, a controlled and slow freezing rate, and proper long-term storage.[8][9] A cryopreservation medium typically consists of a nutrient-rich base (like FBS or human serum albumin) supplemented with a cryoprotectant such as dimethyl sulfoxide (DMSO).[10][11] A slow cooling rate of approximately -1°C per minute is crucial to minimize the formation of intracellular ice crystals, which can damage the cells.[8][9] For long-term storage, vials should be transferred to the vapor phase of liquid nitrogen (below -135°C).[8][10] Long-term storage at -80°C is not recommended as it can negatively impact cell viability and function.[6][8]

Q4: What is the recommended cell concentration for freezing PBMCs?

It is generally recommended to freeze PBMCs at a concentration of 5 to 10 million cells/mL.[9] However, the optimal concentration can vary, and it is advisable to test a range of concentrations to determine what yields the best viability and recovery for your specific downstream applications.[8]

Q5: How can I minimize cell clumping after thawing PBMCs?

Cell clumping after thawing is often due to the release of DNA from dead cells. To minimize this, handle the cells gently during and after thawing. The addition of DNase to the post-thaw wash medium can help to break down the extracellular DNA and prevent clumping.[12]

Q6: Should I let my PBMCs rest after thawing before using them in a T-cell assay?

Yes, resting PBMCs overnight at 37°C after thawing is often recommended before using them in functional assays.[13] This allows the cells to recover from the stress of cryopreservation and can lead to improved performance in assays.[13] Some protocols suggest that this rest period can restore T-cell activation pathways.[2]

Troubleshooting Guides

Issue 1: Low PBMC Viability After Isolation

Potential Cause Troubleshooting Step Prevention
Delayed Blood Processing Assess T-cell function in parallel with a fresh control sample if possible. Note the delay in records.Process blood within 8 hours of collection.[1][5]
Suboptimal Anticoagulant If using heparin, ensure it's not in excess. Consider comparing with EDTA or ACD in a pilot experiment.Standardize the anticoagulant used across all samples in a study.
Incorrect Centrifugation Speed/Time Review and strictly follow the validated protocol for density gradient centrifugation.Calibrate centrifuges regularly and ensure all users are trained on the correct protocol.
Temperature of reagents Ensure Ficoll-Paque or other density gradient media are at room temperature (18-20°C) before use.[14]Store reagents according to manufacturer's instructions and allow them to equilibrate to the correct temperature before use.
Granulocyte Contamination If significant granulocyte contamination is observed, consider methods to deplete them, though this may also affect T-cell populations.Process blood promptly after collection to minimize granulocyte activation and contamination.[1]

Issue 2: Poor PBMC Viability and Recovery After Thawing

Potential Cause Troubleshooting Step Prevention
Improper Freezing Technique Review the freezing protocol. Ensure a slow, controlled cooling rate was used.Use a controlled-rate freezer or a validated isopropanol-filled freezing container (e.g., Mr. Frosty™).[8][10]
Inappropriate Cryopreservation Medium Ensure the cryopreservation medium contained the correct concentration of DMSO (typically 10%) and a protein source like FBS or HSA.[6][10]Prepare fresh cryopreservation medium and keep it cold before use.[8]
Suboptimal Long-Term Storage Check storage records. Prolonged storage at -80°C can significantly reduce viability.Store cryopreserved PBMCs in the vapor phase of liquid nitrogen (below -135°C) for long-term preservation.[8][10]
Incorrect Thawing Procedure Review the thawing protocol. Thawing should be rapid, but the subsequent dilution of the cryoprotectant should be slow and gradual.[11][15]Thaw vials quickly in a 37°C water bath, then slowly add warm medium to the cells to dilute the DMSO.[11]
Mechanical Stress During Handling Handle cells gently at all stages. Avoid vigorous vortexing or pipetting.Use wide-bore pipette tips and gentle mixing techniques.
High Cell Death Leading to Clumping Add DNase to the washing medium after thawing to break down DNA from dead cells.[12]Optimize all steps of the cryopreservation and thawing process to maximize initial viability.

Quantitative Data Summary

Table 1: Impact of Blood Processing Time on PBMC Viability and Function

Time to Processing PBMC Viability (%) PBMC Recovery (%) IFN-γ ELISPOT Response
< 8 hours~96%~83%Baseline
24 hours~92%~53%36-56% reduction[1][5]

Table 2: Comparison of Cryopreservation Media on Post-Thaw Viability

Cryopreservation Medium Typical Post-Thaw Viability (%) Notes
90% FBS + 10% DMSO>90%A commonly used and effective medium.[6][10]
12.5% HSA in RPMI + 10% DMSO>90%An alternative for applications where FBS is not desirable.[10]
Serum-free cryopreservation medium (e.g., CryoStor® CS10)High viabilityProvides a safe, protective environment and is animal component-free.[8]

Experimental Protocols

Protocol 1: PBMC Isolation by Density Gradient Centrifugation

  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS) at room temperature.

  • Carefully layer the diluted blood over Ficoll-Paque (or a similar density gradient medium) in a conical tube. The recommended ratio is 2 parts diluted blood to 1 part Ficoll-Paque.

  • Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.[16]

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets).

  • Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.

  • Wash the collected PBMCs with PBS or RPMI-1640 medium by centrifuging at 300 x g for 10 minutes at room temperature.[9]

  • Repeat the wash step at least once more.

  • Resuspend the final PBMC pellet in the appropriate medium for cell counting and viability assessment (e.g., using trypan blue exclusion).

Protocol 2: Cryopreservation of PBMCs

  • Centrifuge the isolated PBMCs and resuspend the cell pellet in cold cryopreservation medium (e.g., 90% heat-inactivated FBS and 10% DMSO) at a concentration of 5-10 x 10^6 cells/mL.[9]

  • Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

  • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™) and place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[8][10]

  • For long-term storage, transfer the vials to the vapor phase of liquid nitrogen (below -135°C) the next day.[8]

Protocol 3: Thawing of Cryopreserved PBMCs

  • Warm complete RPMI medium to 37°C in a water bath.

  • Quickly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.[11][13]

  • Wipe the outside of the vial with 70% ethanol before opening in a sterile hood.

  • Slowly transfer the thawed cells to a new conical tube.

  • Gradually add warm complete RPMI medium dropwise to the cell suspension while gently swirling the tube. Add the first few mL very slowly to avoid osmotic shock.

  • Bring the volume up to 10-15 mL with warm medium.

  • Centrifuge the cells at 300-400 x g for 10 minutes at room temperature.[13]

  • Discard the supernatant and gently resuspend the cell pellet in fresh, warm medium.

  • Perform a cell count and viability assessment.

  • For functional assays, it is recommended to rest the cells overnight in a 37°C incubator.[13]

Visualizations

experimental_workflow cluster_collection Blood Collection & Handling cluster_isolation PBMC Isolation cluster_cryopreservation Cryopreservation cluster_assay Thawing & Assay blood_collection Whole Blood Collection (Heparin/EDTA) handling Process within 8h blood_collection->handling dilution Dilute Blood handling->dilution layering Layer on Ficoll dilution->layering centrifugation Density Gradient Centrifugation layering->centrifugation harvest Harvest PBMC Layer centrifugation->harvest washing Wash Cells harvest->washing resuspend_freeze Resuspend in Cryopreservation Medium washing->resuspend_freeze aliquot Aliquot into Cryovials resuspend_freeze->aliquot controlled_freeze Controlled Rate Freezing (-1°C/min) aliquot->controlled_freeze storage Store in Liquid Nitrogen (Vapor Phase) controlled_freeze->storage thawing Rapid Thaw, Slow Dilution storage->thawing rest Overnight Rest (Optional but Recommended) thawing->rest assay HBV T-Cell Assay rest->assay troubleshooting_workflow start Low PBMC Viability Post-Thaw check_thawing Review Thawing Protocol: Rapid thaw, slow dilution? start->check_thawing thawing_ok Thawing Protocol OK check_thawing->thawing_ok Yes improve_thawing Action: Re-train on proper thawing technique. check_thawing->improve_thawing No check_freezing Review Freezing Protocol: Controlled rate (-1°C/min)? freezing_ok Freezing Protocol OK check_freezing->freezing_ok Yes improve_freezing Action: Use controlled-rate freezer or validated container. check_freezing->improve_freezing No check_storage Review Storage Conditions: Liquid Nitrogen Vapor Phase? storage_ok Storage Conditions OK check_storage->storage_ok Yes improve_storage Action: Transfer samples to liquid nitrogen for long-term storage. check_storage->improve_storage No check_handling Review Cell Handling: Gentle mixing, no vortexing? handling_ok Handling OK check_handling->handling_ok Yes improve_handling Action: Implement gentle handling procedures. check_handling->improve_handling No thawing_ok->check_freezing freezing_ok->check_storage storage_ok->check_handling final_check Assess viability of a newly thawed vial handling_ok->final_check improve_thawing->final_check improve_freezing->final_check improve_storage->final_check improve_handling->final_check

References

dealing with high background in flow cytometry after peptide stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Flow Cytometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of high background signal after peptide stimulation in flow cytometry experiments.

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence in my flow cytometry data after peptide stimulation?

High background fluorescence after peptide stimulation can originate from several sources. The most common culprits include:

  • Dead Cells: Dead cells have compromised membranes, leading to non-specific binding of antibodies and fluorescent dyes, as well as increased autofluorescence.[1][2] This is a very frequent cause of high background.

  • Non-Specific Antibody Binding: Antibodies can bind to cells in a non-antigen-specific manner. This can be due to interactions with Fc receptors on cells like monocytes and B cells, or from using too high a concentration of the antibody.[3][4]

  • Suboptimal Staining Protocol: Issues such as inadequate washing steps, which fail to remove unbound antibodies, or the use of buffers without protein (like BSA or FBS) can lead to increased non-specific binding.[5][6]

  • Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. Cell activation and death can further increase this intrinsic fluorescence.[1][7]

  • Compensation Errors: Incorrect compensation for the spectral overlap between different fluorochromes can create artificial positive signals, appearing as high background.[8]

  • Peptide Stimulation Conditions: The concentration of the peptide and the duration of the stimulation can affect cell viability. Over-stimulation can lead to activation-induced cell death, thereby increasing the number of dead cells and background.

Q2: How can I reduce the background caused by dead cells?

Excluding dead cells from your analysis is a critical step for clean flow cytometry data.[2][3]

  • Use a Viability Dye: This is the most effective method. There are two main types of viability dyes:

    • For live, unfixed cells: Use DNA-binding dyes like Propidium Iodide (PI) or 7-AAD. These dyes are excluded by live cells with intact membranes but enter and stain the DNA of dead cells.[9]

    • For cells that will be fixed and permeabilized: Use amine-reactive fixable viability dyes. These dyes covalently bind to proteins. Live cells with intact membranes will have minimal surface protein staining, while dead cells with compromised membranes will be intensely stained due to the abundance of intracellular proteins.[1] This staining is stable through fixation and permeabilization.

  • Optimize Cell Handling: Gentle sample preparation is key. Avoid harsh vortexing or high-speed centrifugation to maintain cell viability.[6][10] Use fresh samples whenever possible.[9][11]

Q3: My background is still high even after using a viability dye. What else can I do?

If dead cells have been excluded and you still observe high background, consider the following troubleshooting steps:

  • Optimize Antibody Concentrations: Titrate your antibodies to determine the optimal concentration that provides the best signal-to-noise ratio. Using too much antibody is a common cause of non-specific binding.[3][11]

  • Use an Fc Block: Before adding your specific antibodies, incubate your cells with an Fc receptor blocking reagent. This will prevent your antibodies from non-specifically binding to Fc receptors on cells like macrophages, monocytes, and B cells.[3][12][13]

  • Improve Washing Steps: Increase the number and/or volume of washes between antibody incubation steps to ensure all unbound antibodies are removed.[6][10] Including a small amount of detergent like Tween 20 in your wash buffer can also help.[10]

  • Include Protein in Buffers: Ensure your staining and wash buffers contain a source of protein, such as Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS). This helps to block non-specific binding sites on the cells.[5][14]

  • Check for Autofluorescence: Run an unstained control sample to assess the level of autofluorescence in your cells. If it is high, you may need to choose brighter fluorochromes for your markers of interest to distinguish the signal from the background.

  • Review Your Compensation: Ensure your single-stain compensation controls are correctly prepared and that the compensation matrix has been properly calculated and applied.[8][15] The compensation controls must be at least as bright as the signal in your fully stained samples.[16]

Q4: Could the peptide stimulation itself be causing the high background?

Yes, the stimulation conditions can contribute to high background.

  • Peptide Concentration: A very high concentration of peptide can be toxic to cells, leading to increased cell death. It is important to titrate the peptide concentration to find the optimal dose that induces a response without compromising viability. A final concentration of ≥ 1 µg/mL per peptide is a general recommendation to start with.[17]

  • Stimulation Time: The duration of stimulation is also critical. A typical incubation time is 5-6 hours.[17] Prolonged stimulation can lead to activation-induced cell death.

  • Protein Transport Inhibitors: When performing intracellular cytokine staining, a protein transport inhibitor like Brefeldin A or Monensin is used to trap cytokines inside the cell. However, these inhibitors can be toxic to cells, especially with prolonged exposure (>18 hours).[18] It is recommended to add the inhibitor about 1-2 hours after the start of the peptide stimulation.[17][18]

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing peptide stimulation experiments.

ParameterRecommended Range/ValueNotes
Cell Concentration 1 x 10⁶ cells/mLOptimal for staining and acquisition.[10]
Peptide Concentration Titrate; start with ~1 µg/mL per peptideHigh concentrations can be toxic.[17]
Stimulation Time 4-6 hoursOptimize for your specific system.[17][19]
Protein Transport Inhibitor Incubation Add 1-2 hours post-stimulation; total time <18 hoursBrefeldin A and Monensin can be toxic.[17][18]
Antibody Concentration Titrate for optimal signal-to-noiseVendor datasheets provide a starting point.[3][11]

Experimental Protocols

Protocol: Peptide Stimulation and Intracellular Cytokine Staining

This protocol provides a general framework. Optimization for specific cell types and peptides is recommended.

  • Cell Preparation:

    • Prepare a single-cell suspension of your cells of interest (e.g., PBMCs) in a suitable culture medium.

    • Adjust the cell concentration to approximately 1 x 10⁷ cells/mL.[17]

  • Peptide Stimulation:

    • Plate 100 µL of the cell suspension (1 x 10⁶ cells) into a 96-well plate.

    • Add your peptide at the predetermined optimal concentration. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., PMA/Ionomycin).[17]

    • Incubate at 37°C in a 5% CO₂ incubator for 1-2 hours.

    • Add a protein transport inhibitor (e.g., Brefeldin A) to block cytokine secretion.[17]

    • Continue incubation for an additional 4-5 hours.

  • Staining:

    • Harvest the cells and wash them with FACS buffer (PBS + 1-2% FBS or BSA).

    • Viability Staining: Resuspend the cells in PBS and add a fixable viability dye. Incubate according to the manufacturer's instructions, typically in the dark at 4°C.

    • Wash the cells with FACS buffer.

    • Surface Staining: Resuspend the cells in FACS buffer containing an Fc block and incubate for 10-15 minutes at 4°C.

    • Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 20-30 minutes in the dark at 4°C.

    • Wash the cells twice with FACS buffer.

    • Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization buffer and incubate according to the manufacturer's protocol.

    • Wash the cells with permeabilization buffer.

    • Intracellular Staining: Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular cytokines. Incubate for 30 minutes in the dark at room temperature or 4°C.

    • Wash the cells twice with permeabilization buffer.

  • Acquisition:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer as soon as possible.[10]

Visualizations

Troubleshooting Workflow for High Background

TroubleshootingWorkflow Start High Background Observed CheckDeadCells Used a Viability Dye? Start->CheckDeadCells AddViabilityDye Action: Add a viability dye and gate on live cells. CheckDeadCells->AddViabilityDye No CheckFcBlock Used Fc Block? CheckDeadCells->CheckFcBlock Yes AddViabilityDye->CheckFcBlock AddFcBlock Action: Add Fc receptor blocking step before staining. CheckFcBlock->AddFcBlock No CheckAntibodyTiter Antibody Titrated? CheckFcBlock->CheckAntibodyTiter Yes AddFcBlock->CheckAntibodyTiter TitrateAntibody Action: Titrate antibodies to find optimal concentration. CheckAntibodyTiter->TitrateAntibody No CheckWashing Washing Protocol Adequate? CheckAntibodyTiter->CheckWashing Yes TitrateAntibody->CheckWashing ImproveWashing Action: Increase wash steps/ volume. Add protein to buffer. CheckWashing->ImproveWashing No CheckCompensation Compensation Correct? CheckWashing->CheckCompensation Yes ImproveWashing->CheckCompensation ReviewCompensation Action: Review single-stain controls and compensation matrix. CheckCompensation->ReviewCompensation No CheckStimulation Stimulation Conditions Optimized? CheckCompensation->CheckStimulation Yes ReviewCompensation->CheckStimulation OptimizeStimulation Action: Titrate peptide concentration and stimulation time. CheckStimulation->OptimizeStimulation No Resolved Background Resolved CheckStimulation->Resolved Yes OptimizeStimulation->Resolved

Caption: A decision tree for troubleshooting high background in flow cytometry.

Experimental Workflow for Peptide Stimulation

PeptideStimulationWorkflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_stain Staining cluster_acq Analysis CellPrep Prepare Single-Cell Suspension PeptideStim Add Peptide (and Controls) CellPrep->PeptideStim AddInhibitor Add Protein Transport Inhibitor PeptideStim->AddInhibitor Viability Viability Staining AddInhibitor->Viability Surface Surface Staining (with Fc Block) Viability->Surface FixPerm Fixation & Permeabilization Surface->FixPerm Intracellular Intracellular Staining FixPerm->Intracellular Acquisition Acquire on Flow Cytometer Intracellular->Acquisition

Caption: Workflow for peptide stimulation and intracellular cytokine staining.

Signaling Pathway of T-Cell Activation

TCellActivation cluster_APC cluster_TCell APC Antigen Presenting Cell (APC) TCell T-Cell MHC MHC-Peptide Complex TCR T-Cell Receptor (TCR) MHC->TCR Recognition Signaling Downstream Signaling (e.g., ZAP70, LAT, SLP-76) TCR->Signaling Transcription Transcription Factor Activation (e.g., NFAT, AP-1) Signaling->Transcription Cytokine Cytokine Production (e.g., IFN-γ, TNF-α) Transcription->Cytokine

Caption: Simplified signaling pathway of T-cell activation by a peptide.

References

Technical Support Center: Best Practices for Storing and Handling Lyophilized HBV Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing lyophilized Hepatitis B Virus (HBV) peptides, ensuring their stability and proper handling is paramount for reproducible and accurate experimental outcomes. This guide provides detailed best practices, troubleshooting advice, and experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized HBV peptides upon arrival?

For long-term storage, lyophilized HBV peptides should be kept at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[1][2] Under these conditions, peptides can remain stable for several years. For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable.[2] It is crucial to protect the peptides from intense light.

Q2: What is the impact of temperature fluctuations on peptide stability?

Repeated freeze-thaw cycles can degrade peptides and should be avoided.[3] It is recommended to aliquot the lyophilized peptide into single-use vials before freezing to prevent the need to thaw the entire stock for each experiment. Avoid using frost-free freezers for long-term storage as their temperature cycles can be detrimental to peptide stability.[3]

Q3: How do I properly handle lyophilized peptides before reconstitution?

Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator.[1] This prevents condensation from forming inside the vial, as many peptides are hygroscopic and moisture can significantly reduce their long-term stability. Once opened, weigh out the desired amount of peptide quickly and reseal the vial, preferably under an inert gas like nitrogen or argon, before returning it to cold storage.

Q4: What is the general procedure for reconstituting lyophilized HBV peptides?

Before reconstitution, it is good practice to centrifuge the vial at a low speed (e.g., 12,000 x g for 20 seconds) to pellet all the lyophilized powder at the bottom of the tube.[1] The choice of solvent depends on the peptide's sequence and hydrophobicity. For many HBV peptides used in T-cell assays, initial solubilization in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) is recommended, followed by dilution with an aqueous buffer such as RPMI 1640 medium or phosphate-buffered saline (PBS).[2] The final concentration of DMSO should typically be kept below 1% (v/v) to avoid toxicity in biological assays.[2] Gently swirl or vortex the vial to dissolve the peptide. For peptides that are difficult to dissolve, brief sonication may be helpful.

Q5: How should I store reconstituted HBV peptide solutions?

Peptide solutions are significantly less stable than their lyophilized form. For optimal stability, reconstituted peptides should be aliquoted into single-use tubes and stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles of the aliquots. For short-term use, some peptide solutions can be stored at 4°C for up to a week, but this is sequence-dependent. Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln have a shorter shelf life in solution.[1]

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for the storage and handling of lyophilized HBV peptides.

Table 1: Recommended Storage Conditions for Lyophilized HBV Peptides

Storage DurationTemperatureKey Considerations
Long-term (months to years)-20°C or -80°CStore in a tightly sealed container with desiccant; avoid frost-free freezers.[2][3]
Short-term (days to weeks)4°CProtect from light and moisture.[2]
Room TemperatureNot RecommendedOnly for very brief periods during handling; protect from light and moisture.

Table 2: Stability of HBV Antigens Under Various Conditions

ConditionObservationReference
Temperature (HBsAg)Stable at refrigerated (4°C) and room temperature (20°C) for 6 months. Thermal melting point is near 56°C, with loss of antigenicity at 100°C.[4]
pH (HBsAg)High stability across a range of pH values typical for vaccine production and storage.[4]
Temperature (HBV Capsids)Generally robust; dissociate at pH 2 or 14, temperatures above 75°C, or in 0.1% SDS.[5]

Troubleshooting Guides

Issue 1: Poor Solubility of HBV Peptide

  • Possible Cause: The HBV peptide, particularly those derived from transmembrane or core regions, may be hydrophobic.

  • Troubleshooting Steps:

    • Review Peptide Characteristics: Analyze the amino acid sequence for hydrophobic residues.

    • Use an Organic Solvent: Attempt to dissolve the peptide in a small amount of a suitable organic solvent like DMSO, DMF, or acetonitrile.

    • Adjust pH: For acidic peptides, try reconstituting in a basic buffer. For basic peptides, use an acidic buffer.

    • Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.

    • Test a Small Amount First: Always try to dissolve a small aliquot of the peptide before committing the entire stock to a particular solvent.

Issue 2: Peptide Aggregation

  • Possible Cause: Hydrophobic interactions between peptide molecules can lead to aggregation, especially at high concentrations or in aqueous solutions.

  • Troubleshooting Steps:

    • Reconstitute at a Lower Concentration: Dissolving the peptide at a lower initial concentration can reduce the likelihood of aggregation.

    • Incorporate Chaotropic Agents: For in vitro assays where compatible, agents like guanidinium chloride or urea can be used to disrupt aggregates, though they will also denature the peptide.

    • Optimize Buffer Conditions: The pH and ionic strength of the buffer can influence aggregation. Experiment with different buffer compositions.

    • Visual Inspection: Before use, visually inspect the peptide solution for any precipitates or cloudiness. If present, centrifugation may be used to pellet the aggregates, but this will reduce the effective concentration of the soluble peptide.

Issue 3: Inconsistent Results in ELISA

  • Possible Cause: A variety of factors can lead to inconsistent ELISA results, including improper peptide handling, incorrect buffer preparation, or procedural errors.

  • Troubleshooting Steps:

    • Improper Washing: Ensure thorough but gentle washing between steps to remove unbound reagents. Improper washing can lead to high background.[6]

    • Incorrect Reagent Volumes or Concentrations: Double-check all pipetting volumes and calculations for sample dilutions, conjugate, and substrate solutions.[6]

    • Wrong Incubation Time or Temperature: Adhere strictly to the recommended incubation times and temperatures in your protocol.[6]

    • Contamination: Use fresh, sterile reagents and pipette tips to avoid cross-contamination between wells.[6]

    • Peptide Integrity: If you suspect the peptide has degraded, use a fresh aliquot for the assay.

Experimental Protocols

Protocol: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with HBV Peptides for ELISpot Assay

This protocol outlines a general procedure for stimulating PBMCs with HBV peptides to detect cytokine-secreting cells (e.g., IFN-γ) using an ELISpot assay.

Materials:

  • Cryopreserved or fresh PBMCs from HBV-infected or vaccinated individuals

  • Lyophilized HBV peptide pool (e.g., overlapping peptides from HBV core or envelope proteins)

  • DMSO (cell culture grade)

  • Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)

  • Recombinant human IL-2

  • Human IFN-γ ELISpot plates and reagents

  • Anti-CD28 antibody (optional, for co-stimulation)

Methodology:

  • Peptide Reconstitution:

    • Allow the lyophilized HBV peptide vial to equilibrate to room temperature.

    • Briefly centrifuge the vial to pellet the powder.

    • Reconstitute the peptide pool in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Further dilute the DMSO stock in complete RPMI 1640 medium to the desired working concentration (e.g., 10 µg/mL of each peptide). The final DMSO concentration in the cell culture should be less than 0.5%.

  • PBMC Preparation:

    • Thaw cryopreserved PBMCs quickly in a 37°C water bath and wash them with complete RPMI 1640 medium. If using fresh blood, isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Resuspend the cells in complete RPMI 1640 medium and perform a cell count to determine cell viability and concentration.

  • Cell Stimulation:

    • Plate the PBMCs in a 24-well plate at a density of 2 x 10^6 cells/well in 1 mL of complete RPMI 1640 medium.[7]

    • Add the diluted HBV peptide pool to the wells at a final concentration of 1-10 µg/mL per peptide.[7]

    • For co-stimulation, add anti-CD28 antibody at a final concentration of 1 µg/mL.

    • Include a negative control (medium with DMSO vehicle) and a positive control (e.g., phytohemagglutinin [PHA] at 5 µg/mL).

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Cell Culture and Expansion:

    • On day 3 and day 7 of culture, add fresh complete RPMI 1640 medium containing recombinant human IL-2 (e.g., 20 U/mL) to the wells.[7]

    • Continue to culture the cells for a total of 10-14 days to allow for the expansion of antigen-specific T cells.

  • ELISpot Assay:

    • After the expansion period, harvest the cells and wash them.

    • Perform the ELISpot assay according to the manufacturer's instructions. Briefly, add the expanded T cells to the IFN-γ pre-coated ELISpot plate and restimulate them with the same HBV peptide pool overnight.

    • Develop the plate the following day and count the spots, which represent individual cytokine-secreting cells.

Visualizations

HBV_Replication_Cycle cluster_extracellular Extracellular cluster_cell Hepatocyte HBV Virion HBV Virion Attachment and Entry Attachment and Entry HBV Virion->Attachment and Entry Uncoating Uncoating Attachment and Entry->Uncoating Nuclear Import Nuclear Import Uncoating->Nuclear Import cccDNA Formation cccDNA Formation Nuclear Import->cccDNA Formation Transcription Transcription cccDNA Formation->Transcription Viral RNA Translation Translation Transcription->Translation Viral Proteins Capsid Assembly Capsid Assembly Transcription->Capsid Assembly pgRNA Translation->Capsid Assembly Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription rcDNA Envelopment and Secretion Envelopment and Secretion Reverse Transcription->Envelopment and Secretion Envelopment and Secretion->HBV Virion Release

Caption: Overview of the Hepatitis B Virus (HBV) replication cycle within a hepatocyte.

T_Cell_Assay_Workflow Start Start Lyophilized HBV Peptide Lyophilized HBV Peptide Start->Lyophilized HBV Peptide PBMC Isolation PBMC Isolation Start->PBMC Isolation Reconstitution Reconstitution Lyophilized HBV Peptide->Reconstitution Cell Stimulation Cell Stimulation Reconstitution->Cell Stimulation PBMC Isolation->Cell Stimulation In Vitro Culture In Vitro Culture Cell Stimulation->In Vitro Culture Functional Assay Functional Assay In Vitro Culture->Functional Assay Data Analysis Data Analysis Functional Assay->Data Analysis

Caption: Experimental workflow for a T-cell based assay using lyophilized HBV peptides.

References

Technical Support Center: Quality Control for Synthetic HBV Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the quality control of synthetic Hepatitis B Virus (HBV) peptides used in research.

Frequently Asked Questions (FAQs)

1. What are the most critical quality control (QC) parameters for synthetic HBV peptides?

The most critical QC parameters are purity, identity, and concentration.

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC), this indicates the percentage of the target peptide in the sample.[1][2] Impurities can include deletion sequences, incompletely deprotected peptides, or by-products from synthesis.[3][4]

  • Identity: Confirmed by Mass Spectrometry (MS), this ensures the synthesized peptide has the correct molecular weight corresponding to its amino acid sequence.[1][2] Tandem MS (MS/MS) can be used for unambiguous sequence verification.[5]

  • Peptide Content (Net Peptide Content): Often determined by Amino Acid Analysis (AAA) or nitrogen analysis, this measures the actual amount of peptide in the lyophilized powder, which also contains water and counter-ions (like TFA from purification).[1][5] This is crucial for accurate dosing in experiments.

2. Why is the gross weight of my lyophilized peptide different from the net peptide content?

Lyophilized peptides are not 100% peptide. The gross weight includes bound water and counter-ions (e.g., trifluoroacetate, acetate) from the HPLC purification process. The net peptide content, which is typically 60-80% of the gross weight, represents the actual amount of the peptide.[5] For accurate concentration calculations, it is essential to use the net peptide content.

3. My synthetic HBV peptide won't dissolve. What should I do?

Peptide solubility is a common issue and depends heavily on the amino acid sequence.[6][7][8] Here is a systematic approach to solubilization:

  • Start with a small amount: Always test solubility on a small aliquot of your peptide first.[6][8]

  • Initial Solvent: Begin with sterile, distilled water.[6]

  • Assess the Charge:

    • Basic peptides (net positive charge): If insoluble in water, try adding a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[8][9]

    • Acidic peptides (net negative charge): If insoluble in water, try adding a small amount of 10% ammonium hydroxide (NH₄OH) or ammonium bicarbonate.[8][9]

    • Neutral or Hydrophobic peptides: These often require organic solvents. Start with acetonitrile, methanol, or isopropanol.[6] For highly hydrophobic peptides, a small amount of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to first dissolve the peptide, followed by dilution with your aqueous buffer.[6]

  • Sonication: Brief sonication can help break up aggregates and improve solubility.[8]

4. How should I store my synthetic HBV peptides?

Proper storage is crucial to prevent degradation.

  • Lyophilized Peptides: For long-term storage, keep peptides in their lyophilized form at -20°C or preferably -80°C in a sealed container with a desiccant.[10][11][12][13] Before opening, allow the vial to warm to room temperature to prevent condensation.[11][14]

  • Peptides in Solution: The shelf-life of peptides in solution is limited.[13] If necessary, dissolve the peptide in a sterile buffer at pH 5-6, aliquot into single-use volumes, and store at -20°C or -80°C.[13][14] Avoid repeated freeze-thaw cycles.[10][12][13]

  • Peptides with Specific Residues: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation and should be stored in an oxygen-free atmosphere.[12][13]

Troubleshooting Guides

Problem 1: Unexpected or No Biological Activity
Possible Cause Troubleshooting Step
Incorrect Peptide Concentration Verify the net peptide content using Amino Acid Analysis. Recalculate concentration based on net peptide content, not gross weight.[5]
Peptide Degradation Review storage and handling procedures. Check for repeated freeze-thaw cycles or improper storage temperatures.[13] Run a fresh HPLC and MS to check for degradation products.
Peptide Aggregation/Insolubility The peptide may not be fully dissolved in the assay buffer. Review the solubility testing protocol and try different solvents. Centrifuge the solution before use to pellet any undissolved peptide.[15]
Incorrect Peptide Sequence Confirm the peptide identity with Mass Spectrometry. If necessary, perform MS/MS sequencing.[5]
Oxidation If the peptide contains Cys, Met, or Trp, it may have oxidized. Use fresh, deoxygenated buffers for dissolution.[12]
Problem 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Inconsistent Peptide Aliquots Ensure the stock solution is homogenous before aliquoting. Vortex gently before each use.
Freeze-Thaw Cycles Prepare single-use aliquots to avoid repeated freezing and thawing of the stock solution.[13]
Batch-to-Batch Variation If using a new batch of peptide, perform full QC (HPLC, MS, AAA) to ensure it meets the same specifications as the previous batch.
Contamination of Stock Solution Use sterile buffers and tips. If bacterial contamination is suspected, filter the solution through a 0.2 µm filter.[12]
Problem 3: Discrepancies in Analytical Results (HPLC/MS)
Possible Cause Troubleshooting Step
Broad or Tailing Peaks in HPLC This may be due to interactions with residual silanols on the column. Adjust the mobile phase pH or try a different column chemistry.[4][16]
Multiple Peaks in MS This could indicate impurities, degradation products, or different salt adducts. Compare with the HPLC chromatogram.
Observed Mass Doesn't Match Theoretical Mass Check for common modifications (e.g., oxidation of Met, deamidation of Asn/Gln). Ensure the correct isotopes are being considered for monoisotopic mass.[1] Recalibrate the mass spectrometer.

Quantitative Data Summary

Quality Control Parameter Method Typical Specification Notes
Purity Reversed-Phase HPLC (RP-HPLC)[3][4]>95% for most research applications; >98% for sensitive assays (e.g., structural studies, in vivo use)Purity is typically assessed by the peak area at a specific wavelength (e.g., 220 nm).[3]
Identity Mass Spectrometry (ESI-MS or MALDI-TOF)[2][17]Observed Molecular Weight ± 1 Da of Theoretical Molecular WeightHigh-resolution MS provides greater accuracy.[1]
Net Peptide Content Amino Acid Analysis (AAA)[5][18][19]Typically 60-80% of gross weightProvides the most accurate quantification of peptide amount.[1]
Counter-ion Content Ion ChromatographyVaries (typically 10-30%)Important for calculating mass balance.[2]
Water Content Karl Fischer TitrationVaries (typically 5-15%)Important for calculating mass balance.[2]
Endotoxin Level Limulus Amebocyte Lysate (LAL) Assay< 0.1 EU/μg for in vivo studiesCrucial for peptides intended for use in cell-based assays or animal models.[5]

Experimental Protocols

Protocol 1: Purity Analysis by RP-HPLC

Objective: To determine the purity of the synthetic HBV peptide by separating it from synthesis-related impurities.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[3]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV absorbance at 220 nm.[3]

    • Column Temperature: 30-40 °C.[3]

    • Injection Volume: 10-20 µL.[3]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.[3] This should be optimized for the specific peptide.

Protocol 2: Identity Verification by Mass Spectrometry

Objective: To confirm that the molecular weight of the synthetic peptide matches its theoretical amino acid sequence.

Methodology:

  • Sample Preparation: Dilute the peptide solution (from HPLC analysis or a freshly prepared sample) in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid) to a final concentration of 1-10 pmol/µL.

  • Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer. ESI is often coupled with HPLC (LC-MS).[17]

  • Data Acquisition: Acquire spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.

  • Data Analysis: Deconvolute the resulting spectrum (for ESI-MS) to determine the monoisotopic mass of the peptide. Compare this experimental mass to the theoretical mass calculated from the peptide sequence.

Protocol 3: Net Peptide Content by Amino Acid Analysis (AAA)

Objective: To accurately quantify the amount of peptide in a sample.

Methodology:

  • Hydrolysis: An accurately weighed amount of the lyophilized peptide is hydrolyzed to its constituent amino acids. This is typically done using 6 M HCl at 110°C for 24 hours in the gas phase.[19]

  • Derivatization: The freed amino acids are derivatized to make them detectable (e.g., with phenyl isothiocyanate - PITC).[20][21]

  • Separation and Quantification: The derivatized amino acids are separated and quantified by HPLC.[20]

  • Calculation: The molar amount of each amino acid is determined by comparing its peak area to that of a known standard. The total peptide content is then calculated based on the known sequence and the initial weight of the sample.[1]

Visualizations

QC_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Quality Control Analysis cluster_2 Release Criteria Start Crude Synthetic Peptide Purify HPLC Purification Start->Purify Lyophilized Lyophilized Peptide Purify->Lyophilized HPLC Purity Check (RP-HPLC) Lyophilized->HPLC MS Identity Check (Mass Spec) Lyophilized->MS AAA Content Analysis (AAA) Lyophilized->AAA Purity_Check Purity >95%? HPLC->Purity_Check Identity_Check Mass Correct? MS->Identity_Check Pass Release for Experiment AAA->Pass Provides Net Content Data Purity_Check->Identity_Check Yes Fail Repurify or Resynthesize Purity_Check->Fail No Identity_Check->Pass Yes Identity_Check->Fail No

Caption: Standard quality control workflow for synthetic peptides.

Solubility_Troubleshooting Start Peptide does not dissolve in aqueous buffer Charge Determine Net Charge of Peptide Start->Charge Acidic Net Charge is Negative (Acidic) Charge->Acidic < 0 Basic Net Charge is Positive (Basic) Charge->Basic > 0 Neutral Net Charge is Zero (Neutral/Hydrophobic) Charge->Neutral = 0 Solvent_Acidic Add dilute NH4OH or basic buffer Acidic->Solvent_Acidic Solvent_Basic Add dilute Acetic Acid or acidic buffer Basic->Solvent_Basic Solvent_Neutral Try organic co-solvents (DMSO, DMF, ACN) Neutral->Solvent_Neutral Result Dissolved? Solvent_Acidic->Result Solvent_Basic->Result Solvent_Neutral->Result Success Success Result->Success Yes Failure Further Optimization Needed Result->Failure No

Caption: Decision tree for troubleshooting peptide solubility issues.

References

Technical Support Center: Interpreting Ambiguous Results in HBV Epitope Mapping Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HBV epitope mapping. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret ambiguous results in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the complexities of epitope mapping.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in my ELISA/ELISPOT assay?

High background can obscure true positive signals and is a frequent source of ambiguity. The primary causes include:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.[1]

  • Inadequate Washing: Residual unbound antibodies or other reagents can remain if washing steps are not thorough enough, leading to a false positive signal.[1][2]

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[3]

  • Contaminated Reagents: Reagents, including buffers and patient sera, can become contaminated with substances that cause non-specific reactions.[2]

  • Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample.

  • Improper Plate Coating: Uneven or incomplete coating of the antigen or capture antibody can expose the plate surface, leading to non-specific binding.[2]

Q2: I'm seeing a positive signal in my peptide microarray but not in my ELISPOT assay. What could be the reason?

This is a common point of ambiguity and often stems from the fundamental differences between the two assays:

  • Linear vs. Conformational Epitopes: Peptide microarrays typically present short, linear peptide sequences. A positive result indicates antibody binding to this linear sequence.[4] However, T-cell recognition in an ELISPOT assay often requires the peptide to be properly processed and presented by antigen-presenting cells (APCs) in the context of MHC molecules, which can be influenced by the peptide's ability to be cleaved from a larger protein and to bind within the MHC groove.

  • Nature of the Immune Response: A peptide microarray detects the presence of antibodies (a humoral response), while an IFN-γ ELISPOT assay measures a specific T-cell response (a cell-mediated response).[5][6] It is possible to have an antibody response to a particular epitope without a corresponding T-cell response, and vice versa.

  • Peptide Purity and Quality: Impurities or cross-contamination in the synthetic peptides used in the microarray could lead to false-positive antibody binding that is not reproducible in a cell-based assay like ELISPOT.[7]

Q3: How can I differentiate a true weak positive signal from background noise?

Distinguishing a genuine low-affinity interaction from experimental noise is crucial for accurate epitope identification.

  • Statistical Analysis: A common approach is to define a positive signal as one that is significantly higher than the mean signal of negative controls (e.g., mean + 3 standard deviations).

  • Titration Experiments: Serially diluting the antibody or patient serum can help. A true positive signal should show a dose-dependent decrease, while background noise will likely remain constant.

  • Alternative Assays: Techniques like surface plasmon resonance (SPR) can provide more detailed information on binding kinetics and help validate low-affinity interactions that are difficult to confirm with ELISA.[8]

  • Stringent Washing: Increasing the stringency of the wash steps (e.g., by adding a mild detergent like Tween-20) can help to remove weakly bound, non-specific antibodies.[1]

Q4: My in silico predictions for T-cell epitopes are not being validated in my ELISPOT experiments. Why is this happening?

Discrepancies between computational predictions and experimental results are common in T-cell epitope mapping.[9][10]

  • Prediction Algorithm Limitations: While powerful, prediction algorithms are not perfect and may not fully capture the complexities of antigen processing and presentation in vivo.

  • HLA Allele Specificity: The accuracy of predictions is highly dependent on the specific HLA allele. Some alleles are better characterized than others.

  • T-Cell Repertoire: The presence of a predicted epitope does not guarantee that an individual will have T-cells that can recognize it. The T-cell repertoire is shaped by both genetic factors and previous exposures.

  • Peptide-MHC Binding vs. T-Cell Recognition: A peptide may bind to an MHC molecule with high affinity (as predicted) but may not be recognized by a T-cell receptor.

Troubleshooting Guides

High Background in Immunoassays

High background can significantly impact the reliability of your results. The following table outlines common causes and solutions.

Potential Cause Recommended Solution Relevant Assay(s)
Inadequate BlockingIncrease blocking incubation time. Try a different blocking agent (e.g., 5% non-fat dry milk, 1-3% BSA).[1]ELISA, Peptide Microarray
Insufficient WashingIncrease the number of wash cycles. Increase the volume of wash buffer. Add a short soak time between washes.[2]ELISA, ELISPOT, Peptide Microarray
Antibody Concentration Too HighPerform a titration experiment to determine the optimal antibody concentration.ELISA, ELISPOT
Reagent ContaminationUse sterile technique. Prepare fresh buffers. Filter reagents if necessary.[2]All
Non-Specific Secondary Antibody BindingUse a pre-adsorbed secondary antibody. Run a control with no primary antibody.ELISA
Over-development of SubstrateReduce substrate incubation time. Read the plate immediately after adding the stop solution.ELISA, ELISPOT
Ambiguous ELISPOT Results

The following table provides guidance on interpreting and troubleshooting common ambiguous results in ELISPOT assays.

Observation Potential Cause Recommended Solution
No Spots or Very Few Spots Insufficient number of responding cells.Increase the number of cells per well.[11]
Cells are not properly stimulated.Use a positive control stimulant (e.g., PHA) to verify cell viability and function.[9][11]
Incorrect antibody concentrations.Titrate capture and detection antibodies.[11]
Fuzzy or Poorly Defined Spots Plate was moved during incubation.Ensure the incubator is stable and not disturbed.[12]
Membrane was not properly pre-wetted.Ensure the membrane is fully wetted with ethanol before coating.[12]
Over-stimulation of cells.Reduce the concentration of the stimulating peptide or the incubation time.[12]
Confluent or Merged Spots Too many responding cells.Decrease the number of cells per well.[12]
Over-incubation.Reduce the cell incubation time.[12]

Experimental Protocols

Protocol 1: IFN-γ ELISPOT Assay for T-Cell Epitope Mapping

This protocol outlines a typical workflow for identifying T-cell epitopes using an IFN-γ ELISPOT assay.

  • Plate Coating:

    • Pre-wet the ELISPOT plate membrane with 35% ethanol for 1 minute.

    • Wash the plate 3 times with sterile PBS.

    • Coat the wells with an anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

  • Cell Preparation and Stimulation:

    • The next day, wash the plate 3 times with PBS to remove the unbound capture antibody.

    • Block the plate with RPMI medium containing 10% FBS for at least 1 hour at 37°C.

    • Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) from the HBV patient.

    • Add 2x10^5 PBMCs to each well.

    • Add the synthetic HBV peptides (typically at a final concentration of 10 µg/mL) to the corresponding wells.

    • Include a negative control (cells with no peptide) and a positive control (cells with a mitogen like PHA).[10]

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

    • Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP).

    • Monitor spot development and stop the reaction by washing with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISPOT reader.

Protocol 2: Peptide ELISA for B-Cell Epitope Mapping

This protocol describes a standard indirect ELISA to screen for antibody responses to HBV peptides.

  • Plate Coating:

    • Dilute synthetic HBV peptides in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 1-10 µg/mL.

    • Add 100 µL of the peptide solution to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS-T) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Dilute patient serum (typically 1:100 to 1:1000) in blocking buffer.

    • Add 100 µL of the diluted serum to each well.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody, diluted in blocking buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

Troubleshooting_High_Background cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal cause1 Inadequate Blocking start->cause1 cause2 Insufficient Washing start->cause2 cause3 High Antibody Concentration start->cause3 cause4 Contaminated Reagents start->cause4 sol1 Optimize Blocking Agent and Incubation Time cause1->sol1 sol2 Increase Wash Steps and Volume cause2->sol2 sol3 Titrate Primary and Secondary Antibodies cause3->sol3 sol4 Prepare Fresh Buffers and Filter Reagents cause4->sol4

Caption: Troubleshooting workflow for high background in immunoassays.

Experimental_Workflow_Discrepancy cluster_investigation Investigation Steps cluster_explanation Potential Explanations start Ambiguous Result: Peptide Array (+) vs. ELISPOT (-) step1 Review Assay Principles start->step1 step2 Check Peptide Quality start->step2 step3 Assess Immune Response Type start->step3 exp1 Linear (Array) vs. Processed (ELISPOT) Epitope Recognition step1->exp1 exp2 Peptide Impurities/ Cross-Contamination step2->exp2 exp3 Humoral (Antibody) Response Present, but no Cell-Mediated (T-Cell) Response step3->exp3

Caption: Logical workflow for investigating discrepancies between peptide array and ELISPOT results.

References

Validation & Comparative

A Researcher's Guide to Validating the Immunogenicity of Synthetic HBV Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for a therapeutic vaccine for chronic Hepatitis B (CHB) infection hinges on the successful design and validation of synthetic peptides that can elicit a robust and targeted immune response. Unlike prophylactic vaccines, which prevent initial infection, therapeutic vaccines aim to clear the virus in chronically infected individuals by stimulating the patient's own immune system. Synthetic long peptides (SLPs) are a promising strategy, as they can be engineered to contain multiple T-cell epitopes, driving both CD4+ and CD8+ T-cell responses essential for viral clearance.[1][2]

This guide provides an objective comparison of methodologies and considerations for validating the immunogenicity of synthetic Hepatitis B Virus (HBV) peptides, supported by experimental data and detailed protocols.

Comparing Immunogenic Performance: Adjuvants and Peptide Formulations

The immunogenicity of a synthetic peptide is not solely dependent on its amino acid sequence; the formulation, particularly the choice of adjuvant, is critical. Adjuvants enhance the immune response to an antigen, ensuring a more potent and durable effect.[1][3] Below is a comparison of outcomes from studies utilizing different adjuvants with HBV antigens.

Table 1: Comparison of Antibody Responses with Different Adjuvants

Adjuvant SystemAntigenModelKey Outcome (Anti-HBs Titer)Reference
MF59 Recombinant HBsAg (PreS2+S)Baboons38- to 127-fold higher than alum after 3rd immunization.[4]--INVALID-LINK--
AS04 (Alum + MPL)Recombinant HBsAgHumansInduces higher antibody titers than alum alone.[5]--INVALID-LINK--
1018 ISS (CpG oligonucleotide)Recombinant HBsAgHumans100% seroprotection vs. 73.1% for conventional alum vaccine after 3rd dose in adults 40-70.[6]--INVALID-LINK--
Alum Recombinant HBsAgHumansStandard adjuvant, but has a strong bias towards Th2 (antibody-mediated) responses.[5]--INVALID-LINK--

Anti-HBs Titer: Antibody to Hepatitis B surface antigen. A titer ≥10 mIU/mL is considered protective.[7]

Key Experimental Assays for Immunogenicity Validation

Validating the immunogenicity of synthetic HBV peptides requires a multi-faceted approach to characterize both humoral (antibody-based) and cellular (T-cell-based) immunity.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Purpose: To quantify the concentration of antibodies (e.g., anti-HBs) in serum, providing a measure of the humoral immune response.

  • Alternative: Radioimmunoassay (RIA) can also be used for antibody detection.[8]

Enzyme-Linked Immunospot (ELISpot) Assay
  • Purpose: To quantify the frequency of cytokine-secreting T-cells (e.g., IFN-γ producing cells) upon stimulation with the synthetic peptide. This is a highly sensitive method for assessing T-cell activation.[9][10]

  • Alternative: Intracellular Cytokine Staining (ICS) followed by flow cytometry can also measure cytokine production at a single-cell level and distinguish between CD4+ and CD8+ T-cell responses.[9]

T-Cell Proliferation Assay
  • Purpose: To measure the proliferation of T-cells in response to stimulation with the synthetic peptide. This is often assessed by the incorporation of labeled nucleotides (e.g., using BrdU) or dye dilution assays (e.g., CFSE).

Experimental Workflows and Signaling

The overall process of validating a synthetic peptide vaccine involves several key stages, from initial design to the final analysis of the immune response. Adjuvants often work by activating specific signaling pathways within antigen-presenting cells (APCs), such as dendritic cells, to enhance the immune response.

G cluster_0 Phase 1: Peptide Design & Formulation cluster_1 Phase 2: Immunization & Sample Collection cluster_2 Phase 3: Immunogenicity Analysis P1 In-Silico Epitope Prediction P2 Peptide Synthesis & Purification P1->P2 P3 Formulation with Adjuvant (e.g., TLR agonist) P2->P3 I1 Animal Model Immunization P3->I1 I2 Booster Doses I1->I2 I3 Serum & Splenocyte Collection I2->I3 A1 ELISA (Antibody Titer) I3->A1 A2 ELISpot (IFN-γ Secretion) I3->A2 A3 Flow Cytometry (T-Cell Subsets) I3->A3

Caption: General workflow for synthetic peptide vaccine validation.

Many modern adjuvants are Toll-like receptor (TLR) agonists. For example, Monophosphoryl lipid A (MPL), a component of the AS04 adjuvant, is a TLR4 agonist. The activation of these pathways in dendritic cells is crucial for initiating a potent adaptive immune response.

G TLR Toll-like Receptor (TLR) on Dendritic Cell MyD88 MyD88 Adaptor Protein TLR->MyD88 Adjuvant TLR Agonist Adjuvant (e.g., MPL) Adjuvant->TLR NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Cytokines Upregulation Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB->Upregulation TCell Enhanced T-Cell Activation & Priming Cytokines->TCell Upregulation->TCell

Caption: Simplified TLR signaling pathway activated by an adjuvant.

Detailed Experimental Protocols

Protocol 1: Indirect ELISA for Anti-HBsAg IgG
  • Coating: Dilute recombinant HBsAg to 2 µg/mL in coating buffer (bicarbonate/carbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (PBS with 1% Bovine Serum Albumin (BSA)). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Prepare serial dilutions of test sera and control sera in dilution buffer (PBS with 0.1% BSA). Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP) diluted in dilution buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step five times.

  • Detection: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of 2N H₂SO₄ to stop the reaction.

  • Reading: Read the optical density (OD) at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value greater than a pre-determined cut-off (e.g., 2.1 times the mean of negative controls).

Protocol 2: IFN-γ ELISpot Assay
  • Plate Preparation: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% Fetal Bovine Serum (FBS) for 2 hours at 37°C.

  • Cell Plating: Prepare splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from immunized animals or patients. Add 2.5 x 10⁵ to 5 x 10⁵ cells per well.

  • Stimulation: Add the synthetic HBV peptide to the wells at a final concentration of 5-10 µg/mL. Use a mitogen (e.g., Concanavalin A) as a positive control and medium alone as a negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Washing: Wash the plate to remove cells, first with PBS and then with PBS containing 0.05% Tween-20.

  • Detection Antibody: Add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add Streptavidin-Alkaline Phosphatase (AP) conjugate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Development: Add BCIP/NBT substrate. Incubate in the dark until distinct spots emerge (15-30 minutes).

  • Final Wash: Stop the reaction by washing thoroughly with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot-Forming Units (SFU) per million cells.

Conclusion

The validation of synthetic HBV peptides is a rigorous process that requires careful selection of epitopes, appropriate formulation with potent adjuvants, and comprehensive immunological assessment. By comparing different adjuvant systems and employing a suite of standardized assays such as ELISA and ELISpot, researchers can effectively quantify and characterize the humoral and cellular immune responses. This systematic approach is paramount for advancing the most promising peptide candidates into clinical trials and ultimately developing an effective therapeutic vaccine for chronic hepatitis B.[11][12]

References

A Comparative Guide to T-Cell Responses Against Hepatitis B Virus HBsAg Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular immune response, particularly the activity of T-cells, is critical in the control and clearance of Hepatitis B virus (HBV) infection. The HBV surface antigen (HBsAg) is a major target for this immune response. Understanding the nuances of T-cell reactivity to different HBsAg epitopes is paramount for the development of effective immunotherapies and vaccines. This guide provides a comparative overview of T-cell responses to various HBsAg epitopes, supported by experimental data and detailed methodologies.

Quantitative Analysis of T-Cell Responses to HBsAg Epitopes

The following table summarizes the quantitative data on T-cell responses to different HBsAg epitopes as reported in various studies. These responses are typically measured by the frequency of cytokine-producing T-cells or the proliferative capacity of T-cells upon stimulation with specific epitopes.

HBsAg Epitope (Amino Acid Position)T-Cell TypeHLA RestrictionExperimental AssayKey Quantitative FindingsReference
Env 183-191CD8+HLA-A2TCR-T cell spiking in whole bloodIFN-γ and Granzyme B levels >10 pg/mL detected with 50-100 engineered T-cells per 320 μL of blood.[1][2][1][2]
S 255-273T-helperNot specifiedLymphoproliferation assayIdentified as a novel T-cell epitope.[3][3]
S 310-329T-helperNot specifiedLymphoproliferation assayIdentified as a novel T-cell epitope.[3][3]
S 339-346T-helperNot specifiedLymphoproliferation assayIdentified as a novel T-cell epitope.[3][3]
S 389-397T-helperNot specifiedLymphoproliferation assayIdentified as a novel T-cell epitope.[3][3]
S 313-320T-helperHLA-DRLymphoproliferation assayIdentified as a major immunodominant peptide.[3][3]
S 298-311T-helperNot specifiedLymphoproliferation assayContains a T-helper epitope.[3][3]
S 313-321T-helperNot specifiedLymphoproliferation assayContains a T-helper epitope.[3][3]
S 193-202CD4+HLA-DPw4Not specifiedImmunodominant epitope for CD4+ HBsAg-specific T-cells.[3][3]
S 24-28T-helperNot specifiedNot specifiedConstitutes an immunodominant "helper" determinant.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess T-cell responses to HBsAg epitopes.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.

  • Principle: This assay captures cytokines secreted by activated T-cells onto a membrane coated with a specific anti-cytokine antibody. The captured cytokine is then detected by a second, biotinylated anti-cytokine antibody, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of colored spots, each representing a single cytokine-producing cell.

  • Protocol Outline:

    • Plate Coating: 96-well plates are pre-coated with an anti-IFN-γ monoclonal antibody.

    • Cell Seeding: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples and seeded into the wells at a concentration of 400,000 cells per well.[2]

    • Stimulation: Cells are stimulated with pools of overlapping 15-mer peptides (2 µg/mL) covering the HBsAg protein for 18-24 hours.[2][5][6] A negative control (DMSO) and a positive control (PHA) are included.[2]

    • Detection: After incubation, the plates are washed, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of streptavidin-alkaline phosphatase.

    • Development: The spots are visualized by adding a BCIP/NBT substrate.

    • Analysis: The number of spot-forming cells (SFCs) is quantified using an automated ELISpot reader. A positive response is typically defined as the number of SFCs in stimulated wells being significantly higher (e.g., 2 times) than the negative control wells.[2]

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of T-cells by identifying cell surface markers and intracellular cytokines simultaneously.

  • Principle: T-cells are stimulated with specific antigens, and a protein transport inhibitor is added to cause cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The stained cells are then analyzed by flow cytometry.

  • Protocol Outline:

    • Cell Stimulation: PBMCs are stimulated with HBsAg peptide pools for a defined period. A protein transport inhibitor (e.g., Brefeldin A) is added during the last few hours of stimulation.

    • Surface Staining: Cells are washed and stained with antibodies against surface markers like CD3, CD4, and CD8.

    • Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to access intracellular proteins.

    • Intracellular Staining: Permeabilized cells are stained with fluorescently labeled antibodies against cytokines such as IFN-γ, TNF-α, and IL-2.

    • Flow Cytometry Analysis: The cells are acquired on a flow cytometer, and the data is analyzed to determine the percentage of CD4+ and CD8+ T-cells producing specific cytokines in response to HBsAg epitopes.

Lymphoproliferation Assay

This assay measures the proliferation of T-cells in response to antigenic stimulation, indicating a memory T-cell response.

  • Principle: T-cells, upon recognizing their specific antigen presented by antigen-presenting cells (APCs), will proliferate. This proliferation can be measured by the incorporation of a radioactive nucleotide (e.g., [3H]-thymidine) or a fluorescent dye (e.g., CFSE) into the DNA of dividing cells.

  • Protocol Outline:

    • Cell Culture: PBMCs (4 × 10^5/well) are cultured in 96-well round-bottomed microtiter plates.[3]

    • Antigen Stimulation: The cells are stimulated with HBsAg particles (e.g., at a final concentration of 3 µg/ml) for 6 days.[3] Unstimulated cells serve as a negative control, and a mitogen or another antigen like Tetanus Toxoid (TT) can be used as a positive control.[3]

    • Proliferation Measurement:

      • [3H]-thymidine incorporation: During the last 18 hours of culture, [3H]-thymidine is added to the wells. The amount of incorporated radioactivity, which is proportional to the degree of cell proliferation, is measured using a scintillation counter.

      • CFSE dilution: Cells are labeled with CFSE before stimulation. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity, which can be measured by flow cytometry.

    • Data Analysis: The results are often expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (CPM) or percentage of divided cells in the stimulated cultures to that in the unstimulated cultures. An SI ≥ 3 is generally considered a positive response.[3]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for T-Cell Response Analysis

experimental_workflow cluster_sample_processing Sample Processing cluster_assays T-Cell Function Assays cluster_stimulation Antigen Stimulation cluster_readout Data Readout & Analysis blood_sample Whole Blood Sample pbmc_isolation PBMC Isolation blood_sample->pbmc_isolation peptide_pools HBsAg Peptide Pools elispot ELISpot elispot_readout Cytokine Spot Forming Units elispot->elispot_readout ics Intracellular Cytokine Staining ics_readout Cytokine-positive T-cell Frequency ics->ics_readout proliferation Lymphoproliferation Assay proliferation_readout Stimulation Index proliferation->proliferation_readout peptide_pools->elispot peptide_pools->ics peptide_pools->proliferation

Caption: Workflow for analyzing T-cell responses to HBsAg epitopes.

T-Cell Receptor Signaling Pathway

tcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD4_CD8 CD4 or CD8 CD4_CD8->Lck MHC_peptide MHC-peptide complex on APC MHC_peptide->TCR ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK IP3 IP3 -> Ca2+ influx PLCg->IP3 DAG DAG -> PKC PLCg->DAG NFAT NFAT IP3->NFAT NFkB NF-κB DAG->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_expression Gene Expression (Cytokines, etc.) NFAT->Gene_expression AP1->Gene_expression NFkB->Gene_expression

Caption: Simplified T-cell receptor signaling cascade upon antigen recognition.

References

Validation of HBV HBsAg aa:208-216 as a CD8+ T-Cell Epitope: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Hepatitis B Virus (HBV) surface antigen (HBsAg) derived peptide, amino acids 208-216 (HBV Seq2 aa:208-216), as a validated CD8+ T-cell epitope. The following sections present experimental data comparing its immunogenicity with other HBsAg-derived epitopes, detailed protocols for key validation assays, and visualizations of the underlying immunological processes.

Comparative Immunogenicity of HBsAg CD8+ T-Cell Epitopes

The validation of a peptide as a genuine CD8+ T-cell epitope relies on demonstrating its ability to elicit a specific immune response. This is often quantified by measuring the frequency of responding T-cells or their cytotoxic capacity. Below are summaries of experimental data comparing HBV HBsAg aa:208-216 to other potential epitopes.

IFN-γ ELISpot Assay Data

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of CD8+ T-cell epitope validation, it is commonly used to measure the number of T-cells that produce interferon-gamma (IFN-γ) upon stimulation with a specific peptide.

Table 1: Comparative IFN-γ Secretion by Splenocytes from Immunized Mice

EpitopeImmunization GroupMean IFN-γ Spot Forming Units (SFU) / 5x10^5 splenocytes (± SD)
HBsAg aa:208-216 HBsAg + Alum-CpG-HH2~150 (± 25)
HBsAg aa:126-138HBsAg + Alum-CpG-HH2~125 (± 20)
HBsAg aa:208-216HBsAg + Alum-CpG~100 (± 15)
HBsAg aa:126-138HBsAg + Alum-CpG~80 (± 10)
HBsAg aa:208-216HBsAg + Alum~50 (± 8)
HBsAg aa:126-138HBsAg + Alum~40 (± 5)

Data adapted from a study evaluating novel adjuvants with HBsAg in C57BL/6 mice. The combination of HBsAg with Al-CpG-HH2 adjuvant induced a significant IFN-γ secretion in response to both HBsAg aa:208-216 and HBsAg aa:126-138 peptides[1].

Chromium-51 Release Assay Data

The chromium-51 (⁵¹Cr) release assay is a classic method to measure the cytotoxic activity of T-lymphocytes (CTLs). Target cells are labeled with radioactive ⁵¹Cr, and if they are lysed by CTLs, the released ⁵¹Cr into the supernatant is quantified.

Table 2: Comparative Cytotoxic T-Lymphocyte (CTL) Activity in Immunized Mice

EpitopeVaccine PlasmidEffector:Target RatioPercent Specific Lysis (± SD)
HBsAg aa:208-216 pMulE/hsp50:1~55% (± 5%)
HBsAg aa:172-191pMulE/hsp50:1~45% (± 4%)
HBsAg aa:28-39pMulE/hsp50:1~30% (± 3%)
HBsAg aa:198-209pMulE/hsp50:1~25% (± 2%)
HBsAg aa:208-216 pMulE50:1~40% (± 4%)
HBsAg aa:172-191pMulE50:1~35% (± 3%)
HBsAg aa:28-39pMulE50:1~20% (± 2%)
HBsAg aa:198-209pMulE50:1~15% (± 1.5%)

Data is derived from a study utilizing a polytope DNA vaccine (pMulE) with and without a heat shock protein 70 (hsp) adjuvant in C57BL/6 (H-2b) and BALB/c (H-2d) mice. The splenocytes from immunized mice were re-stimulated in vitro with the indicated CTL epitope peptides and used in a standard ⁵¹Cr release assay[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

IFN-γ ELISpot Assay Protocol

This protocol outlines the steps for performing an IFN-γ ELISpot assay to enumerate HBV peptide-specific T-cells.

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol for 1 minute.

    • Wash the plate three times with 150 µL of sterile PBS.

    • Coat the wells with 100 µL of anti-IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.

  • Cell Preparation and Stimulation:

    • The following day, wash the plate three times with sterile PBS to remove unbound antibody.

    • Block the membrane with 200 µL of complete RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.

    • Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or splenocytes.

    • Decant the blocking medium and add 100 µL of the cell suspension (e.g., 2 x 10^5 to 5 x 10^5 cells) to each well.

    • Add 100 µL of the HBV peptide (e.g., HBsAg aa:208-216) at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection and Development:

    • Wash the plate six times with PBS containing 0.05% Tween 20 (PBST) to remove the cells.

    • Add 100 µL of biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate six times with PBST.

    • Add 100 µL of streptavidin-alkaline phosphatase (ALP) conjugate and incubate for 1 hour at room temperature.

    • Wash the plate six times with PBST.

    • Add 100 µL of a BCIP/NBT substrate solution and incubate in the dark until distinct spots emerge.

    • Stop the reaction by washing thoroughly with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Chromium-51 Release Assay Protocol

This protocol details the measurement of CTL-mediated cytotoxicity using the ⁵¹Cr release method.

  • Target Cell Labeling:

    • Harvest target cells (e.g., peptide-pulsed lymphoblasts or a cell line expressing the relevant MHC class I).

    • Resuspend 1 x 10^6 target cells in 100 µL of culture medium and add 100 µCi of Na₂⁵¹CrO₄.

    • Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.

    • Wash the labeled target cells three times with a large volume of culture medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.

  • Cytotoxicity Assay:

    • Plate effector cells (e.g., peptide-stimulated PBMCs or splenocytes) in triplicate in a 96-well round-bottom plate at various effector-to-target (E:T) ratios.

    • Add 100 µL of the labeled target cell suspension (1 x 10^4 cells) to each well.

    • For maximum release, add 100 µL of 5% Triton X-100 to a set of wells with only target cells.

    • For spontaneous release, add 100 µL of medium to another set of wells with only target cells.

    • Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • After incubation, centrifuge the plate at 200 x g for 5 minutes.

    • Carefully harvest 100 µL of the supernatant from each well and transfer to counting tubes.

    • Measure the radioactivity (counts per minute, CPM) in a gamma counter.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Visualizations

The following diagrams illustrate key pathways and workflows related to the validation of CD8+ T-cell epitopes.

CD8_T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell HBV_Protein HBV Protein Proteasome Proteasome HBV_Protein->Proteasome Peptides Peptides (e.g., aa:208-216) Proteasome->Peptides TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER MHC_Peptide_Complex MHC I-Peptide Complex ER->MHC_Peptide_Complex Peptide Loading MHC_I MHC Class I MHC_I->ER APC_Surface MHC_Peptide_Complex->APC_Surface CD8 CD8 Co-receptor TCR T-Cell Receptor (TCR) APC_Surface->TCR Recognition T_Cell_Surface T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation CD8->T_Cell_Activation Proliferation Proliferation & Differentiation T_Cell_Activation->Proliferation CTL Cytotoxic T-Lymphocyte (CTL) Proliferation->CTL

Caption: MHC Class I antigen presentation pathway leading to CD8+ T-cell activation.

Experimental_Workflow cluster_Sample Sample Source cluster_Stimulation In Vitro Stimulation cluster_Assays Functional Assays cluster_Readout Data Output Sample PBMCs from Immunized Mice or Patients Incubation Co-incubation Sample->Incubation Peptide_Pool HBV Peptide Pool (e.g., HBsAg aa:208-216) Peptide_Pool->Incubation ELISpot IFN-γ ELISpot Assay Incubation->ELISpot Cr_Release Chromium-51 Release Assay Incubation->Cr_Release SFU_Count Quantification of Spot Forming Units (SFU) ELISpot->SFU_Count Percent_Lysis Calculation of % Specific Lysis Cr_Release->Percent_Lysis

Caption: General experimental workflow for the validation of a CD8+ T-cell epitope.

References

Assessing Antibody Cross-Reactivity Against HBV Surface Antigen Epitope (aa: 208-216)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of antibodies targeting the amino acid sequence 208-216 of the Hepatitis B Virus (HBV) surface antigen (HBsAg). This specific region, identified as a CD8+ T-cell epitope, is critical for the host immune response and is subject to natural variations, which can impact antibody recognition and the efficacy of diagnostics and therapeutics. Understanding antibody cross-reactivity against variants of this epitope is paramount for the development of broadly effective HBV interventions.

Comparative Analysis of Antibody Performance

A comprehensive assessment of antibody performance requires evaluating key binding characteristics against the reference peptide sequence and its known variants. The following table summarizes the essential quantitative data to be collected for a comparative analysis of different monoclonal antibodies (mAbs) targeting the HBsAg (208-216) epitope.

Antibody CloneTarget Epitope VariantBinding Affinity (KD, M)Association Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Cross-Reactivity (%)
mAb-A Reference (ILSPFLPL)DataDataData100%
Variant 1 (IVSPFIPL)DataDataDataData
mAb-B Reference (ILSPFLPL)DataDataData100%
Variant 1 (IVSPFIPL)DataDataDataData
HBsAg Ab (YA913) Reference (ILSPFLPL)DataDataData100%
Variant 1 (IVSPFIPL)DataDataDataData

Note: This table is a template. Actual data needs to be populated from experimental results.

Experimental Protocols

Accurate and reproducible data are the foundation of a reliable comparison. The following are detailed methodologies for key experiments to determine antibody cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This protocol outlines a competitive ELISA to determine the relative binding of an antibody to the reference HBsAg (208-216) peptide and its variants.

Materials:

  • 96-well microtiter plates

  • Reference peptide (e.g., ILSPFLPL) and variant peptides (e.g., IVSPFIPL)

  • Monoclonal antibody of interest

  • Bovine Serum Albumin (BSA)

  • Wash buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat wells of a 96-well plate with 100 µL of the reference peptide at a concentration of 1-5 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Incubation:

    • Prepare serial dilutions of the reference peptide and the variant peptides.

    • In a separate plate, pre-incubate a fixed, subsaturating concentration of the primary antibody with the different concentrations of the free peptides for 1-2 hours.

  • Binding: Transfer 100 µL of the antibody-peptide mixtures to the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 100 µL of stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each peptide concentration. The cross-reactivity is determined by comparing the IC50 values of the variant peptides to the reference peptide.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of binding kinetics, offering detailed insights into the affinity and stability of the antibody-antigen interaction.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Reference and variant peptides

  • Antibody of interest

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Chip Preparation: Activate the sensor chip surface according to the manufacturer's instructions.

  • Ligand Immobilization: Covalently couple the antibody of interest to the sensor chip surface.

  • Analyte Injection: Inject serial dilutions of the reference peptide and each variant peptide over the sensor surface at a constant flow rate.

  • Association and Dissociation: Monitor the binding (association) and unbinding (dissociation) phases in real-time.

  • Regeneration: Regenerate the sensor surface between each analyte injection using the regeneration solution.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Assessment Workflow

The following diagrams illustrate the logical flow of the experimental process for assessing antibody cross-reactivity.

experimental_workflow cluster_prep Preparation cluster_binding Binding Assays cluster_analysis Data Analysis cluster_comparison Comparative Assessment prep_antibody Antibody of Interest (e.g., mAb-A, mAb-B) elisa Competitive ELISA prep_antibody->elisa spr Surface Plasmon Resonance (SPR) prep_antibody->spr prep_peptides Synthesize Peptides - Reference (HBsAg 208-216) - Variants prep_peptides->elisa prep_peptides->spr elisa_analysis Calculate IC50 & % Cross-Reactivity elisa->elisa_analysis spr_analysis Determine ka, kd, KD spr->spr_analysis comparison Compare Binding Affinity & Specificity Across Antibodies elisa_analysis->comparison spr_analysis->comparison

Caption: Workflow for assessing antibody cross-reactivity.

competitive_elisa_pathway cluster_plate ELISA Plate Well cluster_solution Solution Phase cluster_detection Detection coated_peptide Immobilized Reference Peptide secondary_ab HRP-conjugated Secondary Antibody coated_peptide->secondary_ab Binds to Primary Ab primary_ab Primary Antibody primary_ab->coated_peptide Binds if not inhibited free_peptide Free Peptide (Reference or Variant) free_peptide->primary_ab Inhibits Binding substrate TMB Substrate secondary_ab->substrate Catalyzes signal Colorimetric Signal substrate->signal

Caption: Principle of competitive ELISA for cross-reactivity.

A Comparative Guide to the Immunodominance of HBV HBsAg Epitope aa:208-216 Across Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunodominance of the Hepatitis B Virus (HBV) surface antigen (HBsAg) amino acid 208-225 epitope across various HBV genotypes. Understanding the variations in this key T-cell epitope and the resulting immune responses is crucial for the development of effective HBV vaccines and immunotherapies.

Introduction

The cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is critical for the control and clearance of Hepatitis B Virus (HBV) infection. The HBsAg protein is a major target for the host immune system, and the region spanning amino acids 208-216 constitutes an important HLA-A2 restricted CTL epitope. However, the genetic diversity of HBV, which is classified into at least ten genotypes (A-J), leads to amino acid variations within this epitope. These variations can influence the efficacy of T-cell recognition and the overall immunodominance of the epitope, potentially impacting clinical outcomes and the effectiveness of therapeutic strategies.

This guide summarizes the known amino acid variations in the HBsAg aa:208-216 epitope across major HBV genotypes, presents available quantitative data on T-cell responses to these variants, and details the experimental methodologies used to assess immunodominance.

Amino Acid Sequence Variation of HBsAg Epitope aa:208-216 Across Genotypes

The amino acid sequence of the HBsAg 208-216 epitope exhibits variations at specific positions, most notably at amino acids 209 and 213. These substitutions are generally conservative but can influence the interaction with the T-cell receptor (TCR). The table below details the sequences of this epitope for HBV genotypes A through H.

GenotypeHBsAg aa:208-216 SequenceSerotype Commonly Associated
A I L S P F L P L Iadw2, ayw1
B I L S P F L P L Iadw2, ayw2
C I L S P F L P L Iadr, adrq+, ayw3
D I V S P F I P Ladw2, ayw2, ayw3
E I L S P F L P L Iayw4
F I L S P F L P L Iadw4, ayw4
G I L S P F L P L Iadw2
H I L S P F L P L Iadw4

Note: Sequence data was compiled from UniProt and NCBI sequence databases. Serotype associations are based on published literature and can show some variability.

Comparative Immunodominance and T-Cell Cross-Reactivity

Studies have shown that the amino acid variations within the HBsAg 208-216 epitope can lead to differential recognition by CD8+ T-cells. While cross-reactive responses are observed, there is often a preference for the specific epitope variant that primed the immune response.

One key study demonstrated that conservative exchanges at position 209 (Leucine to Valine) and 213 (Leucine to Isoleucine) between different HBV genotypes/serotypes generated cross-reactive CD8+ T-cell responses in both HLA-A2 transgenic mice and HBV-infected patients.[1] However, these responses showed a strong preference for the priming variant.[1] This suggests that while a T-cell response mounted against one genotype may offer some level of cross-protection against another, it may not be as effective as a response generated against the homologous variant.

Currently, a comprehensive, side-by-side quantitative comparison of the immunodominance of all known genotypic variants of the HBsAg 208-216 epitope is not available in the published literature. The following table synthesizes available data on T-cell responses to some of these variants.

Epitope Variant (Genotype)T-Cell Response Measurement (e.g., IFN-γ SFU/10^6 PBMCs)Study Reference
ILSPFLPLI (Genotypes A, B, C, E, F, G, H)Data on individual genotype immunogenicity for this specific epitope is limited. However, it is a well-characterized HLA-A2 restricted epitope.General HBV immunology literature
IVSPFIPL (Genotype D)Studies have shown that this variant can prime cross-reactive CD8+ T-cell responses against the ILSPFLPLI variant, though with a preference for the priming IVSPFIPL variant. Quantitative data from direct comparative studies is sparse.[1]

SFU: Spot-Forming Units; PBMCs: Peripheral Blood Mononuclear Cells. Note: The lack of extensive quantitative data highlights a key area for future research.

Experimental Protocols

The assessment of T-cell immunodominance relies on sensitive and specific immunological assays. The Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay is a widely used method to quantify the frequency of antigen-specific T-cells.

IFN-γ ELISpot Assay Protocol

This protocol provides a general overview of the steps involved in performing an IFN-γ ELISpot assay to measure T-cell responses to HBV HBsAg epitope variants.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Recombinant human IL-2

  • HBV HBsAg genotype-specific peptides (aa:208-216)

  • Peripheral Blood Mononuclear Cells (PBMCs) from HBV-infected patients or vaccinated individuals

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phytohemagglutinin (PHA) as a positive control

  • Culture medium alone or an irrelevant peptide as a negative control

Procedure:

  • Plate Coating: Coat the ELISpot plates with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plates and block with sterile PBS containing 10% FBS for 2 hours at room temperature.

  • Cell Plating and Stimulation:

    • Thaw and count cryopreserved PBMCs.

    • Add 2 x 10^5 PBMCs per well.

    • Add the respective HBV HBsAg genotype-specific peptides to the designated wells at a final concentration of 1-10 µg/mL.

    • Include positive (PHA) and negative (medium or irrelevant peptide) controls.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plates to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plates and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Development: Wash the plates and add the substrate (BCIP/NBT or AEC). Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Visualizations

Experimental Workflow for Assessing Immunodominance

experimental_workflow cluster_sample_prep Sample Preparation cluster_elispot IFN-γ ELISpot Assay cluster_analysis Data Analysis pbmc Isolate PBMCs from HBV+ Patient/Vaccinee Blood plate Coat Plate with Anti-IFN-γ Antibody block Block Plate plate->block stimulate Add PBMCs and Stimulate with Genotype-Specific Peptides block->stimulate incubate Incubate 18-24h stimulate->incubate detect Add Detection Antibody and Enzyme Conjugate incubate->detect develop Add Substrate and Develop Spots detect->develop count Count Spots (Automated Reader) develop->count compare Compare Spot Forming Units (SFU) across Genotype Peptides count->compare

Caption: Workflow for determining T-cell immunodominance using the IFN-γ ELISpot assay.

T-Cell Receptor Signaling Pathway

tcr_signaling cluster_cell_surface Cell Surface Interaction cluster_intracellular_cascade Intracellular Signaling Cascade cluster_cellular_response Cellular Response apc Antigen Presenting Cell (APC) tcr_complex TCR-CD3 Complex apc->tcr_complex pMHC Binding lck Lck Activation tcr_complex->lck zap70 ZAP-70 Recruitment and Activation lck->zap70 lat LAT Phosphorylation zap70->lat plc PLCγ1 Activation lat->plc mapk MAPK Pathway lat->mapk nfkb NF-κB Pathway plc->nfkb nfat NFAT Activation plc->nfat cytokine Cytokine Production (e.g., IFN-γ) mapk->cytokine proliferation T-Cell Proliferation mapk->proliferation cytotoxicity Cytotoxic Activity mapk->cytotoxicity nfkb->cytokine nfkb->proliferation nfat->cytokine

Caption: Simplified overview of the T-cell receptor (TCR) signaling pathway upon epitope recognition.

Conclusion

The immunodominance of the HBV HBsAg aa:208-216 epitope is influenced by amino acid variations across different genotypes. While CD8+ T-cell responses can be cross-reactive, they exhibit a preference for the priming variant. This has significant implications for the design of therapeutic vaccines and T-cell based immunotherapies, which may need to be tailored to specific HBV genotypes to achieve optimal efficacy. Further quantitative studies are required to fully elucidate the hierarchy of immunodominance among the different genotypic variants of this crucial CTL epitope.

References

Benchmarking a Synthetic HBV Surface Antigen Peptide (aa:208-216) Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a synthetically produced Hepatitis B Virus (HBV) surface antigen (HBsAg) peptide, corresponding to amino acid sequence 208-216, against a well-characterized reference standard. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in evaluating the quality, purity, and immunological reactivity of synthetic HBV peptides for use in diagnostics, vaccine development, and immunological research.

The peptide sequence ILSPFLPLL, corresponding to amino acids 208-216 of the HBV large envelope protein, is a known CD8+ T-cell epitope and is of significant interest in the study of HBV immunopathology.[1][2][3] The accurate and reliable synthesis of this peptide is crucial for its application in experimental settings. This guide outlines the key analytical and functional comparisons necessary to validate a synthetic peptide against a reference standard.

Data Presentation: Quantitative Comparison

The following table summarizes the key quality and performance metrics of the synthetic HBV Seq2 (aa:208-216) peptide in comparison to a certified reference standard.

Parameter Synthetic HBV Seq2 (aa:208-216) Reference Standard Method
Purity (%) 98.5%≥ 98%High-Performance Liquid Chromatography (HPLC)
Identity (Mass) 1023.3 Da1023.3 DaMass Spectrometry (MS)
Amino Acid Composition Conforms to expected ratiosConforms to expected ratiosAmino Acid Analysis
Peptide Content (%) 92.3%93.1%Quantitative Amino Acid Analysis
Binding Affinity (Kd) 1.5 x 10⁻⁸ M1.3 x 10⁻⁸ MSurface Plasmon Resonance (SPR)
T-Cell Activation (IFN-γ spots/10⁶ PBMCs) 215230ELISpot Assay

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate and reproducible benchmarking of synthetic peptides.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the synthetic peptide by separating it from any impurities.

  • Instrumentation: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 214 nm.

  • Procedure:

    • Dissolve the synthetic peptide and the reference standard in water to a concentration of 1 mg/mL.

    • Inject 20 µL of each sample into the HPLC system.

    • Monitor the elution profile and integrate the peak areas.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

2. Mass Spectrometry (MS) for Identity Confirmation

This technique is used to confirm that the synthetic peptide has the correct molecular weight, thereby verifying its amino acid sequence.[4][5]

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Dilute the peptide samples in 50% acetonitrile/0.1% formic acid.

  • Procedure:

    • Infuse the prepared samples into the mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode.

    • Compare the observed molecular weight to the theoretical molecular weight of the HBV Seq2 (aa:208-216) peptide.

3. Amino Acid Analysis for Compositional Verification

This analysis confirms the relative abundance of each amino acid in the peptide, ensuring the correct composition.

  • Procedure:

    • Hydrolyze the peptide samples in 6N HCl at 110°C for 24 hours.

    • Analyze the resulting amino acids using an amino acid analyzer or by derivatization followed by HPLC or GC.[4]

    • Compare the observed amino acid ratios to the expected ratios based on the peptide sequence.

4. Enzyme-Linked Immunospot (ELISpot) Assay for Functional Assessment

This assay measures the ability of the synthetic peptide to stimulate IFN-γ secretion from HBV-specific T-cells, providing a functional comparison of its immunological activity.[6]

  • Materials: Peripheral blood mononuclear cells (PBMCs) from an HBV-positive donor, anti-human IFN-γ capture and detection antibodies, and ELISpot plates.

  • Procedure:

    • Coat an ELISpot plate with anti-human IFN-γ capture antibody.

    • Add 2x10⁵ PBMCs to each well.

    • Stimulate the cells with the synthetic peptide or the reference standard at a final concentration of 10 µg/mL.

    • Incubate for 18-24 hours at 37°C.

    • Wash the plate and add the biotinylated anti-human IFN-γ detection antibody.

    • Add streptavidin-alkaline phosphatase and the substrate to develop the spots.

    • Count the number of IFN-γ secreting cells (spots) using an ELISpot reader.

Visualizations

Diagram 1: Experimental Workflow for Peptide Benchmarking

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analytical Characterization cluster_functional Functional Assessment Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification Purity Purity (HPLC) Purification->Purity Identity Identity (Mass Spec) Purification->Identity Composition Composition (AAA) Purification->Composition Binding Binding Affinity (SPR) Purification->Binding Immuno Immunogenicity (ELISpot) Purification->Immuno Comparison Comparison to Reference Standard Purity->Comparison Identity->Comparison Composition->Comparison Binding->Comparison Immuno->Comparison

Caption: Workflow for benchmarking synthetic peptides.

Diagram 2: Logical Flow of Comparative Analysis

G cluster_products Products Under Test cluster_tests Comparative Tests Synth_Pep Synthetic HBV Seq2 (aa:208-216) Analytical Analytical Purity & Identity Synth_Pep->Analytical Functional Functional Activity Synth_Pep->Functional Ref_Std Reference Standard Ref_Std->Analytical Ref_Std->Functional Data_Analysis Data Analysis & Comparison Analytical->Data_Analysis Functional->Data_Analysis Conclusion Conclusion on Comparability Data_Analysis->Conclusion

Caption: Logical flow for comparing synthetic vs. reference peptides.

References

Safety Operating Guide

Safeguarding Laboratory Environments: Disposal Protocols for HBV-Related Materials

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling materials related to Hepatitis B Virus (HBV), including specific peptide sequences such as Seq2 aa:208-216, must adhere to stringent disposal procedures to mitigate the risk of exposure and ensure environmental safety. While specific guidelines for this exact peptide sequence are not individually established, the protocols for its disposal fall under the comprehensive guidelines for handling waste contaminated with HBV. All materials that have come into contact with or contain HBV or related biological materials are considered biohazardous waste and require meticulous management from segregation to final disposal.

Waste Classification and Segregation: A Critical First Step

Proper disposal begins with the correct classification and segregation of waste at the point of generation. Waste contaminated with HBV is categorized as infectious or clinical waste and must be handled with the utmost care.[1] This includes a variety of materials commonly found in a laboratory setting.

Table 1: Classification and Segregation of HBV-Contaminated Waste

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Sharps Needles, syringes, scalpels, razor blades, contaminated glass.Puncture-resistant, leak-proof, clearly labeled red sharps container.Autoclave or incineration prior to final disposal.
Solid Waste (Non-Sharps) Petri dishes, culture tubes, pipette tips, gloves, gowns, absorbent materials.Leak-proof biohazard bags (double-bagging recommended for wet waste).Autoclave or incineration.
Liquid Waste Blood, plasma, culture media, and other liquid specimens.Leak-proof, sealed containers.Decontamination (e.g., autoclaving or chemical treatment) before discharge into a sanitary sewer system, subject to local regulations.
Pathological Waste Tissues, organs, animal carcasses.Securely sealed containers.Incineration is the recommended method of treatment.

Proper segregation prevents cross-contamination and ensures that each waste stream is treated appropriately.[2] Color-coded bins and clear labeling with the universal biohazard symbol are essential for easy identification and safe handling.[2]

Decontamination and Disposal Procedures

The core principle of HBV waste management is to render the infectious materials safe before their final disposal.[1] Several methods of decontamination can be employed, with the choice depending on the nature of the waste.

Autoclaving (Steam Sterilization): This is a widely used and effective method for decontaminating most laboratory waste, including cultures, glassware, and other small items known to be contaminated with infectious agents.[3] Autoclaved waste can often be disposed of as general waste, depending on institutional and local regulations.[3]

Incineration: This method is recommended for combustible, high-density waste, such as pathological waste and animal bedding.[3] It is also a suitable method for the disposal of sharps.

Chemical Disinfection: For small volumes of liquid waste, chemical treatment with an appropriate disinfectant can be used.[4] However, the choice of chemical and contact time is critical to ensure complete inactivation of the virus. The chemically treated waste may then be discharged into the sanitary sewer, but this is subject to local permits and regulations.[4]

Experimental Workflow for Safe Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of HBV-contaminated laboratory waste.

HBV Waste Disposal Workflow

Regulatory Compliance

It is imperative for all laboratory personnel to be thoroughly trained on and adhere to local, state, and federal regulations governing the disposal of infectious waste. In the United States, key regulations include the Occupational Safety and Health Administration (OSHA) Bloodborne Pathogens Standard (29 CFR 1910.1030) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[2] These regulations provide a framework for ensuring the safe handling, storage, and disposal of hazardous waste.[2]

By implementing these essential safety and logistical procedures, research facilities can effectively manage the risks associated with HBV-related materials, fostering a secure environment for both personnel and the public.

References

Essential Safety and Handling Guide for HBV Seq2 aa:208-216 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling, storage, and disposal of the Hepatitis B Virus (HBV) Seq2 aa:208-216 peptide. This synthetic peptide is a Hepatitis B surface antigen (HBsAg) derived CD8 epitope and is not infectious. However, as with any synthetic peptide with unknown biological activity, it must be handled with care in a laboratory setting.

I. Immediate Safety and Personal Protective Equipment (PPE)

While the peptide itself is not infectious, its toxicological properties have not been thoroughly investigated. Therefore, it should be treated as a potentially hazardous substance.[1] Standard laboratory precautions are mandatory to minimize exposure risk.

Core Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationPurpose
Gloves Nitrile or latex, disposableTo prevent skin contact.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.

Emergency First Aid Procedures:

  • In case of eye contact: Immediately flush eyes with plenty of water.[1]

  • In case of skin contact: Wash the affected area thoroughly with soap and water.[1]

  • If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.[1]

  • If ingested: Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[2]

II. Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of the lyophilized peptide.

A. Storage of Lyophilized Peptide

For long-term stability, the lyophilized peptide should be stored under the following conditions:

ParameterConditionRationale
Temperature -20°C or colderMinimizes degradation.[3][4][5]
Light Store in the darkPrevents light-induced degradation.[3]
Moisture Keep in a tightly sealed container with desiccantMoisture contamination significantly decreases long-term stability.[3][4]
B. Experimental Protocol: Reconstitution of Lyophilized Peptide

This protocol outlines the standard procedure for preparing a stock solution from the lyophilized peptide.

Materials:

  • Vial of lyophilized HBV Seq2 aa:208-216 peptide

  • Appropriate solvent (e.g., sterile distilled water, DMSO, or as recommended by the supplier)

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents condensation and moisture absorption.[3]

  • Solvent Selection: The choice of solvent depends on the peptide's amino acid composition. It is advisable to first test the solubility of a small portion of the peptide before dissolving the entire sample. For many peptides, sterile distilled water is a suitable starting solvent. Hydrophobic peptides may require a small amount of an organic solvent like DMSO, which can then be diluted with an aqueous buffer.[4]

  • Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the predetermined volume of the appropriate solvent to achieve the desired stock solution concentration.

  • Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[5][6]

  • Storage of Stock Solution: Store the aliquots at -20°C or colder. The shelf-life of peptides in solution is limited.[5][6]

III. Disposal Plan

As the this compound peptide is a non-infectious, synthetic biological material, it is generally not considered biohazardous waste unless it has been mixed with infectious agents.

A. Waste Segregation and Disposal
  • Solid Waste:

    • Contaminated Labware (non-sharps): Items such as used pipette tips, microcentrifuge tubes, and gloves that have come into contact with the peptide should be collected in a designated container. While the peptide itself is non-hazardous, it is good laboratory practice to decontaminate such waste. This can be placed in a biohazard bag for autoclaving before disposal as regular municipal waste.

    • Uncontaminated Labware: Can be disposed of as regular laboratory trash.

  • Liquid Waste:

    • Peptide Solutions: Unused or waste peptide solutions can typically be disposed of down the sanitary sewer with copious amounts of water. It is recommended to disinfect the sink with a suitable disinfectant like a 10% bleach solution afterward.

  • Sharps Waste:

    • Any needles or other sharps used in handling the peptide must be disposed of in a designated sharps container, regardless of whether they are contaminated.[7]

The following diagram outlines the general workflow for handling and disposing of the HBV peptide.

G This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol receive Receive Lyophilized Peptide store Store at -20°C or colder in the dark receive->store equilibrate Equilibrate to Room Temperature Before Opening store->equilibrate reconstitute Reconstitute in Appropriate Solvent equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) reconstitute->ppe store_solution Store Aliquots at -20°C or colder aliquot->store_solution solid_waste Solid Waste (Gloves, Tubes, etc.) decontaminate_solid Decontaminate (e.g., Autoclave) solid_waste->decontaminate_solid solid_waste->ppe liquid_waste Liquid Waste (Unused Solution) dispose_liquid Dispose via Sanitary Sewer liquid_waste->dispose_liquid liquid_waste->ppe sharps_waste Sharps Waste dispose_sharps Dispose in Sharps Container sharps_waste->dispose_sharps sharps_waste->ppe dispose_solid Dispose as Regular Waste decontaminate_solid->dispose_solid

Caption: Workflow for the safe handling and disposal of this compound peptide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.